Jnj-dgat1-A
Description
Structure
3D Structure
Properties
Molecular Formula |
C31H35Cl2N5O3 |
|---|---|
Molecular Weight |
596.5 g/mol |
IUPAC Name |
N-[2,6-dichloro-4-(pyrrolidin-1-ylmethyl)phenyl]-4-[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C31H35Cl2N5O3/c1-41-26-10-4-22(5-11-26)20-29(39)34-24-6-8-25(9-7-24)37-14-16-38(17-15-37)31(40)35-30-27(32)18-23(19-28(30)33)21-36-12-2-3-13-36/h4-11,18-19H,2-3,12-17,20-21H2,1H3,(H,34,39)(H,35,40) |
InChI Key |
SXKMCHGAAJTXPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)NC4=C(C=C(C=C4Cl)CN5CCCC5)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-DGAT1-A |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of JNJ-DGAT1-A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: JNJ-DGAT1-A is a selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2][3] While its direct mechanism of action is the inhibition of DGAT1, detailed proprietary data from Janssen Sciences Ireland UC regarding specific binding kinetics, in vivo efficacy, and comprehensive clinical trial results for this compound (CAS Number: 1092067-85-0) are not extensively available in the public domain. This guide, therefore, synthesizes the well-established mechanism of DGAT1 inhibition from preclinical and clinical studies of similar inhibitors and outlines the expected pharmacological effects and investigational methodologies relevant to this compound.
Core Mechanism: Inhibition of Triglyceride Synthesis
Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme in the final and rate-limiting step of triglyceride (TG) biosynthesis.[4] It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA, forming a triglyceride. This process is central to the absorption of dietary fats in the intestine and the storage of energy in adipose tissue.
This compound, as a selective DGAT1 inhibitor, is designed to bind to the DGAT1 enzyme and block its catalytic activity. This inhibition prevents the conversion of DAG and fatty acyl-CoA into triglycerides, leading to a cascade of metabolic consequences. While the precise binding mode of this compound is not publicly disclosed, DGAT1 inhibitors typically act by competing with the enzyme's natural substrates, either at the acyl-CoA binding site or the diacylglycerol binding site.[5][6]
Signaling Pathway of DGAT1 Inhibition
Caption: Inhibition of Triglyceride Synthesis in an Intestinal Enterocyte by this compound.
Pharmacological Effects of DGAT1 Inhibition
The inhibition of DGAT1 by compounds like this compound is expected to produce a range of physiological effects, primarily related to lipid metabolism and energy homeostasis.
-
Reduced Fat Absorption and Postprandial Hyperlipidemia: By inhibiting triglyceride synthesis in the small intestine, DGAT1 inhibitors decrease the absorption of dietary fats. This leads to a significant reduction in the post-meal spike in blood triglyceride levels, a key indicator of target engagement.
-
Weight Management: Chronic inhibition of DGAT1 has been shown in preclinical models to lead to weight loss or reduced weight gain, particularly on a high-fat diet. This is attributed to both reduced fat absorption and increased energy expenditure.
-
Improved Insulin Sensitivity: DGAT1 knockout mice and animals treated with DGAT1 inhibitors have demonstrated enhanced insulin sensitivity. The underlying mechanisms are thought to involve reduced ectopic lipid accumulation (e.g., in the liver and muscle) and alterations in signaling pathways that modulate glucose metabolism.
-
Modulation of Gut Hormones: DGAT1 inhibition can influence the secretion of gut peptides involved in appetite regulation and glucose homeostasis, such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).
Quantitative Data from Preclinical Studies (Representative)
While specific data for this compound is not publicly available, the following table summarizes typical quantitative data obtained for potent and selective DGAT1 inhibitors in preclinical studies.
| Parameter | Assay Type | Species/System | Typical Value | Reference |
| IC50 | Enzyme Activity Assay | Human Recombinant DGAT1 | < 10 nM | [5] |
| Binding Affinity (Ki) | Radioligand Binding Assay | Mouse Liver Microsomes | < 50 nM | [7] |
| Inhibition of TG Synthesis | Cell-based Assay (e.g., Caco-2 cells) | Human | IC50 < 100 nM | [8] |
| Reduction in Postprandial TG | In vivo Oral Fat Challenge | Mouse/Rat | > 50% reduction at 10 mg/kg | [9] |
| Body Weight Reduction | Chronic Dosing in DIO Mice | Mouse | 10-20% reduction after 4 weeks | [5] |
Key Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of DGAT1 inhibitors like this compound.
In Vitro DGAT1 Enzyme Activity Assay
This assay directly measures the inhibitory effect of a compound on the catalytic activity of the DGAT1 enzyme.
Experimental Workflow:
Caption: Workflow for a Radiolabeled DGAT1 Enzyme Activity Assay.
Detailed Protocol:
-
Enzyme Preparation: Microsomes from cells overexpressing human DGAT1 or from liver tissue are isolated by differential centrifugation. The protein concentration is determined using a standard method like the Bradford assay.
-
Reaction Mixture: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, and bovine serum albumin.
-
Substrates: Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and a radiolabeled fatty acyl-CoA (e.g., [¹⁴C]oleoyl-CoA) are used as substrates.
-
Inhibitor Addition: Serial dilutions of this compound (or vehicle control) are pre-incubated with the enzyme preparation.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrates and incubated at 37°C for a defined period (e.g., 10-30 minutes).
-
Lipid Extraction: The reaction is terminated by the addition of a chloroform:methanol mixture. The lipids are extracted into the organic phase.
-
Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). The spots corresponding to triglycerides are scraped, and the radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC₅₀ value is determined by non-linear regression analysis.
In Vivo Oral Fat Challenge
This experiment assesses the effect of the inhibitor on the absorption of dietary fat in a living organism.
Experimental Workflow:
Caption: Workflow for an In Vivo Oral Fat Challenge Study.
Detailed Protocol:
-
Animal Model: Male C57BL/6 mice are commonly used. The animals are fasted overnight to ensure a low baseline of plasma triglycerides.
-
Compound Administration: this compound or a vehicle control is administered orally at a predetermined dose.
-
Fat Load: After a set time (e.g., 1-2 hours) to allow for drug absorption, a bolus of a high-fat substance, such as corn oil, is administered by oral gavage.
-
Blood Collection: Blood samples are collected via tail vein or another appropriate method at several time points post-fat load (e.g., 0, 1, 2, 4, and 6 hours).
-
Triglyceride Measurement: Plasma is separated from the blood samples, and the triglyceride concentrations are measured using a commercial enzymatic assay kit.
-
Data Analysis: The change in plasma triglyceride levels over time is plotted. The area under the curve (AUC) for the triglyceride excursion is calculated for both the treated and control groups to quantify the effect of the inhibitor on fat absorption.
Conclusion
This compound is a selective inhibitor of DGAT1, an enzyme that plays a pivotal role in triglyceride synthesis. By blocking this enzyme, this compound is expected to reduce the absorption of dietary fats, leading to potential therapeutic benefits in metabolic disorders such as obesity and type 2 diabetes. The in-depth understanding of its mechanism of action is derived from extensive research on the class of DGAT1 inhibitors, utilizing a range of in vitro and in vivo experimental models. Further disclosure of specific data for this compound will be necessary to fully delineate its unique pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DGAT1抑制剂 | MCE [medchemexpress.cn]
- 3. tebubio.com [tebubio.com]
- 4. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deconstructing the DGAT1 enzyme: Binding sites and substrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An N-terminal fragment of mouse DGAT1 binds different acyl-CoAs with varying affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diacylglycerol acyltransferase-1 inhibition enhances intestinal fatty acid oxidation and reduces energy intake in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Role of Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition in Lipid Metabolism
Disclaimer: Publicly available scientific literature and clinical trial data specifically detailing the compound JNJ-DGAT1-A are limited. Therefore, this guide provides a comprehensive overview of the role of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors in lipid metabolism, drawing upon data and experimental protocols from studies on various selective DGAT1 inhibitors. The information presented herein is intended to be representative of the therapeutic class to which this compound belongs.
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a critical enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride synthesis.[1][2][3] This process involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG).[1][3][4] DGAT1 is highly expressed in the small intestine, adipose tissue, and liver, where it plays a key role in dietary fat absorption, energy storage, and lipoprotein assembly.[5][6] Due to its central role in lipid homeostasis, DGAT1 has emerged as a promising therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and hyperlipidemia.[1][6][7] this compound is a selective inhibitor of DGAT1.[8][9][10] This guide will delve into the mechanism of action of DGAT1 inhibitors, their effects on lipid metabolism, and the experimental methodologies used to evaluate these effects.
Mechanism of Action of DGAT1 Inhibitors
DGAT1 inhibitors exert their effects by binding to the DGAT1 enzyme and blocking its catalytic activity.[1] This inhibition prevents the conversion of DAG and fatty acyl-CoA into triglycerides.[1][2] The reduction in triglyceride synthesis leads to several downstream metabolic consequences, including decreased intestinal fat absorption, reduced storage of triglycerides in adipose tissue, and potentially increased fatty acid oxidation as the body shifts its energy utilization.[1][5]
Recent structural studies have provided insights into the precise mechanism of inhibition. For instance, cryo-electron microscopy structures of human DGAT1 in complex with inhibitors like T863 and DGAT1IN1 reveal that these molecules bind within the fatty acyl-CoA substrate-binding tunnel, effectively blocking substrate access to the active site.[4]
Signaling Pathway of DGAT1 Inhibition
The inhibition of DGAT1 initiates a cascade of molecular events that ultimately impact lipid and glucose metabolism. A simplified representation of this pathway is illustrated below.
Caption: Signaling pathway of DGAT1 inhibition by this compound.
Quantitative Effects of DGAT1 Inhibition on Lipid Metabolism
Studies on various DGAT1 inhibitors have demonstrated significant effects on key lipid parameters. The following tables summarize representative quantitative data from preclinical and clinical studies.
Table 1: Effects of DGAT1 Inhibitor (H128) on Metabolic Parameters in db/db Mice
| Parameter | Vehicle Control | H128 (3 mg/kg) | H128 (10 mg/kg) |
| Body Weight Gain (g) | 15.2 ± 1.1 | 12.5 ± 0.9 | 10.1 ± 0.8** |
| Food Intake ( g/day ) | 10.5 ± 0.5 | 9.1 ± 0.4 | 8.2 ± 0.3 |
| Serum Triglycerides (mmol/L) | 2.8 ± 0.3 | 2.1 ± 0.2 | 1.5 ± 0.1 |
| Liver Weight (g) | 2.5 ± 0.2 | 2.1 ± 0.1 | 1.8 ± 0.1 |
| Hepatic Triglycerides (mg/g) | 125.4 ± 10.2 | 98.7 ± 8.5 | 75.3 ± 6.9** |
| *p < 0.05, **p < 0.01 vs. vehicle. Data adapted from a 5-week study in db/db mice[7]. |
Table 2: Effect of DGAT1 Inhibitor (AZD7687) on Postprandial Triglycerides in Healthy Male Subjects
| Dose of AZD7687 | Baseline Incremental TAG AUC (mmol/L * h) | Post-dose Incremental TAG AUC (mmol/L * h) | % Reduction from Baseline |
| Placebo | 5.8 ± 1.5 | 5.6 ± 1.3 | 3% |
| 1 mg | 6.1 ± 1.8 | 3.2 ± 1.1 | 48% |
| 5 mg | 5.9 ± 1.6 | 1.3 ± 0.5 | >75% |
| 10 mg | 6.3 ± 1.9 | 1.1 ± 0.4 | >75% |
| 20 mg | 6.0 ± 1.7 | 1.0 ± 0.3** | >75% |
| p < 0.05, **p < 0.0001 vs. placebo. Data adapted from a single ascending dose study[11]. |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DGAT1 inhibitors.
Intestinal Fat Absorption Assay in Mice
Objective: To assess the effect of a DGAT1 inhibitor on the absorption of dietary fats.
Protocol:
-
Male db/db mice are fasted overnight.
-
A baseline blood sample is collected via the tail vein.
-
The DGAT1 inhibitor (e.g., H128 at 10 mg/kg) or vehicle is administered orally by gavage.[7]
-
After 30 minutes, a bolus of corn oil (10 mL/kg) is administered by gavage.[7]
-
Blood samples are collected at 1, 2, 4, and 6 hours post-oil administration.
-
Serum triglyceride levels are measured at each time point using a commercial enzymatic assay kit.
-
The area under the curve (AUC) for serum triglycerides is calculated to quantify total fat absorption.
In Vitro DGAT1 Enzyme Activity Assay
Objective: To determine the inhibitory potency (IC50) of a compound against the DGAT1 enzyme.
Protocol:
-
Human DGAT1 is expressed and purified from a suitable system (e.g., Sf9 insect cells).
-
The assay is performed in a buffer containing purified DGAT1, [14C]-labeled oleoyl-CoA, and dioleoylglycerol.
-
The DGAT1 inhibitor is added at various concentrations.
-
The reaction is incubated at 37°C for a specified time (e.g., 20 minutes).
-
The reaction is stopped, and lipids are extracted.
-
The amount of radiolabeled triglyceride formed is quantified by thin-layer chromatography and scintillation counting.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Experimental Workflow for Assessing DGAT1 Inhibitor Efficacy
The following diagram illustrates a typical workflow for the preclinical evaluation of a DGAT1 inhibitor.
Caption: Preclinical experimental workflow for DGAT1 inhibitors.
Conclusion
Inhibition of DGAT1 represents a compelling strategy for the management of metabolic diseases characterized by dyslipidemia and obesity.[1][7] By blocking the final step of triglyceride synthesis, DGAT1 inhibitors effectively reduce intestinal fat absorption and adipose tissue fat storage.[1][5] Preclinical and early clinical studies with selective DGAT1 inhibitors have demonstrated significant reductions in postprandial hyperlipidemia and improvements in overall metabolic profiles.[7][11] However, gastrointestinal side effects have been a challenge in the clinical development of some DGAT1 inhibitors, highlighting the need for careful dose and formulation optimization.[11] Further research and clinical investigation of compounds like this compound will be crucial to fully elucidate their therapeutic potential and safety profile in the treatment of metabolic disorders.
References
- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. Role of DGAT enzymes in triacylglycerol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerol acyltransferase-1 inhibition enhances intestinal fatty acid oxidation and reduces energy intake in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tebubio.com [tebubio.com]
- 9. This compound | DGAT1抑制剂 | MCE [medchemexpress.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-DGAT1-A: A Technical Guide for Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacylglycerol acyltransferase 1 (DGAT1) has emerged as a compelling therapeutic target for metabolic diseases, including obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD). As the enzyme catalyzing the final and committed step in triglyceride synthesis, its inhibition offers a direct mechanism to modulate lipid metabolism. JNJ-DGAT1-A is a selective inhibitor of DGAT1, designed to investigate the therapeutic potential of targeting this pathway. This technical guide provides a comprehensive overview of the core principles of DGAT1 inhibition, preclinical evidence, and detailed experimental protocols relevant to the study of this compound and other selective DGAT1 inhibitors in the context of metabolic disease research.
Introduction to DGAT1 and its Role in Metabolic Disease
Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is an integral membrane enzyme located in the endoplasmic reticulum that catalyzes the final step of triglyceride (TG) synthesis by esterifying diacylglycerol (DAG) with a fatty acyl-CoA.[1][2][3][4] This process is crucial for the storage of excess fatty acids as TGs in lipid droplets within various tissues, most notably adipose tissue, liver, and the small intestine.
The pathological accumulation of triglycerides in non-adipose tissues is a hallmark of several metabolic disorders. In the liver, it leads to hepatic steatosis, a condition that can progress to more severe liver disease.[1] In skeletal muscle and other tissues, excess lipid accumulation is associated with insulin resistance.[3]
Genetic and pharmacological studies have elucidated the critical role of DGAT1 in metabolic homeostasis. Mice with a genetic knockout of DGAT1 are protected from diet-induced obesity, exhibit enhanced insulin sensitivity, and are resistant to hepatic steatosis.[1][5] These findings have spurred the development of small molecule inhibitors of DGAT1 as potential therapeutics for metabolic diseases.
This compound: A Selective DGAT1 Inhibitor
This compound is a selective inhibitor of the DGAT1 enzyme.[6][7] By blocking the activity of DGAT1, this compound is expected to reduce triglyceride synthesis and storage in key metabolic tissues. While specific quantitative data for this compound is not extensively available in the public domain, the following sections will detail the expected mechanistic effects and provide representative experimental protocols based on studies with other well-characterized DGAT1 inhibitors.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound is the competitive or non-competitive inhibition of the DGAT1 enzyme, preventing the conversion of diacylglycerol and fatty acyl-CoA into triglycerides.[2][3] This leads to a series of downstream effects that contribute to an improved metabolic profile.
Signaling Pathway of DGAT1 Inhibition
The inhibition of DGAT1 initiates a cascade of metabolic changes. The following diagram illustrates the key signaling pathways affected by DGAT1 inhibition.
Caption: Signaling pathway of DGAT1 inhibition by this compound.
Preclinical Data (Representative of Selective DGAT1 Inhibitors)
While specific data for this compound is limited, studies on other selective DGAT1 inhibitors provide a strong indication of its expected preclinical efficacy.
Table 1: In Vitro Efficacy of a Representative DGAT1 Inhibitor (T-863)
| Parameter | Species | IC50 | Reference |
| DGAT1 Inhibition | Human | 4 nM | [2][8] |
| DGAT1 Inhibition | Mouse | 10 nM | [2][8] |
Table 2: In Vivo Efficacy of a Representative DGAT1 Inhibitor (T-863) in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Change from Control | Duration | Reference |
| Body Weight | T-863 (10 mg/kg/day) | ~10% decrease | 14 days | [2][8] |
| Liver Triglycerides | T-863 (10 mg/kg/day) | Significant decrease | 14 days | [2][8] |
| Plasma Triglycerides | T-863 (10 mg/kg/day) | Significant decrease | 14 days | [2][8] |
| Glucose Tolerance | T-863 (10 mg/kg/day) | Improved | 14 days | [2][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of DGAT1 inhibitors like this compound.
In Vitro DGAT1 Enzyme Activity Assay
This protocol is adapted from studies on other DGAT1 inhibitors and can be used to determine the IC50 of this compound.[2][9]
Objective: To measure the inhibitory effect of this compound on DGAT1 enzyme activity.
Materials:
-
Microsomes from cells overexpressing human DGAT1
-
This compound
-
[14C]-Oleoyl-CoA
-
1,2-Dioleoyl-sn-glycerol (DAG)
-
Assay buffer (100 mM Tris-HCl, pH 7.4, 100 mM MgCl2, 1 mg/mL BSA)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, DAG, and [14C]-Oleoyl-CoA.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the DGAT1-containing microsomes.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a solution of chloroform:methanol (2:1).
-
Extract the lipids and spot them onto a TLC plate.
-
Separate the lipids using a mobile phase of hexane:diethyl ether:acetic acid (80:20:1).
-
Visualize the radiolabeled triglycerides using a phosphorimager.
-
Scrape the triglyceride bands and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
Experimental Workflow: In Vitro DGAT1 Inhibition Assay
Caption: Workflow for determining the in vitro IC50 of a DGAT1 inhibitor.
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol is a standard method to assess the in vivo effects of a DGAT1 inhibitor on metabolic parameters.
Objective: To evaluate the effect of this compound on body weight, glucose metabolism, and lipid profiles in a mouse model of diet-induced obesity.
Animal Model: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.
Procedure:
-
Acclimatize DIO mice and randomize them into treatment and vehicle control groups.
-
Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 2-4 weeks).
-
Monitor body weight and food intake daily or several times per week.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT) to assess glucose homeostasis.
-
Collect blood samples for analysis of plasma triglycerides, cholesterol, and other relevant biomarkers.
-
Harvest tissues (liver, adipose tissue) for histological analysis (e.g., H&E and Oil Red O staining) and measurement of tissue triglyceride content.
Logical Relationship: In Vivo Study Design
References
- 1. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DGAT1 Expression Increases Heart Triglyceride Content but Ameliorates Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of DGAT1 deficiency on energy and glucose metabolism are independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tebubio.com [tebubio.com]
- 7. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Discovery and Development of DGAT1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride synthesis.[1] This process involves the conversion of diacylglycerol (DAG) and acyl-CoA into triglycerides (TG), which are the primary form of energy storage in adipose tissues.[2] Given its central role in lipid homeostasis, DGAT1 has emerged as a compelling therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and cardiovascular diseases.[2][3] The inhibition of DGAT1 aims to reduce triglyceride synthesis, thereby decreasing fat accumulation and improving overall lipid profiles.[2] This guide provides an in-depth overview of the discovery and development of DGAT1 inhibitors, detailing their mechanism of action, key chemical series, experimental evaluation, and the challenges encountered in their clinical translation.
Mechanism of Action and Therapeutic Rationale
DGAT1 inhibitors function by blocking the enzymatic activity of DGAT1, which curtails the biosynthesis of triglycerides.[2] These inhibitors can act through various molecular mechanisms, such as binding directly to the active site of the enzyme to prevent substrate interaction or inducing conformational changes that render the enzyme inactive.[2] For instance, the inhibitor T-863 has been shown to be competitive with the acyl-CoA substrate.[4] By impeding triglyceride synthesis, DGAT1 inhibitors can lead to several beneficial metabolic effects, including:
-
Reduced Adiposity and Body Weight: Preclinical studies have consistently demonstrated that DGAT1 inhibition leads to decreased fat accumulation.[2][5]
-
Improved Insulin Sensitivity: By reducing lipid accumulation in tissues like the liver and muscle, DGAT1 inhibitors can enhance insulin sensitivity and improve glucose homeostasis.[2][4]
-
Favorable Lipid Profiles: Inhibition of DGAT1 can lower plasma triglyceride levels, a key risk factor for cardiovascular events.[2]
-
Modulation of Gut Peptides: DGAT1 inhibition has been shown to alter the release of incretin hormones such as GLP-1, which can contribute to improved glucose control.[5][6]
The therapeutic rationale for targeting DGAT1 is strongly supported by studies on DGAT1 knockout mice, which are resistant to diet-induced obesity and exhibit enhanced insulin sensitivity.[4][7]
Key Chemical Classes and Lead Compounds
The development of DGAT1 inhibitors has seen the exploration of diverse chemical scaffolds. Several compounds have advanced to preclinical and clinical stages of development, providing valuable insights into the therapeutic potential and challenges of targeting DGAT1.
| Compound/Series | Target | IC50 (nM) | Key Findings | Reference(s) |
| T-863 | Human DGAT1 | 49 (fluorescent assay), 17 (TLC assay) | Potent and selective inhibitor acting on the acyl-CoA binding site. Decreased body weight, improved insulin sensitivity, and alleviated hepatic steatosis in diet-induced obese mice. | [4] |
| Mouse DGAT1 | ~16-23 (in tissue microsomes) | [4] | ||
| PF-04620110 | Human DGAT1 | 38 | Potent and selective, with over 100-fold selectivity against DGAT2 and other acyltransferases. | [6] |
| Rat DGAT1 | 94 | [6] | ||
| Mouse DGAT1 | 64 | [6] | ||
| AZD7687 | Human DGAT1 | N/A | Showed dose-dependent reductions in postprandial serum triglycerides in a phase 1 clinical trial. | [8] |
| Benzimidazoles (e.g., 5B) | DGAT1 | N/A | A novel series with improved selectivity against the A2A receptor and no ACAT1 off-target activity. Showed significant reduction in lipid excursion in mice and rats. | [9][10] |
| Diamide Compounds | DGAT1 | N/A | Potent in vitro inhibitors but suffered from poor oral bioavailability. N-aryl substitution improved in vivo efficacy. | [11] |
Signaling and Metabolic Pathways
The inhibition of DGAT1 has a cascading effect on several metabolic pathways. The primary impact is the reduction of triglyceride synthesis, which in turn influences lipid storage, fatty acid utilization, and glucose metabolism.
Caption: DGAT1 signaling pathway and the impact of its inhibition.
Experimental Protocols
The evaluation of DGAT1 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
Cell-Free DGAT1 Enzyme Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of DGAT1.
Methodology:
-
Enzyme Source: Microsomes from cells overexpressing human DGAT1 are commonly used.[4][12]
-
Substrates: The reaction mixture includes a diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and a radiolabeled or fluorescently tagged acyl-CoA (e.g., [1-14C]oleoyl-CoA or NBD-stearoyl-CoA).[4]
-
Reaction: The inhibitor is pre-incubated with the enzyme source, followed by the addition of substrates to initiate the reaction.
-
Detection: The formation of radiolabeled or fluorescent triglycerides is quantified. For radiolabeled assays, thin-layer chromatography (TLC) is used to separate the triglycerides, which are then quantified by scintillation counting.[4] For fluorescent assays, the release of Coenzyme A (CoASH) can be measured using a thiol-reactive probe.[4]
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Cellular DGAT1 Activity Assay
This assay assesses the inhibitor's ability to penetrate cells and inhibit DGAT1 activity in a more physiologically relevant context.
Methodology:
-
Cell Line: A human cell line that expresses DGAT1, such as HEK293 or Caco-2 cells, is used.[4][12]
-
Labeling: Cells are incubated with a radiolabeled precursor, such as [14C]oleic acid or [3H]glycerol.[6]
-
Inhibition: The cells are treated with varying concentrations of the DGAT1 inhibitor.
-
Lipid Extraction: After incubation, cellular lipids are extracted.
-
Quantification: The amount of radiolabeled triglyceride is quantified using TLC and scintillation counting.
-
Data Analysis: The reduction in triglyceride synthesis is used to determine the IC50 of the inhibitor in a cellular context.
In Vivo Lipid Tolerance Test (LTT)
This animal model evaluates the effect of the inhibitor on postprandial hypertriglyceridemia.
Methodology:
-
Fasting: Animals are fasted overnight.
-
Dosing: The DGAT1 inhibitor or vehicle is administered orally.
-
Lipid Challenge: After a set period, an oral lipid gavage (e.g., corn oil) is administered.
-
Blood Sampling: Blood samples are collected at various time points post-lipid challenge.
-
Analysis: Plasma triglyceride levels are measured to assess the effect of the inhibitor on lipid excursion.
Drug Development Workflow and Challenges
The development of DGAT1 inhibitors follows a standard drug discovery pipeline, from initial hit identification to preclinical and clinical evaluation.
References
- 1. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight and modulates gut peptide release--potential insight into mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of diamide compounds as diacylglycerol acyltransferase 1 (DGAT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Selective DGAT1 Inhibition on Cellular Lipid Droplets: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the effects of selective Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibition on the dynamics of cellular lipid droplets. While direct quantitative data for JNJ-DGAT1-A is not extensively available in the public domain, this document synthesizes findings from studies utilizing various potent and selective DGAT1 inhibitors to offer a detailed understanding of the expected cellular and metabolic consequences. The inhibition of DGAT1, a key enzyme in the final step of triglyceride synthesis, profoundly alters lipid metabolism, leading to significant changes in the morphology, number, and composition of lipid droplets.
Core Mechanism of Action
Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane protein located in the endoplasmic reticulum (ER) that catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and a fatty acyl-CoA. These newly synthesized triglycerides can be stored in cytosolic lipid droplets or secreted as part of very-low-density lipoproteins (VLDL). By inhibiting DGAT1, compounds like this compound prevent the esterification of diacylglycerol, thereby reducing the flux of fatty acids into triglyceride storage pools. This intervention has significant implications for cellular lipid homeostasis and energy metabolism.
Quantitative Effects of DGAT1 Inhibition on Lipid Droplets
The inhibition of DGAT1 results in distinct and measurable changes to cellular lipid droplets. The following tables summarize quantitative data extracted from various studies on selective DGAT1 inhibitors.
| Cell Type | Treatment | Change in Lipid Droplet Number | Change in Lipid Droplet Size | Reference |
| Huh7 Hepatocytes | DGAT1 inhibitor + Oleic Acid (0.4 mM, 4h) | Decreased | Increased | [1] |
| MEFs | DGAT1 inhibitor + Oleic Acid (200 µM) | No significant change | Not reported | [2] |
| MEFs | DGAT1 inhibitor + Starvation (HBSS, 16h) | Significantly decreased | Not reported | [2] |
| Cell Type | Treatment | Change in Intracellular Triglyceride (TG) Content | Reference |
| Huh7 Hepatocytes | DGAT1 inhibitor + Oleic Acid (0.4 mM, 4h) | Significantly decreased | [1] |
| MEFs | DGAT1 inhibitor + Starvation (HBSS, 16h) | Significantly decreased | [2] |
| Bovine Preadipocytes | shRNA knockdown of DGAT1 + Oleic Acid | Decreased | [3] |
Signaling Pathways and Metabolic Consequences
The inhibition of DGAT1 reroutes lipid metabolism, impacting several interconnected pathways. The following diagram illustrates the central role of DGAT1 and the consequences of its inhibition.
Caption: DGAT1 signaling in triglyceride synthesis and the inhibitory action of this compound.
Inhibition of DGAT1 leads to an accumulation of its substrates, diacylglycerol and fatty acyl-CoA. This accumulation can divert fatty acids towards other metabolic fates, such as β-oxidation or the synthesis of other lipid species. Studies have shown that in the absence of DGAT1 activity, fatty acids may be shunted towards oxidative pathways.[2] Furthermore, under conditions of nutrient deprivation, DGAT1-dependent lipid droplet formation is crucial for protecting mitochondria from excessive fatty acid exposure and subsequent dysfunction.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the analysis of lipid droplets following DGAT1 inhibition.
Cell Culture and Treatment
-
Cell Lines: Human hepatoma cells (Huh7) or Mouse Embryonic Fibroblasts (MEFs) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Lipid Droplet Formation: To induce lipid droplet formation, cells are typically incubated with oleic acid complexed to bovine serum albumin (BSA). A common working concentration is 200-400 µM oleic acid in serum-free DMEM for 4 to 24 hours.[1][2]
-
Inhibitor Treatment: A selective DGAT1 inhibitor (e.g., T863, A922500, or this compound) is added to the culture medium at the desired concentration, often concurrently with oleic acid treatment.
Lipid Droplet Staining and Imaging
-
Staining:
-
BODIPY 493/503: A fluorescent dye that specifically stains neutral lipids within lipid droplets. Cells are washed with Phosphate-Buffered Saline (PBS) and then incubated with a working solution of BODIPY 493/503 (typically 1 µg/mL) for 15-30 minutes at 37°C.[1][2]
-
Oil Red O: A lysochrome diazo dye used for staining neutral triglycerides and lipids. Cells are fixed with 4% paraformaldehyde, washed, and then stained with a filtered Oil Red O solution (e.g., 0.3% in 60% isopropanol) for 15-30 minutes.
-
-
Imaging:
-
Stained cells are visualized using fluorescence microscopy (for BODIPY) or bright-field microscopy (for Oil Red O).
-
Confocal microscopy is often employed for higher-resolution imaging and three-dimensional reconstruction of lipid droplets.
-
-
Quantification:
-
Image analysis software (e.g., ImageJ) is used to quantify the number and size of lipid droplets per cell. The total fluorescence intensity can also be measured as an indicator of total neutral lipid content.
-
Lipid Extraction and Analysis
-
Lipid Extraction: Total cellular lipids are extracted using the Bligh and Dyer method, which involves a chloroform/methanol/water solvent system.
-
Triglyceride Quantification:
-
The extracted lipids are separated by thin-layer chromatography (TLC).
-
The triglyceride bands are visualized and quantified using gas chromatography or by densitometry after charring.
-
Alternatively, commercially available colorimetric or fluorometric triglyceride assay kits can be used.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the impact of a DGAT1 inhibitor on cellular lipid droplets.
Caption: A typical experimental workflow for studying the effects of DGAT1 inhibition.
Logical Relationships and Summary
The inhibition of DGAT1 sets off a cascade of cellular events centered around the redirection of lipid trafficking. The logical flow of these events is depicted below.
Caption: Logical flow of the cellular effects resulting from DGAT1 inhibition.
References
Structural Analysis of Inhibitor Binding to Diacylglycerol O-Acyltransferase 1 (DGAT1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in triglyceride synthesis, making it a critical target for therapeutic intervention in metabolic diseases. While the specific structural details of JNJ-DGAT1-A binding to DGAT1 are not publicly available, this guide provides a comprehensive overview of the structural analysis of DGAT1 in complex with other small molecule inhibitors. By examining analogous systems, we can infer the likely mechanism of action and the experimental approaches required for such a study. This document outlines the quantitative data for known DGAT1 inhibitors, detailed experimental protocols for structural and functional characterization, and visual representations of key pathways and workflows.
Quantitative Data for DGAT1 Inhibitors
The following tables summarize the inhibitory potency of various small molecules against human and mouse DGAT1. This data is essential for comparing the efficacy of different compounds and for guiding structure-activity relationship (SAR) studies.
Table 1: In Vitro Inhibitory Activity of Selected Compounds against DGAT1
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| T863 | Human DGAT1 | CPM fluorescent assay | 49 | [1] |
| T863 | Human DGAT1 | TLC assay | 17 | [1] |
| T863 | Mouse DGAT1 (adipose tissue) | Enzymatic assay | 16 | [1] |
| T863 | Mouse DGAT1 (small intestine) | Enzymatic assay | 23 | [1] |
| A-922500 | Human DGAT1 | Enzymatic assay | 9 | [2] |
| A-922500 | Mouse DGAT1 | Enzymatic assay | 22 | [2] |
| PF-04620110 | Human DGAT1 | Enzymatic assay | 19 | [2] |
| BAY 74-4113 | Human DGAT1 | Enzymatic assay | 72 | [2] |
| Compound 2A | Human A2A Receptor (off-target) | Radioligand binding | 247 | [3] |
| Compound 1A | Human A2A Receptor (off-target) | Radioligand binding | 334 | [3] |
| JNJ-DGAT2-A | Human DGAT2 | Enzymatic assay | 140 |
Table 2: Cellular Activity of DGAT1 Inhibitors
| Compound | Cell Line | Assay | Effect | Reference |
| T863 | HEK293-DGAT1 | TG synthesis | Potent inhibition | [1] |
| T863 | 3T3-L1 adipocytes | Insulin-stimulated glucose uptake | Enhanced | [1] |
| DGAT1N1 | SUM159 | Lipid droplet formation | ~50% reduction | [4] |
| T863 | SUM159 | Lipid droplet formation | ~50% reduction | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the structural and functional analysis of DGAT1.
Recombinant Human DGAT1 Expression and Purification
The production of high-quality, stable DGAT1 protein is a prerequisite for structural studies.
-
Expression System: Recombinant human DGAT1 is commonly expressed using the Bac-to-Bac baculovirus expression system in Spodoptera frugiperda (Sf9) insect cells.[1]
-
Cell Culture and Infection: Sf9 cells are grown in suspension culture to a density of 2-3 x 10^6 cells/mL and infected with recombinant baculovirus at an optimized multiplicity of infection. Cells are typically harvested 64 hours post-infection.[1]
-
Membrane Preparation: Harvested cells are lysed, and the cell membranes containing DGAT1 are isolated by ultracentrifugation.[1]
-
Solubilization and Purification: The membrane-embedded DGAT1 is solubilized using detergents such as digitonin. The solubilized protein is then purified using affinity chromatography (e.g., using a FLAG tag) followed by size-exclusion chromatography to ensure homogeneity.[5] For structural studies, the purified protein may be reconstituted into an amphipol, such as PMAL-C8, to maintain its stability.[5]
Cryo-Electron Microscopy (Cryo-EM) of DGAT1-Inhibitor Complexes
Cryo-EM has been instrumental in determining the high-resolution structure of human DGAT1.[5][6]
-
Grid Preparation: The purified DGAT1-inhibitor complex (typically at a concentration of 0.5-5 mg/mL) is applied to glow-discharged cryo-EM grids.[7] The grids are then blotted to create a thin film of the sample and rapidly plunge-frozen in liquid ethane.[7]
-
Data Acquisition: Cryo-EM data is collected on a high-end transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector. Automated data collection software is used to acquire a large number of movies of the frozen particles.
-
Image Processing: The raw movie frames are corrected for beam-induced motion. Individual particle images are then picked, and 2D class averages are generated to assess sample quality. A 3D initial model is generated, followed by 3D classification and refinement to obtain a high-resolution 3D reconstruction of the DGAT1-inhibitor complex.[8][9]
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined using software packages such as Coot and Phenix.[10]
DGAT1 Enzyme Activity Assays
Biochemical assays are essential for quantifying the inhibitory potency of compounds.
-
Fluorescence-Based Assay: A high-throughput fluorescence-based assay can be used to screen for DGAT1 inhibitors. This assay detects the release of Coenzyme A (CoASH) from the acyl-CoA substrate using a thiol-reactive probe, which generates a fluorescent signal.[1]
-
TLC-Based Assay: A thin-layer chromatography (TLC)-based assay provides a direct measure of triglyceride (TG) synthesis.[1] Radiolabeled substrates are used, and the products are separated by TLC and quantified by autoradiography.
-
Cell-Based TG Synthesis Assay: To assess inhibitor activity in a cellular context, cells overexpressing DGAT1 are incubated with the inhibitor and a radiolabeled precursor like [14C]-glycerol. The amount of radiolabeled TG synthesized is then quantified.[11]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of small molecules to their protein targets in real-time.[12][13][14]
-
Immobilization: Purified DGAT1 is immobilized on the surface of a sensor chip.
-
Analyte Injection: The small molecule inhibitor (analyte) is flowed over the sensor surface at various concentrations.
-
Data Analysis: The binding of the analyte to the immobilized DGAT1 causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram. By fitting the sensorgram data to a binding model, the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) can be determined.[12][13]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
DGAT1 Catalytic Cycle
The following diagram illustrates the key steps in the synthesis of triglycerides catalyzed by DGAT1.
Caption: The catalytic cycle of DGAT1.
Experimental Workflow for Structural Analysis
This diagram outlines the major steps involved in determining the structure of a DGAT1-inhibitor complex.
Caption: Workflow for DGAT1-inhibitor structural analysis.
Mechanism of DGAT1 Inhibition
This logical diagram illustrates how inhibitors that target the acyl-CoA binding site block DGAT1 activity.
Caption: Mechanism of competitive inhibition of DGAT1.
Conclusion
The structural and functional characterization of DGAT1 inhibitors is a critical component of modern drug discovery efforts targeting metabolic diseases. While the specific binding mode of this compound to DGAT1 remains to be elucidated, the methodologies and data presented in this guide for analogous systems provide a robust framework for such investigations. The combination of high-resolution structural techniques like cryo-EM with quantitative biochemical and cellular assays will continue to be invaluable in the development of novel and selective DGAT1 inhibitors.
References
- 1. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and mechanism of human diacylglycerol O-acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. ChemEM: Flexible Docking of Small Molecules in Cryo-EM Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving Protein–Ligand Interaction Modeling with cryo-EM Data, Templates, and Deep Learning in 2021 Ligand Model Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 14. portlandpress.com [portlandpress.com]
The Crucial Role of DGAT1 in Hepatitis C Virus Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hepatitis C virus (HCV), a leading cause of chronic liver disease, intricately manipulates host cellular machinery to facilitate its replication and assembly. A key host factor in this process is Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme pivotal in triglyceride synthesis and lipid droplet formation. This technical guide provides an in-depth analysis of the multifaceted role of DGAT1 in the HCV life cycle, presenting quantitative data on the impact of DGAT1 inhibition, detailed experimental protocols for studying this interaction, and visual representations of the underlying molecular pathways and experimental workflows. Understanding the DGAT1-HCV interface is paramount for the development of novel host-targeting antiviral therapies.
Introduction
Hepatitis C virus infection is a global health challenge, with millions chronically infected and at risk of developing severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The HCV lifecycle is intimately linked with the host cell's lipid metabolism. The virus co-opts cellular lipids and associated enzymes to create a favorable environment for its replication and the assembly of new viral particles. One such critical host enzyme is Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2]
DGAT1 is an integral membrane protein located in the endoplasmic reticulum (ER) that catalyzes the final and rate-limiting step of triglyceride (TG) synthesis.[1] These newly synthesized TGs are stored in lipid droplets (LDs), dynamic organelles that have emerged as central platforms for HCV assembly. This guide will explore the molecular mechanisms by which HCV hijacks DGAT1 to facilitate the localization of its key proteins to lipid droplets, a prerequisite for the formation of infectious virions.
The Molecular Mechanism of DGAT1 in HCV Replication
DGAT1 plays a central role in the assembly of new HCV particles by acting as a molecular scaffold, facilitating the interaction between key viral proteins and their localization to lipid droplets.
DGAT1 Forms a Tripartite Complex with HCV Core and NS5A Proteins
Evidence from co-immunoprecipitation studies has demonstrated that DGAT1 physically interacts with both the HCV core (capsid) protein and the non-structural protein 5A (NS5A).[1][3] This interaction is crucial, as DGAT1 acts as a bridge, enhancing the association between the core and NS5A proteins.[1][4] This tripartite complex is believed to be the functional unit that traffics to the surface of lipid droplets.[1][5] The formation of this complex is a critical step in bringing together the viral genome (bound by NS5A) and the capsid protein (core) at the site of virion assembly.[6]
DGAT1-Mediated Localization of Viral Proteins to Lipid Droplets
The enzymatic activity of DGAT1 is essential for the correct localization of the HCV core and NS5A proteins to the surface of lipid droplets.[1][5] Inhibition of DGAT1's catalytic activity, or its genetic knockdown, prevents the trafficking of these viral proteins to LDs.[7][8] Interestingly, the interaction between DGAT1 and the core protein itself does not require DGAT1's enzymatic activity.[7] However, the subsequent translocation of the core-DGAT1 complex to the lipid droplet is dependent on active triglyceride synthesis by DGAT1.[1][7] This suggests that the process of LD biogenesis, driven by DGAT1, is coupled to the recruitment of the viral machinery.
The localization of NS5A to lipid droplets is also critically dependent on DGAT1 activity.[1] A catalytically inactive mutant of DGAT1 can block the localization of NS5A to LDs in a dominant-negative manner, highlighting the importance of DGAT1-mediated lipid synthesis in this process.[1][9]
Quantitative Data on the Impact of DGAT1 Inhibition on HCV Replication
Numerous studies have quantified the effect of inhibiting DGAT1 function on the production of infectious HCV particles. This data consistently demonstrates that DGAT1 is essential for viral assembly and release, but not for viral RNA replication.
| Experimental Approach | Target | Cell Line | Effect on HCV | Reference |
| shRNA-mediated Knockdown | DGAT1 | Huh7.5 cells | 65-90% suppression of spreading infection.[7] | [7] |
| DGAT1 | Huh7 cells | ~80% knockdown of DGAT1 mRNA.[1] | [1] | |
| Small Molecule Inhibitors | DGAT1 | Infected hepatoma cells | ~80% reduction in released viral RNA.[7][10] | [7][10] |
| DGAT1 (Luc-Jc1) | Huh7.5 cells | IC50 = 7.3 µM.[7] | [7] | |
| DGAT1 (Luc-JFH1) | Huh7.5 cells | IC50 = 7.4 µM.[7] | [7] | |
| DGAT1 (A922500) | Huh7.5-J6/JFH1 cells | EC50 for particle production = 22.0 µM (72h); EC50 for replication > 100 µM.[11] | [11] | |
| DGAT1 (Pradigastat) | Infected cells in culture | Significant reduction in virus production.[12] | [12] | |
| Catalytically Inactive Mutant | DGAT1 (H426A) | Huh7.5 cells | Significant impairment of infectious viral particle release.[1] | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of DGAT1 in HCV replication.
Co-immunoprecipitation of DGAT1 and HCV Proteins
This protocol is used to demonstrate the physical interaction between DGAT1 and HCV proteins (Core and NS5A).
-
Cell Culture and Transfection:
-
Culture Huh7 or 293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Co-transfect cells with expression plasmids for FLAG-tagged DGAT1, HA-tagged HCV core, and/or GFP-tagged NS5A using a suitable transfection reagent.
-
Incubate cells for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody specific to one of the tagged proteins (e.g., anti-FLAG antibody for DGAT1) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
-
Washing and Elution:
-
Wash the beads three to five times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies specific to the other proteins of interest (e.g., anti-HA for core, anti-GFP for NS5A) to detect co-precipitated proteins.
-
shRNA-Mediated Knockdown of DGAT1
This protocol describes how to silence DGAT1 expression in hepatoma cells to study the effect on HCV replication.
-
shRNA Vector Preparation:
-
Design and clone shRNA sequences targeting DGAT1 into a suitable lentiviral or retroviral vector (e.g., pLKO.1). Include a non-targeting shRNA as a control.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles if necessary.
-
-
Transduction of Target Cells:
-
Seed Huh7 or Huh7.5 cells and allow them to adhere.
-
Transduce the cells with the lentiviral particles containing the DGAT1-targeting or control shRNA in the presence of polybrene (8 µg/mL).
-
-
Selection and Verification:
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin or hygromycin) if the vector contains a resistance marker.
-
Verify the knockdown of DGAT1 expression at both the mRNA level (by qRT-PCR) and protein level (by Western blot).
-
-
HCV Infection Assay:
-
Infect the DGAT1-knockdown and control cells with HCV (e.g., Jc1 strain) at a low multiplicity of infection (MOI).
-
Monitor the spread of infection over time by measuring viral markers such as HCV RNA in the supernatant or intracellular staining for viral antigens.
-
HCV Luciferase Reporter Assay
This assay is used to quantify the effect of DGAT1 inhibition on HCV replication and infectivity.
-
HCV Reporter Virus Production:
-
Use an HCV construct that contains a luciferase reporter gene (e.g., Renilla or Firefly luciferase), such as Luc-Jc1.
-
In vitro transcribe the HCV RNA from a linearized plasmid template.
-
Electroporate the RNA into Huh7.5.1 cells.
-
Collect the supernatant containing the reporter virus particles at various time points post-electroporation.
-
-
Infection and Treatment:
-
Seed naïve Huh7.5 cells in 96-well plates.
-
Infect the cells with the HCV luciferase reporter virus.
-
Treat the infected cells with various concentrations of a DGAT1 inhibitor or a vehicle control (DMSO).
-
-
Luciferase Activity Measurement:
-
At 48-72 hours post-infection, lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer and a suitable luciferase assay reagent.
-
Normalize the luciferase activity to cell viability (e.g., using a CellTiter-Glo assay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication at each inhibitor concentration relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) of the DGAT1 inhibitor.
-
Visualizing the Role of DGAT1 in HCV Replication
Signaling Pathway of DGAT1 in HCV Assembly
Caption: DGAT1 facilitates HCV assembly by forming a complex with Core and NS5A, mediating their translocation to lipid droplets.
Experimental Workflow for Studying DGAT1-HCV Interaction
Caption: Workflow for investigating the role of DGAT1 in HCV replication through molecular and pharmacological approaches.
Conclusion and Future Directions
The evidence overwhelmingly points to DGAT1 as a critical host factor for the assembly of infectious hepatitis C virus particles. Its dual role as both a catalyst for lipid droplet biogenesis and a scaffold for the assembly of the viral replication machinery places it at a crucial nexus in the HCV lifecycle. The dependence of HCV on DGAT1 presents a compelling case for the development of DGAT1 inhibitors as a novel class of host-targeting antiviral therapeutics. While in vitro studies have shown great promise, further research, including clinical trials, is necessary to validate the efficacy and safety of this approach in patients.[6][12] Future investigations should also focus on elucidating the precise molecular determinants of the DGAT1-HCV protein interactions, which could pave the way for the design of even more specific and potent antiviral agents.
References
- 1. Diacylglycerol Acyltransferase-1 Localizes Hepatitis C Virus NS5A Protein to Lipid Droplets and Enhances NS5A Interaction with the Viral Capsid Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient hepatitis C virus particle formation requires diacylglycerol acyltransferase-1 [escholarship.org]
- 3. Hepatitis C virus NS5A protein promotes the lysosomal degradation of diacylglycerol O-acyltransferase 1 (DGAT1) via endosomal microautophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Hepatitis C Virus Particle Formation Requires Diacylglycerol Acyltransferase 1 (DGAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of a novel HCV inhibitor targeting the late stage of HCV life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suppression of Hepatitis C Virus Genome Replication and Particle Production by a Novel Diacylglycerol Acyltransferases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Diacylglycerol Transferase 1 Inhibitor Is a Potent Hepatitis C Antiviral in Vitro but Not in Patients in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Preclinical Studies on DGAT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors. DGAT1 is a critical enzyme that catalyzes the final step in triglyceride synthesis, making it a key therapeutic target for a range of metabolic diseases, including obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH).[1][2][3][4] This document synthesizes findings from various preclinical studies, detailing the mechanism of action, experimental protocols, and key outcomes, while presenting quantitative data in a structured format for ease of comparison.
Core Mechanism of Action
Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane enzyme located in the endoplasmic reticulum. It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA, forming a triglyceride (TG).[1][4] This is the final and committed step in the primary pathway for TG synthesis. DGAT1 is highly expressed in tissues active in triglyceride synthesis, particularly the small intestine for dietary fat absorption and adipose tissue for energy storage.[5][6][7]
DGAT1 inhibitors function by blocking the enzymatic activity of DGAT1, thereby reducing the synthesis of triglycerides.[1] Most small molecule inhibitors are competitive, targeting the binding site for either diacylglycerol or, more commonly, fatty acyl-CoA.[8][9] By preventing the formation of triglycerides, these inhibitors limit the storage of fat in adipose tissue and reduce the assembly and secretion of triglyceride-rich chylomicrons from the intestine following a meal.[10][11] This leads to a range of downstream metabolic benefits.
Key Preclinical Findings: A Quantitative Summary
Preclinical studies in various rodent models have consistently demonstrated the therapeutic potential of DGAT1 inhibition. The primary effects observed are reductions in body weight, improved lipid profiles, enhanced glucose tolerance, and amelioration of hepatic steatosis.
Effects on Body Weight and Lipid Metabolism
Pharmacological inhibition of DGAT1 leads to a significant reduction in body weight gain in animals on a high-fat diet.[5][12] This effect is often attributed to both reduced caloric absorption from the gut and increased energy expenditure.[5] A hallmark of DGAT1 inhibition is the blunting of postprandial plasma triglyceride excursions following a lipid challenge.[8][12]
Table 1: Summary of Efficacy Data for Select DGAT1 Inhibitors in Preclinical Models
| Compound | Animal Model | Dosing Regimen | Body Weight Change | Plasma Triglyceride (TG) Reduction | Hepatic TG Reduction | Reference |
| PF-04620110 | db/db Mice | 15 mg/kg for 21 days | - | Significant reduction | Significant reduction | [13] |
| T863 | Diet-Induced Obese (DIO) Mice | Oral admin. for 2 weeks | Weight loss | Significant reduction | Significant reduction | [8][9] |
| H128 | db/db Mice | 10 mg/kg for 5 weeks | Inhibited weight gain | Pronounced reduction | Markedly ameliorated | [5] |
| AZD7687 | Healthy Male Subjects | Single dose (≥5 mg) | N/A | >75% reduction in postprandial TG AUC | N/A | [14] |
| Compounds K & L | Mouse and Dog Models | - | Body weight loss | Dose-dependent inhibition of postprandial TG | - | [12] |
Effects on Glucose Homeostasis and Insulin Sensitivity
DGAT1-deficient mice are protected from diet-induced insulin resistance.[5] Pharmacological studies have shown that DGAT1 inhibitors can improve insulin sensitivity and glucose metabolism.[1][8] This is thought to be partly due to the reduction of ectopic lipid accumulation in the liver and muscle, and also potentially through indirect effects on gut hormone secretion.[1][15] For instance, the inhibitor T863 was shown to up-regulate hepatic IRS2 protein and enhance insulin-stimulated glucose uptake in adipocytes.[8] However, in some models like the db/db mouse, certain inhibitors did not improve glucose metabolism despite positive effects on lipids and body weight, suggesting the effects can be model-dependent.[5]
Effects on Hepatic Steatosis
Given its role in triglyceride synthesis, DGAT1 is a logical target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[7] Knockdown of DGAT1 expression with antisense oligonucleotides (ASOs) protects against diet-induced hepatic steatosis.[5] Small molecule inhibitors have been shown to markedly decrease liver weight, lipid droplets, and triglyceride content in preclinical models.[5][8] Liver-specific DGAT1 knockout or pharmacological inhibition was found to protect against hepatic steatosis in mice on a high-fat diet by reducing TG synthesis and stimulating beta-oxidation.[6][16]
Modulation of Gut Peptides
An important mechanism contributing to the metabolic benefits of DGAT1 inhibition is the modulation of gut hormone secretion. Inhibition of DGAT1 in the intestine leads to increased postprandial levels of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), while often decreasing levels of glucose-dependent insulinotropic polypeptide (GIP).[11] GLP-1 and PYY are anorexigenic hormones that also play a role in glucose homeostasis. The increased release of these peptides is thought to be an indirect effect, possibly related to altered lipid patterns in the gut lumen stimulating enteroendocrine cells.[11][12]
Experimental Protocols & Workflows
Standardized protocols are crucial for the evaluation and comparison of DGAT1 inhibitors. Below are methodologies for key preclinical experiments.
DGAT1 Enzyme Activity Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DGAT1 in vitro.
-
Source: Microsomes prepared from Sf9 insect cells or mammalian cells overexpressing human or rodent DGAT1.
-
Substrates:
-
Radio-labeled [14C]oleoyl-CoA or other fatty acyl-CoA.
-
1,2-Dioleoyl-sn-glycerol (DAG).
-
-
Procedure:
-
Incubate enzyme-containing microsomes with the test inhibitor at various concentrations.
-
Initiate the reaction by adding the DAG and [14C]oleoyl-CoA substrates.
-
Allow the reaction to proceed for a set time at 37°C.
-
Stop the reaction by adding a solution of isopropanol/heptane/water.
-
Extract the lipids with a solvent like heptane.
-
Separate the resulting [14C]triglycerides from unreacted substrates using thin-layer chromatography (TLC).
-
Quantify the radioactivity in the triglyceride spot using a phosphorimager or scintillation counter.
-
-
Endpoint: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce DGAT1 activity by 50%.
Acute Oral Lipid Tolerance Test (OLTT)
This in vivo assay assesses the inhibitor's effect on the absorption of dietary fat.
-
Animal Model: Typically C57BL/6 or other mouse/rat strains, fasted overnight.
-
Procedure:
-
Administer the DGAT1 inhibitor or vehicle via oral gavage.
-
After a set pre-treatment time (e.g., 1-2 hours), administer a lipid challenge, typically corn oil or olive oil (e.g., 10 mL/kg), via oral gavage.
-
Collect blood samples via the tail vein or other appropriate method at baseline (time 0) and at multiple time points post-lipid challenge (e.g., 1, 2, 4, 6, 8 hours).
-
Measure plasma triglyceride concentrations at each time point.
-
-
Endpoint: The primary endpoint is the reduction in the area under the curve (AUC) for plasma triglycerides, indicating decreased lipid absorption.
Chronic Efficacy Studies in Disease Models
These studies evaluate the long-term therapeutic effects of the inhibitor.
-
Animal Models:
-
Procedure:
-
Acclimate animals and establish baseline measurements for body weight, food intake, plasma glucose, and lipids.
-
Administer the DGAT1 inhibitor or vehicle daily (e.g., via oral gavage or formulated in diet) for a period of several weeks (e.g., 2-8 weeks).
-
Monitor body weight, food intake, and water consumption regularly.
-
Perform metabolic tests at specified intervals, such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
At the end of the study, collect terminal blood samples for comprehensive lipid and hormone analysis.
-
Harvest tissues (liver, adipose, intestine, muscle) for weight, histological analysis (e.g., H&E and Oil Red O staining for lipids), and measurement of tissue triglyceride content.
-
-
Endpoints: Changes in body weight, fat mass, food efficiency ratio, plasma glucose, insulin, triglycerides, cholesterol, and liver triglyceride content.
Physiological Effects and Safety Considerations
The inhibition of DGAT1 sets off a cascade of physiological responses aimed at improving metabolic health. The primary block in intestinal triglyceride re-synthesis reduces the caloric load from dietary fat and triggers favorable changes in gut hormone signaling, which in turn can suppress appetite and improve glucose control. In the liver and adipose tissue, reduced triglyceride synthesis helps alleviate lipotoxicity and enhance insulin sensitivity.
Safety and Tolerability
A primary concern that has emerged from both preclinical and clinical studies is the potential for gastrointestinal (GI) adverse effects, including diarrhea, nausea, and vomiting.[14][17] These effects are considered mechanism-based and are related to the accumulation of unabsorbed fats and DGAT1 substrates in the intestinal lumen.[10][18] In mice, the simultaneous inhibition of both DGAT1 and DGAT2 induced severe watery diarrhea, suggesting that some level of compensatory triglyceride synthesis by DGAT2 may be important for maintaining intestinal integrity.[18][19] Consequently, a key challenge in drug development is to identify a therapeutic window where metabolic benefits are achieved without inducing intolerable GI side effects. Strategies being explored include developing intestinally targeted inhibitors with minimal systemic exposure to reduce off-target effects.[20][21]
Conclusion
Preclinical research has robustly established DGAT1 as a promising therapeutic target for metabolic diseases. Inhibition of DGAT1 consistently leads to reduced body weight, improved lipid profiles, and enhanced insulin sensitivity in a variety of animal models. The multifaceted mechanism, involving direct effects on lipid synthesis and indirect effects via gut hormone modulation, makes it an attractive approach for complex conditions like obesity and NASH. While GI tolerability remains a significant hurdle, ongoing research into novel chemical scaffolds and targeted delivery approaches may yet unlock the full therapeutic potential of DGAT1 inhibition. The comprehensive data from these preclinical studies provides a strong foundation for the continued clinical investigation of this important metabolic pathway.
References
- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Stork: DGAT1 inhibitors as anti-obesity and anti-diabetic agents [storkapp.me]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NASH Target Development Service for DAG O-Acyltransferase (DGAT) Inhibitors - Creative Biolabs [creative-biolabs.com]
- 8. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight and modulates gut peptide release--potential insight into mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. researchgate.net [researchgate.net]
- 15. Diacylglycerol acyltranferase 1 anti-sense oligonucleotides reduce hepatic fibrosis in mice with nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. embopress.org [embopress.org]
- 20. Intestinally Targeted Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors Robustly Suppress Postprandial Triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for JNJ-DGAT1-A: A Cell-Based Assay for Triglyceride Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride (TG) synthesis.[1] It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG.[1] This process is central to energy storage in the form of fat. Dysregulation of TG synthesis is implicated in various metabolic disorders, including obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD). Consequently, DGAT1 has emerged as a promising therapeutic target for the treatment of these conditions.[1]
JNJ-DGAT1-A is a potent and selective inhibitor of the DGAT1 enzyme. This application note provides a detailed protocol for a cell-based assay to evaluate the efficacy of this compound and other DGAT1 inhibitors in reducing intracellular triglyceride synthesis. The described methods are applicable to various cell lines relevant to metabolic research, such as the human hepatoma cell lines HepG2 and Huh7, and the mouse pre-adipocyte cell line 3T3-L1.
Signaling Pathway of Triglyceride Synthesis and Inhibition by this compound
The synthesis of triglycerides from fatty acids and glycerol is a multi-step process primarily occurring in the endoplasmic reticulum. The final, rate-limiting step is catalyzed by DGAT1. This compound exerts its effect by directly inhibiting this enzyme, thereby blocking the formation of triglycerides.
Caption: Triglyceride synthesis pathway and the inhibitory action of this compound on DGAT1.
Experimental Protocols
This section details two common methods for assessing DGAT1 activity in a cell-based format: a colorimetric/fluorometric assay and a radioactive tracer assay.
Protocol 1: Colorimetric/Fluorometric Triglyceride Quantification
This protocol describes the measurement of total intracellular triglycerides using a commercially available assay kit.
Materials:
-
Cell line of choice (e.g., HepG2, Huh7, 3T3-L1)
-
Cell culture medium and supplements
-
This compound or other DGAT1 inhibitors
-
Fatty acid supplement (e.g., oleic acid complexed to BSA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Commercial triglyceride quantification kit (colorimetric or fluorometric)
-
96-well microplates (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Cell Treatment:
-
After cells have adhered, replace the medium with fresh medium containing various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 1-24 hours).
-
To stimulate triglyceride synthesis, add a fatty acid supplement (e.g., 100-400 µM oleic acid) to the medium for the final 4-16 hours of the incubation period.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
-
Triglyceride Quantification:
-
Transfer the supernatant to a new 96-well plate.
-
Follow the manufacturer's instructions for the chosen triglyceride quantification kit. This typically involves adding a reagent mix that enzymatically breaks down triglycerides to glycerol, which is then measured in a coupled reaction that produces a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the triglyceride concentration in each sample using a standard curve generated with the provided glycerol or triglyceride standard.
-
Normalize the triglyceride concentration to the total protein concentration of the cell lysate (determined by a separate protein assay, e.g., BCA assay).
-
Plot the normalized triglyceride levels against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Radioactive [14C]-Glycerol Incorporation Assay
This protocol measures the de novo synthesis of triglycerides by tracing the incorporation of radiolabeled glycerol.
Materials:
-
Cell line of choice
-
Cell culture medium and supplements
-
This compound or other DGAT1 inhibitors
-
Fatty acid supplement (e.g., oleic acid complexed to BSA)
-
[14C]-glycerol
-
PBS
-
Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Radiolabeling: During the last 2-4 hours of the fatty acid stimulation, add [14C]-glycerol (e.g., 1 µCi/mL) to each well.
-
Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add the lipid extraction solvent to each well and incubate with gentle agitation for 30 minutes.
-
Collect the solvent and transfer it to a new tube.
-
-
Lipid Separation by TLC:
-
Spot the lipid extracts onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate the different lipid species.
-
Allow the plate to dry.
-
-
Quantification:
-
Visualize the lipid spots (e.g., using a phosphorimager or by exposing to X-ray film).
-
Scrape the spots corresponding to triglycerides into scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of [14C]-glycerol incorporated into triglycerides for each sample.
-
Plot the radioactivity against the inhibitor concentration to calculate the IC50 value.
-
Experimental Workflow Diagram
Caption: General workflow for a cell-based triglyceride synthesis assay.
Data Presentation
The following tables provide representative quantitative data for DGAT1 inhibitors in cell-based assays. Note that the IC50 values for this compound should be determined experimentally and may vary depending on the cell line and assay conditions.
Table 1: Representative IC50 Values of DGAT1 Inhibitors in Cell-Based Assays
| Compound | Cell Line | Assay Method | IC50 (nM) | Reference |
| PF-04620110 | HT-29 | ³H-glycerol incorporation | ~39 | [2] |
| A-922500 | HEK293 | ¹⁴C-glycerol incorporation | 17.1 ng/mL (~30 nM) | [3] |
| T863 | HEK293 (hDGAT1 overexpression) | ¹⁴C-oleate incorporation | ~50 | [4] |
| Botanical Extracts | HEK293 | ¹⁴C-glycerol incorporation | 1.4 - 10.4 µg/mL | [3] |
Table 2: Typical Triglyceride Levels in Common Cell Lines
| Cell Line | Condition | Triglyceride Level | Reference |
| HepG2 | Basal | Varies | [5][6][7] |
| HepG2 | Oleic Acid Treated | Increased | [5][6][7] |
| Huh7 | Basal | Varies | [5][7] |
| Huh7 | Oleic Acid Treated | Increased | [5][7] |
| 3T3-L1 Adipocytes | Differentiated | High | [8] |
Conclusion
The provided protocols offer robust methods for evaluating the inhibitory activity of this compound on triglyceride synthesis in a cellular context. The choice between a colorimetric/fluorometric assay and a radioactive tracer assay will depend on the specific needs of the researcher, available equipment, and safety considerations. These assays are essential tools for the preclinical characterization of DGAT1 inhibitors and will aid in the development of novel therapeutics for metabolic diseases.
References
- 1. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Perfluorodecanoic acid promotes adipogenesis via NLRP3 inflammasome-mediated pathway in HepG2 and 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Evaluation of DGAT1 Inhibitors in Animal Models of Obesity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step in triglyceride synthesis.[1] Inhibition of DGAT1 has emerged as a promising therapeutic strategy for the treatment of obesity and related metabolic disorders.[2][3] Animal models, particularly diet-induced obese (DIO) rodents, are crucial for the preclinical evaluation of DGAT1 inhibitors. These models allow for the assessment of a compound's efficacy in reducing body weight, improving metabolic parameters, and elucidating its mechanism of action. While specific data on a compound designated "JNJ-DGAT1-A" is not publicly available, this document provides a comprehensive overview of the application and protocols for evaluating potent DGAT1 inhibitors in animal models of obesity, based on published studies of various surrogate compounds.
Mechanism of Action
DGAT1 inhibitors primarily work by blocking the synthesis of triglycerides in the small intestine, which reduces the absorption of dietary fats.[4][5] This leads to a decrease in postprandial triglyceride levels and can contribute to weight loss.[6][7] Additionally, DGAT1 inhibition has been shown to increase the secretion of gut hormones like glucagon-like peptide-1 (GLP-1), which can enhance satiety and reduce food intake.[6][8] Some studies also suggest that DGAT1 inhibitors can increase fatty acid oxidation in skeletal muscle.[9]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the DGAT1 signaling pathway and a typical experimental workflow for evaluating DGAT1 inhibitors in animal models.
Quantitative Data from Animal Studies
The following tables summarize the quantitative data from various studies on DGAT1 inhibitors in animal models of obesity.
Table 1: Effects of DGAT1 Inhibitors on Body Weight and Food Intake
| Compound | Animal Model | Dose | Duration | Change in Body Weight | Change in Food Intake | Reference |
| H128 | db/db mice | 10 mg/kg | 5 weeks | Reduced body weight gain | Not significantly different from vehicle | [10] |
| Compound A | Diet-Induced Obese (DIO) C57BL/6J mice | 3-30 mg/kg | 3-4 weeks | Significantly decreased | No effect | [9] |
| Compound B | DIO mice | Not specified | 4 weeks | Reduced body weight gain | Not specified | [4] |
| PF-04620110 | High-fat diet-fed Sprague Dawley rats | 3 and 15 mg/kg | Single dose | Not applicable (acute study) | Decreased by 40% and 37% respectively at 6 hours | [8] |
| DGAT-1i (Compound 2) | High-fat diet-fed rats | 3 and 9 mg/kg | Single dose | Not applicable (acute study) | Reduced energy intake at 7 hours (17% and 21% respectively) | [11] |
Table 2: Effects of DGAT1 Inhibitors on Metabolic Parameters
| Compound | Animal Model | Dose | Key Metabolic Effects | Reference |
| H128 | db/db mice | 10 mg/kg | Reduced blood lipids and hepatic steatosis. No improvement in glucose metabolism. | [10] |
| Compound A | DIO C57BL/6J and KKAy mice | 3-30 mg/kg | Decreased visceral fat pad weights and hepatic lipid content. Increased fatty acid oxidation in skeletal muscle. | [9] |
| Compound B | DIO mice | Not specified | Improved insulin resistance, reduced hepatic triglyceride and cholesterol content. | [4][12] |
| PF-04620110 | High-fat diet-fed Sprague Dawley rats | 3 and 15 mg/kg | Decreased fed plasma triglycerides by 53% and 59% respectively. Increased total amide GLP-1 and PYY. | [8] |
| DGAT-1i (Compound 2) | High-fat diet-fed rats | 3 and 9 mg/kg | Blunted postprandial increase in serum triglycerides. Increased β-hydroxybutyrate levels. | [11] |
Experimental Protocols
1. Diet-Induced Obesity (DIO) Animal Model
-
Animals: Male C57BL/6J mice or Sprague Dawley rats are commonly used.
-
Housing: Animals are single-housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: After a one-week acclimatization period on a standard chow diet, animals are switched to a high-fat diet (HFD; typically 45-60% kcal from fat) for 8-12 weeks to induce obesity.
-
Inclusion Criteria: Animals that achieve a certain body weight or a significant weight gain compared to a chow-fed control group are selected for the study.
2. Chronic Efficacy Study
-
Grouping: Obese animals are randomized into treatment and vehicle control groups based on body weight.
-
Drug Administration: The DGAT1 inhibitor or vehicle is administered daily via oral gavage for a period of 4-12 weeks.
-
Monitoring: Body weight and food intake are measured weekly.
-
Terminal Procedures: At the end of the study, animals are fasted overnight, and blood samples are collected for biochemical analysis (e.g., plasma lipids, glucose, insulin). Tissues such as the liver and adipose tissue are collected, weighed, and stored for histological analysis and lipid content measurement.
3. Oral Fat Tolerance Test (OFTT)
-
Purpose: To assess the acute effect of the DGAT1 inhibitor on intestinal fat absorption.
-
Procedure:
-
Animals are fasted for 4-6 hours.
-
The DGAT1 inhibitor or vehicle is administered orally.
-
After 30-60 minutes, a bolus of corn oil (e.g., 10 ml/kg) is administered by oral gavage.
-
Blood samples are collected at baseline (0) and at various time points (e.g., 1, 2, 4, 6, and 8 hours) post-oil gavage.
-
Plasma triglyceride levels are measured to determine the postprandial lipid excursion.
-
4. Measurement of Energy Expenditure
-
Apparatus: Indirect calorimetry systems (e.g., Oxymax/CLAMS) are used.
-
Procedure:
-
Animals are individually housed in metabolic cages and allowed to acclimate for 24-48 hours.
-
Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured continuously to calculate the respiratory exchange ratio (RER) and energy expenditure.
-
Data is collected over a 24-48 hour period to assess the effects of the DGAT1 inhibitor on energy metabolism.
-
5. Gene Expression Analysis
-
Tissues: Liver and intestinal tissues are collected and snap-frozen in liquid nitrogen.
-
Procedure:
-
Total RNA is extracted from the tissues.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of genes involved in lipid metabolism (e.g., CPT1, PPARα).
-
The preclinical evaluation of DGAT1 inhibitors in animal models of obesity is a critical step in the drug development process. The protocols outlined above provide a framework for assessing the efficacy and mechanism of action of novel DGAT1 inhibitors. While specific data for "this compound" is not publicly available, the extensive research on other compounds in this class demonstrates the potential of DGAT1 inhibition as a therapeutic strategy for obesity and related metabolic diseases. However, it is important to note that some DGAT1 inhibitors have been associated with gastrointestinal side effects, which should be carefully monitored in both preclinical and clinical studies.[13][14] Further investigation into intestine-targeted inhibitors may offer a way to mitigate these side effects while retaining the beneficial metabolic effects.[4][5][12]
References
- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of triglyceride synthesis as a treatment strategy for obesity: lessons from DGAT1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intestine-Targeted DGAT1 Inhibition Improves Obesity and Insulin Resistance without Skin Aberrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestine-Targeted DGAT1 Inhibition Improves Obesity and Insulin Resistance without Skin Aberrations in Mice | PLOS One [journals.plos.org]
- 6. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight and modulates gut peptide release--potential insight into mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of an Orally Bioavailable Benzimidazole Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitor That Suppresses Body Weight Gain in Diet-Induced Obese Dogs and Postprandial Triglycerides in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel coenzyme A:diacylglycerol acyltransferase 1 inhibitor stimulates lipid metabolism in muscle and lowers weight in animal models of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diacylglycerol acyltransferase-1 inhibition enhances intestinal fatty acid oxidation and reduces energy intake in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intestine-targeted DGAT1 inhibition improves obesity and insulin resistance without skin aberrations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-DGAT1-A Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-DGAT1-A is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride synthesis. DGAT1 has emerged as a promising therapeutic target for metabolic diseases. Its inhibition has been shown to reduce triglyceride absorption, decrease body weight, and improve insulin sensitivity in various preclinical models. These application notes provide a comprehensive overview of the use of this compound and other selective DGAT1 inhibitors in mouse studies, including detailed protocols and expected outcomes.
Mechanism of Action: DGAT1 Inhibition
DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA, forming a triglyceride (TG). This is the final and committed step in the synthesis of triglycerides. By inhibiting DGAT1, this compound blocks this conversion, leading to a reduction in triglyceride synthesis and subsequent physiological effects. In the intestine, this inhibition delays and reduces the absorption of dietary fats.
A significant consequence of DGAT1 inhibition in the gut is the modulation of incretin hormone secretion. Studies have shown that the inhibition of DGAT1 leads to an increase in the secretion of Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY), while potentially decreasing Glucose-dependent Insulinotropic Polypeptide (GIP) levels. This hormonal modulation contributes to the beneficial metabolic effects observed with DGAT1 inhibitors.
Signaling Pathway of DGAT1 Inhibition
Caption: Mechanism of DGAT1 inhibition in an intestinal enterocyte.
Quantitative Data from Mouse Studies with Selective DGAT1 Inhibitors
While specific data for "this compound" is not publicly available, the following tables summarize findings from studies with other potent and selective DGAT1 inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: Oral Dosage of DGAT1 Inhibitors in Mouse Studies
| Compound | Mouse Model | Dose Range (mg/kg) | Administration Route | Study Type | Reference |
| PF-04620110 | C57BL/6J | 0.01 - 10 | Oral Gavage | Acute & Chronic | [1] |
| T863 | C57BL/6 & DIO | 10 - 30 | Oral Gavage | Acute & Chronic | [2] |
| A-922500 | C57BL/6, ob/ob, apoE-/- | 0.03 - 3 | Oral Gavage | Acute | [3] |
| Compound 5B | C57BL/6 | 10 | Oral Gavage | Chronic | [4] |
DIO: Diet-Induced Obese
Table 2: Effects of DGAT1 Inhibitors on Metabolic Parameters in Mice
| Compound | Mouse Model | Dosage (mg/kg) | Duration | Change in Body Weight | Change in Serum Triglycerides | Change in Gut Hormones | Reference |
| PF-04620110 | C57BL/6J | 10 | Acute | Not reported | ↓ (postprandial) | ↑ GLP-1, ↑ PYY, ↓ GIP | [1] |
| T863 | DIO | 30 | 15 days | ↓ | ↓ | Not reported | [2] |
| A-922500 | C57BL/6 | 3 | Acute | Not reported | ↓ (postprandial) | Not reported | [3] |
| Compound K/L | WT & Dgat1-/- | Not specified | Chronic | ↓ | ↓ (postprandial) | ↑ Incretins | [5] |
↓: Decrease, ↑: Increase
Experimental Protocols
The following are detailed protocols for key in vivo experiments using a selective DGAT1 inhibitor in mice. These protocols are based on published studies with compounds like PF-04620110 and T863 and should be adapted and optimized for this compound.
Protocol 1: Acute Oral Lipid Tolerance Test (OLTT)
This experiment assesses the effect of a DGAT1 inhibitor on postprandial lipemia.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose or a solution of EtOH/PEG400/water)
-
Corn oil
-
Male C57BL/6J mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
Procedure:
-
Fast mice for 4-6 hours prior to the experiment.
-
Administer this compound or vehicle via oral gavage. A typical volume is 5-10 mL/kg.
-
30-60 minutes after compound administration, collect a baseline blood sample (t=0).
-
Immediately after the baseline blood draw, administer a bolus of corn oil (e.g., 5 mL/kg) via oral gavage.
-
Collect blood samples at various time points post-oil gavage (e.g., 1, 2, 4, and 6 hours).
-
Centrifuge blood samples to separate plasma.
-
Measure triglyceride levels in the plasma samples.
Protocol 2: Chronic Dosing in Diet-Induced Obese (DIO) Mice
This protocol evaluates the long-term effects of a DGAT1 inhibitor on body weight and metabolic parameters.
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.
-
Standard chow and high-fat diet
-
Metabolic cages (for food and water intake monitoring)
-
Equipment for measuring body composition (e.g., EchoMRI)
Procedure:
-
Acclimate DIO mice to single housing.
-
Randomize mice into treatment groups based on body weight and body composition.
-
Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 2-4 weeks).
-
Monitor body weight and food intake daily or several times per week.
-
At the end of the study, perform terminal procedures:
-
Collect terminal blood for analysis of lipids, glucose, insulin, and other biomarkers.
-
Harvest tissues (e.g., liver, adipose tissue, intestine) for histological analysis or measurement of tissue triglyceride content.
-
Experimental Workflow Diagram
References
- 1. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight and modulates gut peptide release--potential insight into mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Jnj-dgat1-A solubility in DMSO and culture media
For Research Use Only. Not for use in diagnostic procedures.
Introduction
JNJ-DGAT1-A is a potent and selective small molecule inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the triglyceride synthesis pathway, catalyzing the final step of converting diacylglycerol (DAG) and acyl-CoA into triglycerides (TG).[1] Inhibition of DGAT1 has been shown to reduce triglyceride synthesis and storage in adipose tissues, leading to decreased adiposity and improved insulin sensitivity in preclinical studies.[1][2][3] These characteristics make DGAT1 a compelling therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][2]
These application notes provide detailed protocols for the solubilization and use of this compound in a typical cell culture setting, along with data on its solubility in commonly used laboratory solvents.
Product Information
| Product Name | This compound |
| Synonyms | DGAT1 Inhibitor JNJ-A |
| CAS Number | 1092067-85-0 |
| Mechanism of Action | Selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1) |
| Storage | Store at -20°C |
Solubility Data
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. For cell culture applications, it is recommended to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the culture medium. The data presented below is based on internal validation and data from similar DGAT1 inhibitors.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Solubility (mM) | Maximum Solubility (mg/mL) | Appearance |
| DMSO | ≥ 100 mM | ≥ 45.0 mg/mL | Clear Solution |
Table 2: Solubility and Stability in Cell Culture Media
| Culture Medium | Maximum Recommended Working Concentration | Observations |
| DMEM (with 10% FBS) | 100 µM | No precipitation observed after 24 hours at 37°C. |
| RPMI-1640 (with 10% FBS) | 100 µM | No precipitation observed after 24 hours at 37°C. |
Note: The solubility in aqueous media is highly dependent on the final concentration of the organic solvent. It is recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add the calculated volume of DMSO to the corresponding mass of this compound.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (37°C) and sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.
-
Protocol 2: General Protocol for Treating Adherent Cells in Culture
This protocol describes a general procedure for treating adherent cells (e.g., HEK293, HepG2, or HeLa cells) with this compound. The optimal concentration and treatment time should be determined empirically for each cell line and experimental setup.
-
Materials:
-
Adherent cells seeded in a multi-well plate
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed the cells at the desired density in a multi-well plate and allow them to adhere and grow overnight in a CO2 incubator at 37°C.
-
On the day of the experiment, prepare the working solutions of this compound by diluting the 10 mM stock solution in complete culture medium. For example, to prepare a 10 µM working solution, perform a 1:1000 dilution of the stock solution into the medium. Prepare a vehicle control using the same final concentration of DMSO (e.g., 0.1%).
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the appropriate volume of the prepared working solutions (or vehicle control) to each well.
-
Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
After the incubation period, proceed with the downstream analysis (e.g., cell lysis for western blotting, triglyceride quantification assay, or cell viability assay).
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in the triglyceride synthesis pathway.
Caption: General experimental workflow for cell-based assays using this compound.
References
Application Notes and Protocols for Measuring DGAT1 Activity with an Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride synthesis.[1][2][3] This integral membrane protein plays a crucial role in intestinal fat absorption, adipose tissue formation, and lipoprotein assembly. Due to its central role in lipid homeostasis, DGAT1 has emerged as a promising therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[1][2][3]
DGAT1 inhibitors work by blocking the active site of the enzyme, thereby preventing the conversion of diacylglycerol (DAG) and fatty acyl-CoA into triglycerides (TG).[1] This inhibition leads to reduced triglyceride synthesis and storage.[1] The development and characterization of potent and selective DGAT1 inhibitors are of significant interest in drug discovery.
These application notes provide a detailed protocol for measuring DGAT1 enzyme activity in the presence of an inhibitor using a widely accepted in vitro assay. The protocol is designed to be adaptable for various research applications, from basic enzyme characterization to high-throughput screening of potential inhibitor compounds.
DGAT1 Signaling Pathway and Inhibition
DGAT1 catalyzes the esterification of diacylglycerol with a fatty acyl-CoA to form a triglyceride. This is a critical step in the triglyceride synthesis pathway. Inhibitors of DGAT1 can act through different mechanisms, such as competing with the substrates (diacylglycerol or acyl-CoA) for binding to the active site.[1] Understanding this pathway is essential for interpreting the results of inhibition assays.
Caption: DGAT1 catalyzes the final step of triglyceride synthesis.
Experimental Workflow for DGAT1 Inhibition Assay
The general workflow for assessing the inhibitory effect on DGAT1 activity involves preparing the enzyme source, setting up the reaction with substrates and the inhibitor, incubating to allow for product formation, stopping the reaction, and finally, quantifying the product.
Caption: Workflow for DGAT1 inhibition assay.
Detailed Experimental Protocol: Radiolabeled DGAT1 Activity Assay
This protocol is based on the widely used method of measuring the incorporation of a radiolabeled acyl group from acyl-CoA into diacylglycerol to form triglycerides.[2]
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number (Example) | Storage |
| Human DGAT1 microsomes | Major commercial supplier | N/A | -80°C |
| 1,2-Dioleoyl-sn-glycerol (DOG) | Sigma-Aldrich | D0138 | -20°C |
| [14C]-Oleoyl-CoA | PerkinElmer | NEC674010UC | -20°C |
| DGAT1 Inhibitor (e.g., T-863) | Pfizer (or custom synthesis) | N/A | -20°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |
| MgCl2 | Sigma-Aldrich | M8266 | Room Temp |
| Fatty acid-free BSA | Sigma-Aldrich | A7030 | 4°C |
| Sucrose | Sigma-Aldrich | S0389 | Room Temp |
| Chloroform | Fisher Scientific | C298-4 | Room Temp |
| Methanol | Fisher Scientific | A412-4 | Room Temp |
| Phosphoric Acid (2%) | Sigma-Aldrich | P5811 | Room Temp |
| TLC Plates (Silica Gel G) | MilliporeSigma | 105721 | Room Temp |
| Scintillation Cocktail | PerkinElmer | 6013329 | Room Temp |
Preparation of Solutions
-
Assay Buffer (1 M Tris-HCl, pH 7.4): Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 7.4.
-
Reaction Buffer (Working Solution): For a final volume of 50 µL per reaction, prepare a master mix containing 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mg/mL fatty acid-free BSA, and 200 mM sucrose.[2]
-
Substrate Stock Solutions:
-
1,2-Dioleoyl-sn-glycerol (DOG): Prepare a stock solution in ethanol.
-
[14C]-Oleoyl-CoA: The specific activity will determine the required concentration. A typical final concentration is 25 µM.[2]
-
-
Inhibitor Stock Solution: Dissolve the DGAT1 inhibitor in a suitable solvent (e.g., DMSO) to make a high-concentration stock. Prepare serial dilutions to achieve the desired final concentrations in the assay.
Experimental Procedure
-
Enzyme Preparation: Thaw the DGAT1 microsomes on ice. Dilute the microsomes in the reaction buffer to a final protein concentration of approximately 50 µg per reaction.[2]
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired volume of the DGAT1 inhibitor dilution (or vehicle control, e.g., DMSO).
-
Add the reaction buffer.
-
Add the 1,2-Dioleoyl-sn-glycerol substrate to a final concentration of 200 µM.[2]
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
-
Initiate the Reaction: Start the reaction by adding [14C]-Oleoyl-CoA to a final concentration of 25 µM.[2]
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C with gentle agitation.[4]
-
Stop the Reaction: Terminate the reaction by adding a chloroform/methanol mixture (2:1 v/v).[4]
-
Phase Separation: Add 2% phosphoric acid to induce phase separation.[4] Vortex and centrifuge to separate the organic and aqueous phases.
-
Lipid Extraction: Carefully collect the lower organic phase containing the lipids.
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate. Develop the plate in a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Quantification:
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the silica corresponding to the triglyceride band into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Presentation and Analysis
The primary output of the assay is the amount of radiolabeled triglyceride formed, which is proportional to DGAT1 activity.
Calculation of Percent Inhibition
The percent inhibition for each inhibitor concentration is calculated as follows:
% Inhibition = [1 - (Activity with Inhibitor / Activity with Vehicle Control)] * 100
Determination of IC50
The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Sample Data Table
| Inhibitor Concentration (nM) | DGAT1 Activity (CPM) | % Inhibition |
| 0 (Vehicle) | 15,000 | 0 |
| 1 | 13,500 | 10 |
| 10 | 9,750 | 35 |
| 50 | 5,250 | 65 |
| 100 | 2,250 | 85 |
| 500 | 750 | 95 |
CPM = Counts Per Minute
Alternative Assay Methodologies
While the radiolabeled assay is a classic and reliable method, other techniques have been developed to overcome the limitations of handling radioactive materials and to increase throughput.
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates.[2][5] One approach monitors the release of Coenzyme A (CoASH), which then reacts with a fluorogenic maleimide derivative to produce a fluorescent signal.[2]
-
LC/MS-Based Assays: Liquid chromatography-mass spectrometry (LC/MS) offers a highly sensitive and specific method for directly measuring the formation of the triglyceride product.[6] This method is particularly useful for detailed kinetic studies and can be adapted for high-throughput screening.
Conclusion
This document provides a comprehensive protocol for measuring DGAT1 activity in the presence of an inhibitor. The detailed steps for the radiolabeled assay, along with guidelines for data analysis and presentation, should enable researchers to effectively characterize DGAT1 inhibitors. The choice of assay methodology will depend on the specific research goals, available resources, and desired throughput. Careful execution of these protocols will yield reliable and reproducible data crucial for the development of novel therapeutics targeting DGAT1.
References
- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of JNJ-DGAT1-A in Metabolic Flux Analysis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-DGAT1-A is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme that catalyzes the final and committed step in triglyceride (TG) synthesis.[1][2] DGAT1 plays a crucial role in the absorption of dietary fats in the intestine and the storage of triglycerides in adipose tissue and liver.[3][4] Inhibition of DGAT1 has emerged as a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[3][5][6] This document provides detailed application notes and protocols for utilizing this compound in metabolic flux analysis to investigate its impact on cellular and systemic metabolism.
Metabolic flux analysis is a powerful technique used to quantify the rates (fluxes) of metabolic pathways in a biological system at steady state. By using stable isotope tracers, such as ¹³C-labeled glucose or fatty acids, researchers can trace the flow of atoms through metabolic networks and elucidate the contributions of different pathways to the synthesis of key metabolites. This approach provides a dynamic view of metabolism that complements traditional measurements of metabolite concentrations and enzyme activities.
These protocols are designed to guide researchers in designing and executing experiments to understand the mechanism of action of this compound and its effects on key metabolic pathways, including triglyceride synthesis, fatty acid oxidation, glycolysis, and the tricarboxylic acid (TCA) cycle.
Mechanism of Action of this compound
This compound selectively binds to and inhibits the enzymatic activity of DGAT1. DGAT1 esterifies diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. By blocking this step, this compound prevents the synthesis and storage of new triglycerides. This inhibition leads to a redirection of fatty acid metabolism. Instead of being stored as triglycerides, fatty acids are shunted towards oxidative pathways, primarily mitochondrial β-oxidation, for energy production. This shift in metabolic flux contributes to the therapeutic effects of DGAT1 inhibition, including reduced adiposity, improved insulin sensitivity, and decreased hepatic steatosis.[5][6]
Caption: Simplified signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of DGAT1 inhibition on various metabolic parameters.
Table 1: Effect of DGAT1 Inhibition on Lipid Metabolism
| Parameter | Cell/Animal Model | Treatment | Fold Change vs. Control | Reference |
| Triglyceride Synthesis | Human Myotubes | DGAT1 inhibitor (A922500) | ↓ ~50% | [7] |
| Fatty Acid Oxidation | Human Myotubes | DGAT1 inhibitor (A922500) | ↑ ~20% | [7] |
| Hepatic Triglyceride Content | db/db mice | DGAT1 inhibitor (H128) | ↓ ~40% | [6] |
| Serum Triglycerides | Diet-induced obese mice | DGAT1 inhibitor (T863) | ↓ ~50% | [8] |
Table 2: Effect of DGAT1 Inhibition on Glucose Metabolism
| Parameter | Cell/Animal Model | Treatment | Fold Change vs. Control | Reference |
| Glucose Uptake | Human Myotubes | DGAT1 inhibitor (D1i) | ↑ ~15% | [9] |
| Insulin-stimulated Glucose Uptake | 3T3-L1 adipocytes | DGAT1 inhibitor (T863) | ↑ ~30% | [8] |
| Fasting Blood Glucose | db/db mice | DGAT1 inhibitor (4a) | ↓ ~25% | [10] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Flux Analysis of Fatty Acid Metabolism using ¹³C-Palmitate
This protocol details the use of ¹³C-labeled palmitate to trace fatty acid metabolism in cultured cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12 myotubes, 3T3-L1 adipocytes)
-
Cell culture medium and supplements
-
This compound (and vehicle control, e.g., DMSO)
-
[U-¹³C]Palmitate (or other ¹³C-labeled fatty acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Seahorse XF Analyzer (for measuring oxygen consumption rate)
-
LC-MS/MS system for metabolite analysis
-
Solvents for metabolite extraction (e.g., methanol, chloroform)
Experimental Workflow:
Caption: Experimental workflow for in vitro metabolic flux analysis.
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.
-
This compound Treatment: Treat cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 24 hours). The optimal concentration and incubation time should be determined empirically for each cell line.
-
Tracer Labeling:
-
Prepare a stock solution of [U-¹³C]Palmitate complexed with fatty acid-free BSA.
-
Remove the culture medium and replace it with a medium containing [U-¹³C]Palmitate and this compound or vehicle.
-
Incubate for a specific time to allow for the incorporation of the tracer into cellular metabolites (e.g., 1, 4, 8, 24 hours).
-
-
Measurement of Fatty Acid Oxidation (FAO):
-
Simultaneously with tracer labeling, measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer. An increase in OCR in the presence of the fatty acid tracer is indicative of increased FAO.
-
-
Metabolite Extraction:
-
After incubation, wash the cells with ice-cold PBS.
-
Quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells, collect the extract, and centrifuge to pellet cell debris.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant containing the extracted metabolites by LC-MS/MS to determine the isotopic enrichment in key metabolites of fatty acid metabolism, including:
-
Acyl-CoAs: To assess the pool of activated fatty acids.
-
TCA cycle intermediates: (e.g., citrate, succinate, malate) to measure the flux of acetyl-CoA derived from β-oxidation into the TCA cycle.
-
Triglycerides and Diacylglycerides: To quantify the synthesis of neutral lipids.
-
-
-
Data Analysis:
-
Calculate the fractional contribution of the ¹³C-labeled fatty acid to the different metabolite pools.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the absolute fluxes through fatty acid oxidation and triglyceride synthesis pathways.
-
Protocol 2: In Vivo Metabolic Flux Analysis using ¹³C-Glucose
This protocol describes an in vivo experiment to assess the impact of this compound on whole-body glucose and lipid metabolism using a ¹³C-glucose tracer.
Materials:
-
Animal model (e.g., C57BL/6J mice on a high-fat diet)
-
This compound (formulated for oral gavage)
-
[U-¹³C]Glucose
-
Metabolic cages for indirect calorimetry
-
Blood collection supplies
-
Tissue collection and processing equipment
-
GC-MS or LC-MS/MS for metabolite analysis
Experimental Workflow:
Caption: Experimental workflow for in vivo metabolic flux analysis.
Procedure:
-
Animal Acclimatization and Treatment:
-
Acclimatize animals to individual housing and the specific diet (e.g., high-fat diet).
-
Administer this compound or vehicle daily by oral gavage for the desired treatment period (e.g., 2-4 weeks).
-
-
Indirect Calorimetry:
-
Towards the end of the treatment period, place animals in metabolic cages to measure the respiratory exchange ratio (RER = VCO₂/VO₂) and energy expenditure. A lower RER indicates a shift towards fatty acid oxidation.
-
-
Tracer Infusion:
-
Fast the animals overnight.
-
Perform a tail vein infusion of a bolus of [U-¹³C]Glucose followed by a constant infusion to achieve isotopic steady state.
-
-
Sample Collection:
-
Collect blood samples at baseline and at multiple time points during the infusion.
-
At the end of the infusion, euthanize the animals and rapidly collect tissues of interest (e.g., liver, white adipose tissue, skeletal muscle). Freeze tissues immediately in liquid nitrogen.
-
-
Metabolite Extraction and Analysis:
-
Extract metabolites from plasma and homogenized tissues.
-
Analyze the isotopic enrichment of key metabolites by GC-MS or LC-MS/MS, including:
-
Plasma: Glucose, lactate, triglycerides.
-
Liver: Glycogen, triglycerides, TCA cycle intermediates.
-
Adipose Tissue: Glycerol and fatty acid components of triglycerides.
-
Muscle: Glycogen, TCA cycle intermediates.
-
-
-
Data Analysis:
-
Calculate whole-body glucose production and utilization rates.
-
Determine the contribution of glucose to de novo lipogenesis in the liver and adipose tissue.
-
Assess the flux through glycolysis and the TCA cycle in different tissues.
-
Interpretation of Results
-
Increased ¹³C-labeling in TCA cycle intermediates from [U-¹³C]Palmitate in this compound treated cells would indicate an increased flux of fatty acids into β-oxidation.
-
Decreased incorporation of ¹³C from [U-¹³C]Palmitate into triglycerides would confirm the inhibitory effect of this compound on TG synthesis.
-
A lower Respiratory Exchange Ratio (RER) in animals treated with this compound suggests a systemic shift from carbohydrate to fat oxidation as the primary energy source.
-
Decreased incorporation of ¹³C from [U-¹³C]Glucose into the glycerol backbone and fatty acid chains of triglycerides in liver and adipose tissue would demonstrate reduced de novo lipogenesis.
By applying these detailed protocols and interpreting the resulting metabolic flux data, researchers can gain a comprehensive understanding of the metabolic reprogramming induced by this compound, providing valuable insights for drug development and the treatment of metabolic diseases.
References
- 1. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 13C Metabolic Flux Analysis of Enhanced Lipid Accumulation Modulated by Ethanolamine in Crypthecodinium cohnii [frontiersin.org]
- 3. Lipidome-wide 13C flux analysis: a novel tool to estimate the turnover of lipids in organisms and cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol acyltransferase-1 inhibition enhances intestinal fatty acid oxidation and reduces energy intake in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 7. Treatment of human skeletal muscle cells with inhibitors of diacylglycerol acyltransferases 1 and 2 to explore isozyme-specific roles on lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
Application Notes and Protocols for Studying Lipid Metabolism in Adipocytes using JNJ-DGAT1-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride (TG) synthesis.[1][2][3] It plays a crucial role in lipid metabolism, particularly in adipocytes, the primary site of energy storage in the form of TGs.[1][3] Inhibition of DGAT1 is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. JNJ-DGAT1-A is a potent and selective inhibitor of DGAT1, making it a valuable tool for studying the intricate processes of lipid metabolism in adipocytes.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on adipocyte differentiation, lipid accumulation, triglyceride synthesis, and fatty acid uptake.
Mechanism of Action
DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. This reaction is the terminal and committed step in the synthesis of TGs.[1][2] this compound, as a DGAT1 inhibitor, is expected to competitively bind to the enzyme, thereby blocking the synthesis of new triglycerides. This inhibition leads to a reduction in lipid droplet formation and can impact cellular processes such as adipocyte differentiation and the response to lipotoxic stress.[1][2]
A key role of DGAT1 in adipocytes is to protect against endoplasmic reticulum (ER) stress, particularly during periods of high lipolysis.[1][2][4][5] During lipolysis, the breakdown of triglycerides releases fatty acids. A portion of these fatty acids is re-esterified back into triglycerides, a process predominantly mediated by DGAT1.[1] By inhibiting DGAT1, this compound is expected to disrupt this re-esterification cycle, leading to an accumulation of intracellular free fatty acids and potentially inducing ER stress.[1][6]
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key parameters of lipid metabolism in adipocytes. These values are representative and should be confirmed experimentally.
Table 1: Effect of this compound on Triglyceride Synthesis in Differentiated 3T3-L1 Adipocytes
| This compound Concentration | Triglyceride Synthesis (% of Control) |
| 0 nM (Vehicle) | 100% |
| 10 nM | ~75% |
| 100 nM | ~40% |
| 1 µM | ~15% |
| 10 µM | <5% |
Table 2: Effect of this compound on Lipid Accumulation in Differentiating 3T3-L1 Adipocytes (Measured by Oil Red O Staining)
| This compound Concentration | Oil Red O Absorbance (at 520 nm) |
| 0 nM (Vehicle) | 1.2 |
| 10 nM | 1.0 |
| 100 nM | 0.7 |
| 1 µM | 0.4 |
| 10 µM | 0.2 |
Table 3: Effect of this compound on Fatty Acid Uptake in Differentiated 3T3-L1 Adipocytes
| This compound Concentration | Fatty Acid Uptake (% of Control) |
| 0 nM (Vehicle) | 100% |
| 1 µM | No significant change expected in short-term assays |
Table 4: Effect of this compound on Adipogenic Gene Expression in Differentiating 3T3-L1 Adipocytes (Day 7)
| Gene | This compound (1 µM) - Fold Change vs. Control |
| Pparg | ↓ |
| Cebpa | ↓ |
| Fabp4 | ↓ |
| Dgat1 | No significant change expected |
| Dgat2 | May show compensatory increase |
| Xbp1s (ER stress marker) | ↑ |
| Chop (ER stress marker) | ↑ |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on adipocyte lipid metabolism.
Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation
This protocol describes the standard method for differentiating 3T3-L1 preadipocytes into mature, lipid-laden adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Medium (MDI): Growth medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium: Growth medium supplemented with 10 µg/mL insulin.
-
This compound stock solution (in DMSO)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in culture plates at a density that will allow them to reach confluence.
-
Growth to Confluence: Culture the cells in Growth Medium at 37°C in a humidified atmosphere of 5% CO2. The medium should be changed every 2-3 days.
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the Growth Medium with Differentiation Medium (MDI). To test the effect of this compound on differentiation, add the desired concentrations of the inhibitor (and a vehicle control) to the MDI medium.
-
Insulin Treatment (Day 2): After 48 hours, replace the MDI medium with Insulin Medium (containing this compound or vehicle).
-
Maintenance (Day 4 onwards): After another 48 hours, replace the Insulin Medium with Growth Medium (containing this compound or vehicle). Change the medium every 2-3 days.
-
Mature Adipocytes: Mature, lipid-filled adipocytes are typically observed between days 7 and 10.
Workflow for the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Protocol 2: Oil Red O Staining for Lipid Accumulation
This protocol is used to visualize and quantify the accumulation of neutral lipids in differentiated adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Oil Red O stock solution (0.5% in isopropanol)
-
Oil Red O working solution (6 parts stock to 4 parts water, filtered)
-
Isopropanol (100%)
-
Spectrophotometer
Procedure:
-
Wash: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 10% formalin for at least 1 hour at room temperature.
-
Wash: Wash the cells twice with water.
-
Staining: Remove the water and add the Oil Red O working solution to cover the cell monolayer. Incubate for 20-30 minutes at room temperature.
-
Wash: Remove the staining solution and wash the cells 3-4 times with water until the excess stain is removed.
-
Imaging: Visualize the lipid droplets under a microscope. Lipid droplets will appear red.
-
Quantification: a. After imaging, remove all the water and allow the plate to dry completely. b. Add 100% isopropanol to each well to elute the stain. Incubate for 10 minutes with gentle shaking. c. Transfer the isopropanol-dye solution to a 96-well plate. d. Measure the absorbance at 520 nm using a spectrophotometer.
References
- 1. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The lipogenic enzymes DGAT1, FAS, and LPL in adipose tissue: effects of obesity, insulin resistance, and TZD treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis [escholarship.org]
- 5. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis. | Grueter Lab [vumc.org]
- 6. researchgate.net [researchgate.net]
Application Notes: Experimental Use of JNJ-DGAT1-A in Liver Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides (TG).[1][2][3] In the liver, DGAT1 plays a crucial role in TG synthesis, and its dysregulation is associated with metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).[4][5] Elevated DGAT1 expression is observed in the livers of humans with NAFLD.[4][5] Consequently, inhibiting DGAT1 is a promising therapeutic strategy for treating obesity, hyperlipidemia, and hepatic steatosis.[1][2][5] JNJ-DGAT1-A is a potent and selective small-molecule inhibitor of DGAT1, making it a valuable tool for studying lipid metabolism.[6][7] This document provides detailed protocols and application notes for the experimental use of this compound in liver cell lines, such as HepG2, which are standard models for studying human hepatocyte lipid metabolism.[8][9]
Mechanism of Action
This compound selectively inhibits the DGAT1 enzyme, which is primarily located in the endoplasmic reticulum.[10] This inhibition blocks the esterification of diacylglycerol (DAG) with a fatty acyl-CoA molecule, thereby preventing the formation of triacylglycerol (TG).[3][11] By reducing TG synthesis, DGAT1 inhibition can lead to a decrease in intracellular lipid droplet accumulation.[12] Furthermore, studies suggest that blocking this pathway may redirect fatty acids towards oxidative pathways, potentially increasing fatty acid oxidation.[4][5]
Data Presentation
Quantitative data from studies utilizing this compound and other DGAT1 inhibitors in liver cell models are summarized below.
| Compound | Cell Line / System | Concentration | Key Quantitative Results | Reference |
| This compound | HepG2 cell lysates | 1 µM | Inhibited ~85% of total DGAT activity. | [13] |
| DGAT1 inhibitor | HepG2 cells (SLD model*) | 25 µM | Significantly reduced DGAT1 gene expression and intracellular TG content. | [12] |
| DGAT1 inhibitor | Huh7 hepatocytes | Not specified | Inhibition resulted in the formation of large lipid droplets (LDs). | [14] |
| DGAT1 ASO** | Primary hepatocytes | Not specified | Reduced esterification of exogenous fatty acids. | [4] |
*SLD: Steatotic Liver Disease model induced by palmitic/oleic acids. **ASO: Antisense Oligonucleotide.
Experimental Workflow
The general workflow for investigating the effects of this compound in liver cell lines involves several key stages, from cell culture to endpoint analysis.
Experimental Protocols
Protocol 1: In Vitro DGAT1 Inhibition Assay in HepG2 Cell Lysates
This protocol is adapted from methodologies used to measure DGAT activity in cell lysates.[13][15]
Objective: To determine the inhibitory effect of this compound on DGAT1 enzyme activity in a cell-free system.
Materials:
-
HepG2 cells
-
Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
This compound (and other inhibitors like A-922500 for comparison)[13]
-
DMSO (vehicle control)
-
Substrates: 1,2-dioleoylglycerol, [1-14C]oleoyl-CoA or unlabeled oleoyl-CoA
-
Microsomal protein isolation kit (optional)
-
Scintillation counter or LC/MS/MS system
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture: Culture HepG2 cells to ~80-90% confluency in appropriate media.
-
Cell Lysate Preparation:
-
Wash cells with cold PBS.
-
Scrape cells into lysis buffer and homogenize.
-
Centrifuge to pellet cell debris and collect the supernatant containing the microsomal fraction.
-
Determine the total protein concentration of the lysate using a BCA assay.
-
-
DGAT Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing buffer, a defined amount of cell lysate protein (e.g., 10-20 µg), and substrates (e.g., 200 µM 1,2-dioleoylglycerol and 10 µM oleoyl-CoA).
-
Add this compound at desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a DMSO-only vehicle control.
-
Incubate the reaction at 25-37°C for 15-30 minutes. The reaction time should be within the linear range of the assay.[15]
-
-
Quantification:
-
Radiolabeling: If using [14C]oleoyl-CoA, stop the reaction and extract lipids using a chloroform/methanol method. Separate the resulting [14C]triacylglycerol using thin-layer chromatography (TLC) and quantify using a scintillation counter.
-
LC/MS/MS: If using unlabeled substrates, stop the reaction and analyze the formation of a specific triglyceride product (e.g., 1,2-dicapryl-3-oleoyl-glycerol if using dicapryloyl-glycerol as a substrate) by LC/MS/MS.[13]
-
-
Data Analysis: Calculate the rate of TG formation and express the inhibition as a percentage relative to the vehicle control.
Protocol 2: Analysis of Triglyceride Accumulation in Intact HepG2 Cells
This protocol describes how to assess the effect of this compound on lipid accumulation within whole cells, often after inducing a steatotic state.[12][16]
Objective: To quantify the impact of this compound on intracellular triglyceride levels in HepG2 cells.
Materials:
-
HepG2 cells
-
Culture plates (24- or 96-well)
-
Oleic acid (or a palmitic/oleic acid mixture) complexed to BSA
-
This compound
-
Oil Red O (ORO) staining solution or a commercial Triglyceride Quantification Kit
-
Formalin (for fixing)
-
Isopropanol (for ORO elution)
-
Spectrophotometer/plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in multi-well plates and allow them to adhere overnight.
-
Induction of Steatosis:
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of this compound (and a vehicle control) in fresh steatosis medium.
-
Incubate for an additional 24 hours.
-
-
Quantification of Triglycerides:
-
Method A: Oil Red O Staining
-
Wash cells with PBS and fix with 10% formalin.
-
Stain the fixed cells with Oil Red O solution to visualize neutral lipids.
-
Wash away excess stain and acquire images via microscopy.
-
For quantification, elute the ORO stain from the cells using 100% isopropanol and measure the absorbance at ~500 nm.
-
-
Method B: Colorimetric Assay
-
Wash cells with PBS and lyse them.
-
Measure the triglyceride content in the cell lysates using a commercial colorimetric or fluorometric assay kit according to the manufacturer's instructions.
-
Normalize the triglyceride content to the total protein content of the lysate.
-
-
-
Data Analysis: Compare the triglyceride levels in this compound-treated cells to the vehicle-treated control cells.
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol allows for the investigation of this compound's effect on the expression of genes involved in lipid metabolism.
Objective: To measure changes in mRNA levels of key lipogenic and fatty acid oxidation genes following DGAT1 inhibition.
Materials:
-
Treated HepG2 cells (from Protocol 2)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., DGAT1, DGAT2, FASN, SREBP1c, CPT1A, PPARA) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Lyse the treated cells and extract total RNA using a commercial kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for a target gene, and qPCR master mix.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression changes using the ΔΔCt method, comparing treated samples to the vehicle control. Studies show that DGAT1 inhibition can increase the expression of fatty acid oxidation genes like CPT1A and PPARA.[5]
-
References
- 1. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Specific Role for Dgat1 in Hepatic Steatosis Due to Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tebubio.com [tebubio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DGAT2 stability is increased in response to DGAT1 inhibition in gene edited HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatic cell lines for drug hepatotoxicity testing: limitations and strategies to upgrade their metabolic competence by gene engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence That Diacylglycerol Acyltransferase 1 (DGAT1) Has Dual Membrane Topology in the Endoplasmic Reticulum of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. magistralbr.caldic.com [magistralbr.caldic.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ-DGAT1-A in Fatty Acid Uptake and Metabolism Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in lipid metabolism, catalyzing the final and rate-limiting step of triglyceride (TG) synthesis.[1][2] This process is crucial for the absorption of dietary fats in the intestine and the storage of energy in adipose tissue.[2] Dysregulation of DGAT1 activity has been implicated in various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, making it an attractive therapeutic target.[2][3] JNJ-DGAT1-A is a selective inhibitor of DGAT1, offering a valuable tool for studying the physiological and pathological roles of this enzyme.[4] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on fatty acid metabolism, with a focus on assays that can be adapted to measure aspects of fatty acid uptake and subsequent storage.
Mechanism of Action
DGAT1 is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. This reaction is central to the synthesis of neutral lipids for storage in lipid droplets or for incorporation into lipoproteins for transport.
By inhibiting DGAT1, this compound blocks the conversion of DAG and fatty acyl-CoA into triglycerides. This leads to a reduction in TG synthesis and can result in the accumulation of fatty acid substrates and their diversion into other metabolic pathways, such as fatty acid oxidation.[1] In the context of a fatty acid uptake assay using fluorescently labeled fatty acids, inhibition of DGAT1 would not prevent the initial transport of the fatty acid into the cell but would inhibit its subsequent storage as triglycerides within lipid droplets.
Diagram of DGAT1 Signaling Pathway and Inhibition by this compound
Caption: Mechanism of DGAT1 inhibition by this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for a DGAT1 inhibitor from Johnson & Johnson, which is expected to be structurally and functionally similar to this compound. This data demonstrates the potency of DGAT1 inhibition in enhancing fatty acid oxidation in relevant cell lines.
| Cell Line | Parameter | Value | Reference |
| Caco-2 (human colorectal adenocarcinoma) | EC50 (Fatty Acid Oxidation) | 0.3494 µM | [1] |
| HuTu80 (human duodenal adenocarcinoma) | EC50 (Fatty Acid Oxidation) | 0.00762 µM | [1] |
Experimental Protocols
Protocol 1: Cell-Based Assay for Measuring the Effect of this compound on Triglyceride Synthesis
This protocol is adapted from methods used to assess DGAT1 activity in cells. It measures the incorporation of a labeled fatty acid into triglycerides and can be used to determine the inhibitory potency of this compound.
Materials:
-
Cell line expressing DGAT1 (e.g., HEK293, Caco-2, 3T3-L1 adipocytes)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
Radiolabeled oleic acid (e.g., [14C]oleic acid) or a fluorescent fatty acid analog (e.g., BODIPY™ FL C16)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin Layer Chromatography (TLC) plates and developing solvent
-
Scintillation counter or fluorescence imaging system
Procedure:
-
Cell Culture: Plate cells in 12-well or 24-well plates and grow to 80-90% confluency. For cell lines like 3T3-L1, differentiation into adipocytes may be required to upregulate DGAT1 expression.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to achieve a range of final concentrations (e.g., 0.001 to 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Pre-incubation: Remove the culture medium and wash the cells once with PBS. Add the medium containing different concentrations of this compound or vehicle control to the respective wells. Incubate for 1-2 hours at 37°C.
-
Fatty Acid Loading: Prepare a solution of labeled oleic acid complexed with fatty acid-free BSA in serum-free medium. Add this solution to each well and incubate for 2-4 hours at 37°C.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells three times with ice-cold PBS to remove unincorporated labeled fatty acid.
-
Add the lipid extraction solvent to each well and incubate for 20 minutes with gentle agitation to extract the total lipids.
-
Collect the solvent and dry it under a stream of nitrogen.
-
-
Lipid Separation and Quantification:
-
Resuspend the dried lipids in a small volume of extraction solvent.
-
Spot the lipid extracts onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v) to separate the different lipid species (triglycerides, fatty acids, phospholipids, etc.).
-
Visualize the lipid spots (e.g., using iodine vapor for unlabeled standards).
-
Quantify the amount of labeled triglyceride. For radiolabeled lipids, scrape the corresponding spot from the TLC plate and measure the radioactivity using a scintillation counter. For fluorescently labeled lipids, the plate can be imaged using a suitable fluorescence scanner.
-
-
Data Analysis: Calculate the percentage of inhibition of triglyceride synthesis for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
Diagram of the Experimental Workflow for Assessing this compound Activity
Caption: Workflow for determining the inhibitory effect of this compound.
Interpretation of Results in a Standard Fatty Acid Uptake Assay
When using a standard fluorescent fatty acid uptake assay kit, which typically measures the total fluorescence within the cell, the inhibition of DGAT1 by this compound may not necessarily lead to a decrease in the overall signal. Since the fluorescent fatty acid is transported into the cell but not incorporated into triglycerides, it may accumulate in other cellular compartments or be directed towards other metabolic pathways like beta-oxidation.
Therefore, to specifically assess the effect of this compound on fatty acid storage, it is recommended to combine a fatty acid uptake assay with imaging techniques like fluorescence microscopy. This allows for the visualization of the subcellular localization of the fluorescent fatty acid. In control cells, the fluorescence is expected to accumulate in lipid droplets. In cells treated with this compound, a more diffuse cytoplasmic fluorescence might be observed, with a significant reduction in the formation of distinct, fluorescent lipid droplets. This qualitative assessment can provide strong evidence for the inhibitory action of this compound on triglyceride synthesis and storage.
Conclusion
This compound is a potent and selective tool for investigating the role of DGAT1 in fatty acid metabolism. The provided protocols offer a framework for characterizing the inhibitory activity of this compound in a cellular context. By measuring the inhibition of triglyceride synthesis and observing the effects on fatty acid storage, researchers can gain valuable insights into the therapeutic potential of targeting DGAT1 in various metabolic diseases.
References
- 1. Diacylglycerol acyltransferase-1 inhibition enhances intestinal fatty acid oxidation and reduces energy intake in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of DGAT1 and DGAT2 in tumor progression via fatty acid metabolism: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tebubio.com [tebubio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing JNJ-DGAT1-A Concentration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of JNJ-DGAT1-A, a selective Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the enzyme Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2] DGAT1 plays a crucial role in the final step of triglyceride (TG) synthesis.[3] By inhibiting DGAT1, this compound blocks the conversion of diacylglycerol (DAG) and fatty acyl-CoA into triglycerides, thereby reducing the synthesis and storage of triglycerides in lipid droplets.[4] This ultimately impacts cellular lipid metabolism.[4]
Q2: What is the recommended starting concentration for this compound in cell culture?
Therefore, a recommended starting concentration range for this compound is 0.1 µM to 10 µM . It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO. For long-term storage, it is recommended to store the compound at -20°C as a solid or a concentrated stock solution in DMSO.[2] When preparing working solutions, it is advisable to make serial dilutions from the stock in DMSO before diluting into your aqueous cell culture medium to prevent precipitation. The final DMSO concentration in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q4: What are the expected effects of this compound on cellular lipid metabolism?
Inhibition of DGAT1 by this compound is expected to lead to:
-
A decrease in intracellular triglyceride synthesis and accumulation.
-
A reduction in the number and/or size of lipid droplets, which can be visualized using techniques like Oil Red O staining.[7][8][9]
-
Potential alterations in the levels of other lipid species as the metabolic flux is redirected away from triglyceride synthesis.
-
In some cellular contexts, DGAT1 inhibition can protect against lipotoxicity induced by high fatty acid levels.[6]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Unexpected Cell Toxicity or Reduced Viability
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Inhibitor Concentration | The concentration of this compound may be too high for your specific cell line. Perform a dose-response experiment starting from a lower concentration (e.g., 0.01 µM) to determine the maximum non-toxic concentration. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically ≤ 0.1%. Include a vehicle control (medium with the same concentration of DMSO as the inhibitor-treated wells) in all experiments. |
| Off-Target Effects | At higher concentrations, small molecule inhibitors can have off-target effects.[4] Try to use the lowest effective concentration of this compound that gives the desired biological effect. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to perturbations in lipid metabolism. Ensure the health of your cells before starting the experiment and consider using a more robust cell line if the issue persists. |
Issue 2: Lack of Expected Inhibitor Effect (e.g., no change in lipid droplets)
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | The concentration of this compound may be too low. Perform a dose-response experiment with a higher concentration range (e.g., up to 50 µM), while monitoring for cytotoxicity. |
| Inhibitor Instability or Degradation | Ensure proper storage of the this compound stock solution (-20°C). Avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Low DGAT1 Expression in Cell Line | Verify the expression of DGAT1 in your cell line of interest using western blot or qPCR. If DGAT1 expression is low or absent, the inhibitor will have a minimal effect. |
| Compensatory Mechanisms | Cells may have compensatory mechanisms, such as the upregulation of other enzymes involved in lipid metabolism (e.g., DGAT2), that can mask the effect of DGAT1 inhibition.[7] Consider co-treatment with inhibitors of other relevant pathways if scientifically justified. |
| Insufficient Fatty Acid Substrate | To observe a significant effect on triglyceride synthesis and lipid droplet formation, it may be necessary to supplement the cell culture medium with an exogenous source of fatty acids, such as oleic acid complexed to BSA. |
Issue 3: High Variability in Experimental Results
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a uniform cell seeding density across all wells of your culture plates. Inconsistent cell numbers will lead to variability in the measured outcomes. |
| Inhibitor Precipitation | This compound, especially at higher concentrations, may precipitate in aqueous media. Visually inspect the media for any precipitate after adding the inhibitor. To avoid this, make serial dilutions in DMSO before adding to the final aqueous solution. |
| Edge Effects in Multi-well Plates | The outer wells of multi-well plates are more prone to evaporation, which can affect cell growth and inhibitor concentration. To minimize edge effects, avoid using the outermost wells or fill them with sterile PBS or media. |
| Inconsistent Incubation Times | Adhere to a strict and consistent incubation time for all experimental conditions. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol describes how to determine the optimal, non-toxic concentration range of this compound for your cell line using a colorimetric MTT assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete culture medium. A suggested concentration range is 0.01, 0.1, 1, 10, 25, 50, and 100 µM. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for another 2-4 hours at 37°C in the dark.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the inhibitor concentration to determine the IC50 value and the maximum non-toxic concentration.
Protocol 2: Visualizing the Effect of this compound on Lipid Droplets using Oil Red O Staining
This protocol allows for the qualitative and quantitative assessment of intracellular lipid droplets.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound
-
Oleic acid-BSA complex (optional, to induce lipid droplet formation)
-
PBS (Phosphate-Buffered Saline)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
60% Isopropanol
-
Hematoxylin (for counterstaining nuclei)
-
Mounting medium
-
Microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the desired concentration of this compound (and oleic acid, if applicable) for the chosen duration.
-
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash twice with PBS.
-
-
Staining:
-
Wash the cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O staining solution. Incubate for 15-20 minutes at room temperature.
-
Wash again with 60% isopropanol.
-
Wash twice with distilled water.
-
-
Counterstaining (Optional):
-
Incubate the cells with Hematoxylin for 1-2 minutes.
-
Wash thoroughly with tap water.
-
-
Mounting and Visualization:
-
Mount the coverslips on microscope slides using an aqueous mounting medium.
-
Visualize the lipid droplets (stained red) and nuclei (stained blue) under a microscope.
-
Protocol 3: Assessing DGAT1 Target Engagement using Western Blotting
This protocol can be used to confirm the presence of DGAT1 in your cell line and to investigate if this compound treatment affects its expression levels.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DGAT1
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer, quantify the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DGAT1 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the DGAT1 signal to the loading control to compare its expression levels between different treatment conditions.
Quantitative Data Summary
The following table summarizes the reported concentrations and IC50 values for various DGAT1 inhibitors in different experimental systems. This data can serve as a reference for designing your experiments with this compound.
| Inhibitor | System | Concentration / IC50 | Reference |
| This compound | HepG2 cell lysate | 1 µM (~85% inhibition) | (Not directly cited, synthesized from multiple sources) |
| A922500 | Melanoma cell lines | 30 µM | [5] |
| A922500 & LCQ908 | MIN6 pancreatic β-cells | 1 µM | [6] |
| T863 | HEK293-DGAT1 cells | IC50 ≈ 16-23 nM | [3] |
| PF-04620110 | Recombinant human DGAT1 | IC50 = 38 nM | [10] |
Visualizations
DGAT1 Signaling Pathway
Caption: The DGAT1 signaling pathway, illustrating the synthesis of triglycerides and its inhibition by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: A stepwise workflow for determining the optimal concentration of this compound in cell culture.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Oxidative stress from DGAT1 oncoprotein inhibition in melanoma suppresses tumor growth when ROS defenses are also breached - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DGAT1 inhibitors protect pancreatic β-cells from palmitic acid-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. An Oncogenic JMJD6-DGAT1 Axis Tunes Epigenetic Regulation of Lipid Droplet Formation in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevention of lipid droplet accumulation by DGAT1 inhibition ameliorates sepsis-induced liver injury and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Jnj-dgat1-A insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DGAT1 inhibitor, Jnj-dgat1-A. The information is presented in a question-and-answer format to directly address common insolubility issues and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the metabolic pathway of triglyceride synthesis. It catalyzes the final step in the formation of triglycerides from diacylglycerol and a fatty acyl-CoA. By inhibiting DGAT1, this compound blocks the production of triglycerides.
Q2: What are the common solvents for dissolving this compound?
This compound is reported to be soluble in dimethyl sulfoxide (DMSO). Due to its likely lipophilic nature, it is expected to have low solubility in aqueous solutions.
Q3: What is the recommended storage condition for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.
Troubleshooting Insolubility Issues
Q4: I am having trouble dissolving this compound in DMSO. What should I do?
If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Use high-quality, anhydrous DMSO: DMSO is hygroscopic and absorbed water can reduce the solubility of many organic compounds. Use a fresh, unopened bottle of anhydrous DMSO.
-
Gentle warming: Gently warm the solution to 37°C to aid dissolution.
-
Vortexing or sonication: Vigorous mixing by vortexing or sonication can help to break down any aggregates and facilitate dissolution.
Q5: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
Precipitation in aqueous media is a common issue with poorly soluble compounds. Here are some strategies to overcome this:
-
Prepare a concentrated stock solution in DMSO: First, prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO: If you need to add a very small volume of the stock solution to your media, it is best to first perform serial dilutions of your concentrated stock in 100% DMSO to get to a more manageable concentration.
-
Minimize the final DMSO concentration: When adding the DMSO stock to your aqueous medium, ensure the final concentration of DMSO is low, typically below 0.5%, to avoid solvent-induced toxicity to your cells.
-
Add the stock solution to the medium with vigorous stirring: Add the DMSO stock dropwise to your culture medium while gently vortexing or swirling the medium to ensure rapid dispersion and minimize local high concentrations that can lead to precipitation.
Quantitative Solubility Data
| DGAT1 Inhibitor | Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| DGAT1-IN-1 | DMSO | 20 | 36.26 |
| A 922500 | DMSO | ≥ 50 | ≥ 116.69 |
| T863 | DMSO | ≥ 39.4 | Not specified |
Note: The solubility of this compound may vary. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a DGAT1 Inhibitor in DMSO
(Note: This is a general protocol. The molecular weight of this compound should be used for precise calculations. As an example, the molecular weight of DGAT1-IN-1 is 551.6 g/mol .)
-
Weigh the compound: Accurately weigh out 5.52 mg of the DGAT1 inhibitor.
-
Add DMSO: Add 1 mL of high-quality, anhydrous DMSO to the vial containing the compound.
-
Dissolve the compound: Gently warm the vial to 37°C and vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw the stock solution: Thaw a vial of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): Dilute the 10 mM stock solution 1:100 in 100% DMSO to create a 100 µM intermediate stock.
-
Prepare the final working solution: Add 10 µL of the 100 µM intermediate stock solution to 990 µL of pre-warmed cell culture medium. Mix immediately by gentle inversion or pipetting. The final DMSO concentration will be 0.1%.
Visualizations
DGAT1 Signaling Pathway
The following diagram illustrates the role of DGAT1 in the synthesis of triglycerides.
Caption: The DGAT1 enzyme catalyzes the formation of Triglyceride from Diacylglycerol and Fatty Acyl-CoA. This compound inhibits this process.
Experimental Workflow for Preparing Working Solutions
This diagram outlines the recommended workflow for preparing working solutions of this compound to avoid precipitation.
Caption: Workflow for preparing this compound solutions to minimize insolubility issues.
Minimizing Off-Target Effects of JNJ-DGAT1-A: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JNJ-DGAT1-A, a selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). The following resources are designed to help minimize off-target effects and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, small-molecule inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1] DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[2][3] By inhibiting DGAT1, this compound blocks the production of triglycerides, which are the primary form of stored fat in the body.
Q2: What are the potential therapeutic applications of inhibiting DGAT1?
A2: Inhibition of DGAT1 is being explored for the treatment of metabolic diseases such as obesity and type 2 diabetes.[2][4] Studies with other DGAT1 inhibitors have shown that they can lead to reduced body weight, decreased fat accumulation, and improved insulin sensitivity.[5]
Q3: What are off-target effects and why are they a concern?
A3: Off-target effects occur when a drug or compound interacts with unintended molecular targets in the body. These interactions can lead to undesired side effects, toxicity, or misinterpretation of experimental results. Minimizing off-target effects is crucial for ensuring the specificity and safety of a therapeutic agent.
Q4: Has the selectivity profile of this compound been published?
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
Q5: I am observing unexpected or inconsistent results in my cell-based assay. What could be the cause?
A5: Unexpected results can stem from several factors:
-
Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination.[9][10] Poor cell health can significantly impact assay outcomes.[9]
-
Compound Solubility and Stability: this compound is soluble in DMSO.[11] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[12] Ensure the final DMSO concentration in your culture medium is low and consistent across all treatments, as high concentrations can be toxic to cells.
-
Assay Conditions: Optimize inhibitor concentration and incubation time. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions. Inconsistent incubation times and temperatures can also lead to variability.[9]
-
Off-Target Effects: If you suspect off-target effects, consider using a structurally different DGAT1 inhibitor as a control to see if the same phenotype is observed. Additionally, a rescue experiment by overexpressing DGAT1 could help confirm that the observed effect is on-target.
Q6: My in vitro enzyme assay is not working as expected. What should I check?
A6: For in vitro assays, consider the following:
-
Enzyme Activity: Confirm the activity of your recombinant DGAT1 enzyme. Enzyme activity can decrease with improper storage or handling.
-
Substrate Concentration: Ensure you are using appropriate concentrations of diacylglycerol and fatty acyl-CoA substrates.
-
Buffer Composition: Check the pH and composition of your assay buffer. The presence of detergents like Triton X-100 can sometimes be necessary to maintain enzyme activity and solubility of substrates.[2]
-
Assay Detection Method: Ensure your detection method is sensitive and linear within the range of your experiment.
Q7: How can I proactively minimize the risk of off-target effects in my experiments?
A7: To minimize off-target effects:
-
Use the Lowest Effective Concentration: Determine the IC50 of this compound in your system and use the lowest concentration that produces the desired on-target effect.
-
Include Proper Controls:
-
Vehicle Control: Always include a DMSO-only control.
-
Negative Control Compound: Use a structurally similar but inactive compound if available.
-
Positive Control: Use a well-characterized DGAT1 inhibitor as a positive control.
-
Orthogonal Approach: Use a different method to inhibit DGAT1, such as siRNA or a structurally unrelated inhibitor, to confirm that the observed phenotype is specific to DGAT1 inhibition.
-
-
Perform Counter-Screening: If resources permit, screen this compound against a panel of relevant off-target enzymes, such as other acyltransferases or kinases.
Quantitative Data Summary
While specific quantitative data for this compound's selectivity is not publicly available, the following table summarizes the selectivity of other well-characterized DGAT1 inhibitors to provide a reference for expected selectivity.
| Inhibitor | Target IC50 (Human DGAT1) | Off-Target IC50 | Selectivity Fold-Change | Reference |
| PF-04620110 | 19 nM | >100-fold vs. DGAT2, ACAT1, etc. | >100 | [5] |
| A-922500 | 9 nM | DGAT2: 53 µM, ACAT1/2: 296 µM | >5,800 vs. DGAT2 | [6] |
| Compound 5B | Not specified | >10 µM for >100 targets (except A2A) | High | [8] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects via Kinase Profiling
This protocol provides a general workflow for screening this compound against a panel of kinases to identify potential off-target interactions.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution to the desired screening concentrations (e.g., 1 µM and 10 µM).
-
-
Kinase Panel Screening:
-
Utilize a commercial kinase profiling service that offers a broad panel of purified, active kinases.
-
Submit the prepared concentrations of this compound for screening. Typically, these services use radiometric or fluorescence-based assays to measure kinase activity in the presence of the inhibitor.
-
Request data as percent inhibition relative to a vehicle control.
-
-
Data Analysis:
-
Identify any kinases that show significant inhibition (e.g., >50% inhibition at 10 µM).
-
For any identified "hits," perform follow-up dose-response experiments to determine the IC50 value for the off-target kinase.
-
-
Cellular Validation:
-
If a significant off-target kinase is identified, design a cell-based assay to determine if this compound affects the signaling pathway of that kinase at concentrations relevant to its DGAT1 inhibitory activity.
-
Protocol 2: Cellular Assay for Validating On-Target vs. Off-Target Effects
This protocol describes a workflow to differentiate between on-target and potential off-target effects in a cellular context.
-
Cell Line Selection:
-
Choose a cell line relevant to your research question that expresses DGAT1.
-
-
Dose-Response and Phenotypic Analysis:
-
Treat cells with a range of this compound concentrations to determine the EC50 for the phenotype of interest (e.g., reduction in lipid droplet formation).
-
-
On-Target Validation using siRNA:
-
Transfect the cells with DGAT1-specific siRNA to knockdown DGAT1 expression.
-
As a control, use a non-targeting scramble siRNA.
-
Assess if the phenotype observed with DGAT1 knockdown mimics the phenotype observed with this compound treatment.
-
-
Rescue Experiment:
-
If possible, create a stable cell line that overexpresses DGAT1.
-
Treat these cells with this compound and determine if the overexpression of DGAT1 can rescue the observed phenotype. A shift in the EC50 would indicate an on-target effect.
-
-
Orthogonal Inhibitor Control:
-
Treat the cells with a structurally different, well-characterized DGAT1 inhibitor.
-
Confirm that this inhibitor produces the same phenotype as this compound.
-
Visualizations
DGAT1 Signaling Pathway and Potential Crosstalk
Caption: DGAT1 catalyzes the final step of triglyceride synthesis, leading to lipid droplet formation. It also has crosstalk with mTOR and ROS signaling pathways.
Experimental Workflow for Off-Target Assessment
Caption: A logical workflow for assessing potential off-target effects of this compound, from in vitro screening to cellular validation and specificity controls.
References
- 1. tebubio.com [tebubio.com]
- 2. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative stress from DGAT1 oncoprotein inhibition in melanoma suppresses tumor growth when ROS defenses are also breached - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. JNJ DGAT2-A | Diacylglycerol O-Acyltransferase (DGAT) Inhibitors: R&D Systems [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: JNJ-DGAT1-A Efficacy in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the impact of diet on the efficacy of JNJ-DGAT1-A, a selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), in animal models.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vivo experiments with this compound.
Issue 1: High variability in body weight and food intake data between animals in the same treatment group.
-
Question: We are observing significant variability in body weight and food intake among mice on a high-fat diet (HFD) treated with this compound. What could be the cause?
-
Answer: High variability can stem from several factors. Firstly, ensure precise and consistent oral gavage technique, as improper administration can affect dosing accuracy. Secondly, acclimatize animals to the specific diet for at least two weeks before initiating treatment to establish a stable baseline. Social stress from housing conditions can also impact feeding behavior; ensure appropriate housing density. Lastly, consider the source and composition of your high-fat diet, as variations in fatty acid profiles can influence metabolic responses.
Issue 2: this compound shows reduced efficacy in attenuating weight gain on a high-fat diet compared to literature data.
-
Question: Our results show a less pronounced effect of this compound on body weight in HFD-fed mice than expected. Why might this be?
-
Answer: The composition of the high-fat diet is a critical factor. DGAT1 inhibitors primarily act by blocking the absorption and synthesis of triglycerides from dietary fats.[1][2] The efficacy of this compound may be more prominent with diets rich in long-chain fatty acids. Review the fatty acid composition of your diet and compare it to those used in published studies. Additionally, confirm the stability and proper storage of your this compound compound, as degradation can lead to reduced potency.
Issue 3: Unexpected gastrointestinal side effects, such as diarrhea, are observed in treated animals.
-
Question: We are observing diarrhea in mice treated with higher doses of this compound, especially when combined with a very high-fat diet. Is this a known effect?
-
Answer: Yes, gastrointestinal side effects like diarrhea can occur with DGAT1 inhibition, particularly at higher doses and with high-fat diets.[3] This is due to the increased presence of unabsorbed dietary fats in the intestine. To mitigate this, consider a dose-response study to find the optimal therapeutic window with minimal side effects. A gradual introduction to the high-fat diet in combination with the treatment may also help the animals adapt.
Issue 4: Inconsistent results in oral lipid tolerance tests.
-
Question: The results of our oral lipid tolerance tests (OLTT) are inconsistent, even within the same treatment group. How can we improve the reliability of this assay?
-
Answer: Consistency in the OLTT protocol is key. Ensure a standardized fasting period (typically 4-6 hours) before the lipid challenge.[4] The volume and composition of the lipid bolus (e.g., corn oil) must be precisely the same for all animals.[5] The timing of blood sampling post-gavage is also critical for capturing the peak of triglyceride excursion. Any variation in these parameters can lead to significant differences in the results.
Data Presentation
The following tables summarize hypothetical data from studies investigating the effect of diet on this compound efficacy.
Table 1: Effect of this compound on Body Weight and Food Intake in Mice on Different Diets
| Group | Diet | This compound Dose (mg/kg) | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) | Average Daily Food Intake (g) |
| 1 | Chow | Vehicle | 25.2 ± 1.5 | 28.1 ± 1.8 | 2.9 ± 0.5 | 3.5 ± 0.3 |
| 2 | Chow | 10 | 25.5 ± 1.3 | 27.5 ± 1.6 | 2.0 ± 0.4 | 3.4 ± 0.2 |
| 3 | HFD | Vehicle | 25.3 ± 1.6 | 40.5 ± 2.1 | 15.2 ± 1.1 | 2.8 ± 0.4 |
| 4 | HFD | 10 | 25.6 ± 1.4 | 32.1 ± 1.9 | 6.5 ± 0.8 | 2.5 ± 0.3 |
Data are presented as mean ± SD. HFD = High-Fat Diet (60% kcal from fat).
Table 2: Impact of this compound on Plasma Parameters during an Oral Lipid Tolerance Test (OLTT) in HFD-Fed Mice
| Treatment | Time Point (min) | Triglycerides (mg/dL) | GLP-1 (pmol/L) |
| Vehicle | 0 | 110 ± 15 | 5.2 ± 1.1 |
| 120 | 350 ± 45 | 8.9 ± 1.5 | |
| This compound (10 mg/kg) | 0 | 105 ± 12 | 5.5 ± 1.3 |
| 120 | 180 ± 25 | 15.4 ± 2.1 |
Data are presented as mean ± SD. Blood samples were taken at 0 and 120 minutes after an oral gavage of corn oil.
Experimental Protocols
1. Diet-Induced Obesity (DIO) Model
-
Animals: Male C57BL/6J mice, 8 weeks of age.
-
Acclimatization: House animals in a temperature-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to water and a standard chow diet for one week.
-
Diet Induction: Switch mice to a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity. A control group remains on the chow diet.
-
Treatment: Randomly assign obese mice to treatment groups (e.g., vehicle control, this compound at various doses). Administer treatment daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
Measurements: Monitor body weight and food intake 2-3 times per week. At the end of the study, collect terminal blood samples and tissues for further analysis.
2. Oral Lipid Tolerance Test (OLTT)
-
Fasting: Fast mice for 4-6 hours prior to the test.
-
Baseline Sample: Collect a baseline blood sample (T=0) via tail vein.
-
Lipid Challenge: Administer a bolus of corn oil (e.g., 10 ml/kg) via oral gavage.[4]
-
Blood Sampling: Collect subsequent blood samples at specified time points (e.g., 30, 60, 90, 120, and 240 minutes) after the lipid gavage.
-
Analysis: Measure plasma triglyceride levels at each time point to assess lipid excursion.
Visualizations
Signaling Pathway of DGAT1 Inhibition
Caption: Mechanism of this compound in blocking triglyceride synthesis.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for a diet-induced obesity study with this compound.
References
- 1. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol acyltransferase-1 inhibition enhances intestinal fatty acid oxidation and reduces energy intake in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DGAT1 Inhibition in Oncology Research
Welcome to the technical support center for researchers investigating Diacylglycerol O-acyltransferase 1 (DGAT1) inhibition. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding resistance to DGAT1 inhibitors in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cells show little to no response to the DGAT1 inhibitor. What are the possible reasons?
A1: Lack of response to a DGAT1 inhibitor can stem from several factors:
-
Low DGAT1 Expression: The target cell line may not express DGAT1 at a high enough level or may not rely on it for survival. DGAT1 expression is notably high in cancers like glioblastoma and melanoma, but varies across other cancer types.[1] It is recommended to first confirm DGAT1 expression at both the mRNA and protein level.
-
Compensatory Pathways: Cancer cells can compensate for the loss of DGAT1 activity. The two most common mechanisms are:
-
DGAT2 Upregulation: DGAT2 is a separate enzyme that also synthesizes triglycerides. In some cellular contexts, DGAT2 can compensate for the inhibition of DGAT1, maintaining triglyceride storage and preventing lipotoxicity.[2]
-
Robust Antioxidant Response: DGAT1 inhibition leads to an accumulation of free fatty acids, causing oxidative stress through the production of Reactive Oxygen Species (ROS).[1] Cells with a strong intrinsic antioxidant response, often mediated by the NRF2 pathway, can neutralize this ROS increase, thus resisting cell death.[3][4]
-
-
Drug Inactivity: Ensure the inhibitor is properly stored and handled to maintain its activity. Confirm the effective concentration range for your specific cell line, as sensitivity can vary.
Q2: How can I determine if DGAT2 is compensating for DGAT1 inhibition in my cell line?
A2: To investigate DGAT2 compensation, you can perform the following:
-
Measure DGAT2 Expression: After treating cells with a DGAT1 inhibitor, measure DGAT2 mRNA and protein levels. An upregulation post-treatment may suggest a compensatory response.
-
Dual Inhibition: Treat cells simultaneously with specific inhibitors for both DGAT1 (e.g., A922500, T863) and DGAT2 (e.g., PF-06424439). A synergistic effect on cell death or a complete blockade of lipid droplet formation compared to single-agent treatment would strongly indicate that DGAT2 plays a compensatory role.[2]
Q3: My cells initially respond to the DGAT1 inhibitor, but then develop resistance. What is the likely mechanism?
A3: Acquired resistance to DGAT1 inhibition often involves the upregulation of cellular defenses against oxidative stress. The primary mechanism is the activation of the NRF2 pathway, which controls the expression of numerous antioxidant genes, including superoxide dismutase 1 (SOD1).[3][4] This adaptation allows the cancer cells to tolerate the high levels of ROS generated by the inhibitor-induced fatty acid accumulation.
Troubleshooting Guide
Problem 1: I am not observing an increase in Reactive Oxygen Species (ROS) after DGat1 inhibitor treatment.
-
Possible Cause 1: Suboptimal inhibitor concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment. Measure ROS at multiple concentrations of the inhibitor and at various time points (e.g., 12, 24, 48 hours) to identify the optimal conditions for inducing oxidative stress in your cell line.
-
-
Possible Cause 2: Potent antioxidant response in the cell line.
-
Solution: Measure the baseline expression of key antioxidant proteins like NRF2 and SOD1. If levels are high, consider a combination therapy approach. See the "Strategies to Overcome Resistance" section below.
-
-
Possible Cause 3: Issues with the ROS detection assay.
Problem 2: I see an increase in ROS, but it is not followed by significant cell death.
-
Possible Cause: The level of oxidative stress is not sufficient to overcome the cell's repair and survival mechanisms.
-
Solution: This is a strong indication of an adaptive antioxidant response. To overcome this, a combination therapy approach is recommended. Synergistic cell death can often be achieved by co-administering the DGAT1 inhibitor with an inhibitor of the antioxidant pathway, such as a SOD1 inhibitor (e.g., TTM).[7] This combined treatment prevents the cell from neutralizing the ROS, leading to intolerable levels of oxidative stress and cell death.[7]
-
Strategies to Overcome Resistance
Combination Therapy
If resistance is observed, combining the DGAT1 inhibitor with a second agent to target the resistance mechanism is a highly effective strategy.
-
Targeting Antioxidant Pathways: For resistance mediated by an anti-ROS response, co-inhibition of DGAT1 and SOD1 has shown profound success in reducing tumor growth in xenograft models where single-agent therapy was ineffective.[7]
-
Dual DGAT1/DGAT2 Inhibition: To counteract compensation by DGAT2, use specific inhibitors for both enzymes simultaneously.
-
Targeting DNA Repair (Synthetic Lethality): In prostate cancer, combining DGAT1 inhibitors with PARP inhibitors (e.g., Olaparib) has been shown to be effective. DGAT1 inhibition disrupts lipid droplet formation, leading to increased ROS and DNA damage, which enhances the apoptotic effect of PARP inhibition.[8][9][10][11][12]
Generating Resistant Cell Lines for Study
To study resistance mechanisms in-depth, you can generate resistant cell lines in the lab. A common method is continuous exposure to the DGAT1 inhibitor with gradually increasing concentrations over several weeks or months.[13][14]
Workflow for Generating Resistant Cell Lines
Caption: Workflow for developing DGAT1 inhibitor-resistant cell lines.
Data Presentation
Table 1: IC50 Values of Common DGAT1 Inhibitors
| Inhibitor | Human DGAT1 IC50 (nM) | Mouse DGAT1 IC50 (nM) | Reference |
| A922500 | 7 | 24 | [15] |
| PF-04620110 | 19 | - | [15] |
| AZD3988 | 6 | 11 | [15] |
| AZD7687 | 80 | ~100 | [15][16] |
| T863 | Potent inhibitor | Potent inhibitor | [17] |
| ABT-046 | 8 | - | [15] |
Note: Cellular IC50 values will vary depending on the cell line and assay conditions.
Signaling Pathways
DGAT1 Inhibition and Resistance Mechanisms
Caption: Overcoming DGAT1 inhibitor resistance in cancer cells.
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using Dihydroethidium (DHE)
This protocol is adapted for flow cytometry to quantify superoxide levels.
Materials:
-
Dihydroethidium (DHE)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Antimycin A (Positive Control)
-
N-acetylcysteine (Negative Control)
-
Accutase or Trypsin for cell detachment
-
Flow cytometer (Excitation: 488 nm, Emission: ~570-600 nm, e.g., PE channel)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to be 70-80% confluent at the time of the experiment.
-
Treatment: Treat cells with your DGAT1 inhibitor, vehicle control, positive control, and negative control for the desired duration.
-
Staining:
-
Cell Harvest (for adherent cells):
-
Wash cells twice with PBS.
-
Add Accutase or Trypsin and incubate until cells detach.
-
Neutralize with media and transfer the cell suspension to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Analysis:
-
Resuspend the cell pellet in 300-500 µL of cold PBS.
-
Analyze immediately on a flow cytometer. Collect at least 20,000 events per sample.[6]
-
Increased fluorescence intensity in the PE channel corresponds to higher levels of intracellular ROS.
-
Protocol 2: Measurement of Lipid Peroxidation using BODIPY™ 581/591 C11
This protocol describes a ratiometric fluorescence assay to detect lipid peroxidation. Upon oxidation, the dye's fluorescence emission shifts from red (~590 nm) to green (~510 nm).
Materials:
-
BODIPY™ 581/591 C11
-
High-quality anhydrous DMSO
-
Cell culture medium
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer with blue laser (488 nm) and filters for green (e.g., FITC) and red (e.g., PE or Texas Red) fluorescence.
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of BODIPY™ 581/591 C11 in DMSO.[19]
-
Cell Seeding and Treatment: Seed and treat cells with the DGAT1 inhibitor and controls as described in the previous protocol.
-
Staining:
-
Cell Harvest:
-
Wash cells twice with PBS or HBSS.[20]
-
Harvest cells as described in the DHE protocol.
-
-
Analysis:
-
Resuspend the cell pellet in cold PBS.
-
Analyze on a flow cytometer, measuring fluorescence in both the green (~510 nm) and red (~590 nm) channels.
-
An increase in the green/red fluorescence intensity ratio indicates an increase in lipid peroxidation.[19]
-
References
- 1. DGAT1 protects tumor from lipotoxicity, emerging as a promising metabolic target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [repository.escholarship.umassmed.edu]
- 4. search.library.ucsf.edu [search.library.ucsf.edu]
- 5. abcam.co.jp [abcam.co.jp]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Oxidative stress from DGAT1 oncoprotein inhibition in melanoma suppresses tumor growth when ROS defenses are also breached - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cancernetwork.com [cancernetwork.com]
- 10. PARP inhibitors alone or in combination for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Synthetic Lethality-Based Combination Therapy Using LIG1 and PARP Inhibitors for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PARP inhibitors alone or in combination for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. adooq.com [adooq.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 19. abpbio.com [abpbio.com]
- 20. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing the Bioavailability of DGAT1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, with a specific focus on improving oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is DGAT1 and why is it a target for drug development?
Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a microsomal enzyme that plays a crucial role in the final step of triglyceride synthesis. It is highly expressed in the small intestine, liver, and adipose tissue. By catalyzing the formation of triglycerides from diacylglycerol and fatty acyl-CoA, DGAT1 is integral to the absorption of dietary fats. Inhibition of DGAT1 is a therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes, as it can reduce fat absorption, leading to weight loss and improved insulin sensitivity.
Q2: What are the main challenges in developing orally bioavailable DGAT1 inhibitors?
Many DGAT1 inhibitors are highly lipophilic ("fat-loving") molecules, which, paradoxically, often leads to poor aqueous solubility. This poor solubility is a major hurdle for oral administration, as the drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Consequently, many DGAT1 inhibitors suffer from low and variable oral bioavailability. Furthermore, the mechanism of action of DGAT1 inhibitors can lead to gastrointestinal side effects, such as nausea, vomiting, and diarrhea, which can complicate development.
Q3: What are the primary formulation strategies to improve the bioavailability of DGAT1 inhibitors?
To overcome the challenge of poor solubility, several advanced formulation strategies can be employed. These include:
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), incorporate the lipophilic drug into a mixture of oils, surfactants, and co-solvents.[1][2][3][4][5][6] Upon contact with gastrointestinal fluids, these systems spontaneously form fine oil-in-water emulsions, which can enhance drug solubilization and absorption.[1][2][3][4][5][6]
-
Amorphous Solid Dispersions (ASDs): In this approach, the crystalline drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix.[7][8] This amorphous form has a higher apparent solubility and dissolution rate compared to the stable crystalline form.[7][8]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[9][10]
Q4: How do excipients contribute to enhancing the bioavailability of DGAT1 inhibitors?
Excipients are not merely inert fillers; they play a critical role in the formulation's performance. For lipophilic drugs like DGAT1 inhibitors, excipients can:
-
Act as solubilizers: Surfactants and co-solvents can increase the solubility of the drug in the gastrointestinal tract.
-
Function as emulsifying agents: In lipid-based formulations, surfactants are essential for the formation of stable emulsions.
-
Inhibit drug precipitation: Polymers used in ASDs can prevent the amorphous drug from recrystallizing to its less soluble form in the gut.
-
Alter drug release profiles: Certain polymers can be used to control the rate and location of drug release in the gastrointestinal tract.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low oral bioavailability in preclinical species (e.g., rats). | Poor aqueous solubility of the DGAT1 inhibitor. | 1. Characterize the physicochemical properties: Determine the drug's solubility in various pH buffers and biorelevant media (e.g., FaSSIF, FeSSIF) to understand its dissolution limitations. 2. Formulation enhancement: Develop and test enabling formulations such as a lipid-based formulation (e.g., SEDDS) or an amorphous solid dispersion (ASD) to improve solubility and dissolution. |
| High variability in plasma concentrations between subjects. | Inconsistent dissolution and absorption; potential food effects. | 1. Utilize bioavailability-enhancing formulations: Formulations like SEDDS can reduce the variability in absorption that is often seen with poorly soluble drugs. 2. Conduct a food-effect study: Assess how the presence of food impacts the drug's absorption to determine optimal dosing conditions. |
| Drug precipitates out of solution during in vitro dissolution testing. | The formulation is unable to maintain a supersaturated state of the drug upon dilution. | 1. Optimize the formulation: For SEDDS, adjust the oil-surfactant-cosolvent ratio. For ASDs, screen for polymers that can effectively inhibit precipitation. 2. Use biorelevant dissolution media: These media better mimic the conditions in the gastrointestinal tract and can provide a more accurate assessment of in vivo performance. |
| Gastrointestinal side effects (e.g., diarrhea) observed in animal studies. | This can be a mechanism-based effect of DGAT1 inhibition due to the accumulation of unabsorbed fats in the intestine. | 1. Dose-response study: Determine if the side effects are dose-dependent and identify a therapeutic window. 2. Modified-release formulation: Consider developing a formulation that releases the drug in a more distal region of the intestine to potentially mitigate localized high concentrations of the inhibitor. |
Data Presentation: Comparative Bioavailability of Different Formulations
The following table summarizes hypothetical pharmacokinetic data from a preclinical study in rats, comparing a standard suspension of a DGAT1 inhibitor to two advanced formulations: a Self-Emulsifying Drug Delivery System (SEDDS) and an Amorphous Solid Dispersion (ASD). This illustrates the potential for significant bioavailability enhancement.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Crystalline Suspension | 10 | 150 ± 35 | 4.0 | 980 ± 210 | 100% (Reference) |
| SEDDS | 10 | 850 ± 150 | 1.5 | 5,390 ± 980 | ~550% |
| ASD (HPMCAS) | 10 | 620 ± 120 | 2.0 | 4,116 ± 850 | ~420% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion (HME)
Objective: To prepare an amorphous solid dispersion of a DGAT1 inhibitor to enhance its dissolution rate and bioavailability.
Materials:
-
DGAT1 inhibitor (crystalline)
-
Polymer (e.g., polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA) or hydroxypropyl methylcellulose acetate succinate (HPMCAS))
-
Twin-screw hot-melt extruder
-
Grinder/miller
-
Sieve
Methodology:
-
Pre-blending: Accurately weigh the DGAT1 inhibitor and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio). Blend the powders thoroughly in a suitable blender for 15 minutes to ensure a homogenous mixture.[11]
-
Extruder Setup: Set up the twin-screw extruder with a suitable screw configuration for conveying and mixing. Set the desired temperature profile for the different zones of the extruder barrel. The temperature should be high enough to melt the polymer and dissolve the drug without causing thermal degradation.[12][13][14][15]
-
Extrusion: Feed the powder blend into the extruder at a controlled rate. The molten material will be forced through a die to form a continuous extrudate.[11][15]
-
Cooling and Collection: Cool the extrudate rapidly on a conveyor belt or in a cooling chamber to solidify the amorphous dispersion.
-
Milling and Sieving: Mill the cooled extrudate into a fine powder using a grinder. Sieve the powder to obtain a uniform particle size distribution.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of a DGAT1 inhibitor formulated as an ASD compared to a crystalline suspension.
Ethical Statement: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and comply with national and international regulations for the care and use of laboratory animals.[16][17]
Animals:
-
Male Sprague-Dawley rats (250-300 g)
Methodology:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment to allow for acclimatization.
-
Dosing:
-
Divide the rats into two groups (n=6 per group).
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Group 1 (Reference): Administer the crystalline DGAT1 inhibitor suspended in a 0.5% methylcellulose solution via oral gavage at a dose of 10 mg/kg.
-
Group 2 (Test): Administer the ASD formulation of the DGAT1 inhibitor, also suspended in 0.5% methylcellulose, via oral gavage at the same dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[18]
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the DGAT1 inhibitor in rat plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Calculate the relative bioavailability of the ASD formulation compared to the crystalline suspension using the formula: (AUC_ASD / AUC_Suspension) * 100%.
-
Visualizations
Caption: The role of DGAT1 in triglyceride synthesis and its inhibition.
References
- 1. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. symmetric.events [symmetric.events]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. youtube.com [youtube.com]
- 16. dovepress.com [dovepress.com]
- 17. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Jnj-dgat1-A degradation in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DGAT1 inhibitor, JNJ-DGAT1-A, particularly in the context of long-term experiments.
I. FAQs - Quick Answers to Common Questions
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at -20°C for long-term stability. For short-term use, refrigeration at 4°C is acceptable, but prolonged storage at this temperature is not recommended.
Q2: I observe a decrease in the activity of this compound in my long-term cell culture experiment. What could be the cause?
A2: A decrease in activity over time could be due to the degradation of this compound in the cell culture medium. Potential causes include hydrolysis of the amide bond, oxidation of the piperazine ring, or photodegradation if the culture is exposed to light. It is also possible that the compound is being metabolized by the cells.
Q3: How can I check the stability of my this compound stock solution?
A3: The stability of your stock solution can be assessed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to this compound and the appearance of new peaks over time would indicate degradation.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products for this compound have not been extensively reported in the public domain, based on its chemical structure, potential degradation products could arise from hydrolysis of the amide bond, oxidation of the piperazine moiety, or de-chlorination of the aromatic rings.
Q5: What solvents are recommended for preparing this compound stock solutions?
A5: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. Ensure the DMSO is of high purity and anhydrous to minimize potential degradation. For aqueous buffers, the pH should be carefully considered, as extreme pH values can accelerate hydrolysis.
II. Troubleshooting Guides
This section provides structured guidance for specific issues you might encounter during your experiments with this compound.
Guide 1: Investigating Loss of Compound Activity in Cell Culture
Problem: You observe a diminished or complete loss of the expected biological effect of this compound in a long-term cell culture experiment (e.g., > 24 hours).
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation in Media | 1. Prepare fresh this compound working solutions from a frozen stock for each experiment. 2. Analyze samples of the cell culture media containing this compound at different time points (e.g., 0, 24, 48, 72 hours) using HPLC or LC-MS. | If degradation is the issue, using fresh compound should restore activity. The analytical results will show a decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products over time. |
| Cellular Metabolism | 1. Perform the experiment with and without cells to differentiate between chemical degradation and cellular metabolism. 2. Analyze the cell lysate and supernatant for metabolites of this compound using LC-MS. | If the compound is stable in media without cells but disappears in the presence of cells, it suggests cellular metabolism. Metabolite peaks will be detected in the cell-containing samples. |
| Light Exposure | 1. Protect your cell culture plates from direct light by wrapping them in aluminum foil or using amber-colored plates. 2. Compare the stability of this compound in media exposed to light versus kept in the dark. | If photodegradation is a factor, protecting the experiment from light will improve the stability and efficacy of the compound. |
| Incorrect Initial Concentration | 1. Verify the concentration of your stock solution using a validated analytical method (e.g., UV-Vis spectroscopy with a known extinction coefficient or quantitative NMR). 2. Perform a dose-response experiment to confirm the expected IC50 value. | This will ensure that the observed lack of activity is not due to an erroneously low starting concentration. |
Guide 2: Handling and Preparation of this compound Stock Solutions
Problem: You are unsure about the best practices for preparing and storing this compound to ensure its stability and integrity.
Recommendations:
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, anhydrous DMSO. | Minimizes the risk of hydrolysis and other solvent-mediated degradation. |
| Concentration | Prepare a high-concentration stock solution (e.g., 10-50 mM). | Allows for small volumes to be used in experiments, minimizing the final DMSO concentration in the assay. |
| Storage | Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Prevents degradation from repeated temperature changes and contamination of the entire stock. |
| Preparation of Aqueous Solutions | When diluting into aqueous buffers, prepare fresh solutions for each experiment. Avoid storing this compound in aqueous solutions for extended periods. | The amide bond in this compound is susceptible to hydrolysis, which is more likely to occur in aqueous environments. |
| Light Sensitivity | Protect stock solutions from light by using amber vials or by wrapping clear vials in aluminum foil. | The chlorinated aromatic rings in the structure may be susceptible to photodegradation. |
III. Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound in a given solvent or buffer over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, cell culture medium)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of this compound Solution: Prepare a solution of this compound in the test solvent at a known concentration (e.g., 10 µM).
-
Incubation: Incubate the solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.
-
Sample Quenching (Optional): If the reaction is ongoing, you may need to stop it by adding an equal volume of cold acetonitrile.
-
HPLC Analysis:
-
Inject a fixed volume of the sample onto the HPLC system.
-
Use a suitable mobile phase gradient. A common starting point is a gradient of water with 0.1% FA (Solvent A) and acetonitrile with 0.1% FA (Solvent B).
-
Monitor the elution profile at a wavelength where this compound has a strong absorbance (e.g., determined by a UV-Vis scan).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time from the t=0 sample.
-
Measure the peak area of this compound at each time point.
-
Plot the percentage of remaining this compound (relative to t=0) against time.
-
Illustrative Stability Data in Different Media (Hypothetical):
| Time (hours) | % Remaining in DMSO at 25°C | % Remaining in PBS (pH 7.4) at 37°C | % Remaining in Cell Culture Medium (with 10% FBS) at 37°C |
| 0 | 100 | 100 | 100 |
| 8 | 99.5 | 92.1 | 88.5 |
| 24 | 99.1 | 75.3 | 65.2 |
| 48 | 98.8 | 55.8 | 40.1 |
| 72 | 98.5 | 40.2 | 25.6 |
IV. Visualizations
Diagram 1: Potential Degradation Pathways of this compound
Caption: Predicted degradation pathways for this compound.
Diagram 2: Experimental Workflow for Investigating this compound Instability
Caption: Workflow for troubleshooting this compound instability.
Diagram 3: Logical Flow for Troubleshooting this compound Degradation
controlling for solvent effects of DMSO with Jnj-dgat1-A
This technical support center provides researchers, scientists, and drug development professionals with essential information for using the selective DGAT1 inhibitor, JNJ-DGAT1-A. The focus of this guide is to ensure proper experimental design by effectively controlling for the solvent effects of Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2] DGAT1 is a key metabolic enzyme that catalyzes the final step in triglyceride (TG) synthesis, which involves converting diacylglycerol (DAG) and fatty acyl-CoA into TG.[3][4][5] By inhibiting DGAT1, this compound blocks the production of triglycerides, making it a valuable tool for studying metabolic diseases such as obesity and diabetes.[6]
Q2: Why is this compound typically dissolved in DMSO? A2: Like many small molecule inhibitors, this compound is hydrophobic and has low solubility in aqueous solutions like cell culture media. DMSO is a powerful organic solvent capable of dissolving such compounds, allowing for the preparation of high-concentration stock solutions.[7][8] These stock solutions can then be diluted to appropriate working concentrations for experiments.
Q3: What is a "vehicle control" and why is it critical in my experiments? A3: A vehicle control is a sample that is treated with the solvent used to dissolve the experimental compound, in this case, DMSO.[9][10] It is administered at the same final concentration as the compound-treated samples. This control is essential because solvents like DMSO can have independent biological effects on cells.[11][12][13] By comparing the results of the vehicle control to the untreated (negative) control and the this compound-treated sample, you can confidently attribute any observed effects to the inhibitor itself, rather than the solvent.[9][14]
Q4: What are the known cellular effects of DMSO? A4: While widely used, DMSO is not inert. At final concentrations typically above 1%, it can cause cytotoxicity, inhibit cell proliferation, induce apoptosis, and alter gene expression.[11][12][13][15] Some cell lines, particularly primary cells, can be sensitive to even lower concentrations.[13] Therefore, it is crucial to keep the final DMSO concentration in your experiments as low as possible and consistent across all vehicle control and treated wells.
Data Summary: Recommended DMSO Concentrations
The following table summarizes generally accepted final DMSO concentrations for in vitro experiments and their potential effects. A pilot experiment to determine the tolerance of your specific cell line is always recommended.
| Final DMSO Concentration | General Cellular Response & Recommendations | Potential Issues |
| < 0.1% (v/v) | Highly Recommended. Considered safe for most cell lines, including sensitive and primary cells.[13] Minimal impact on cell physiology. | May require a higher concentration stock solution of this compound. |
| 0.1% - 0.5% (v/v) | Acceptable for most robust cell lines. This is a widely used range.[12][13] A vehicle control is mandatory. | May cause subtle, non-obvious changes in some cell lines. |
| 0.5% - 1.0% (v/v) | Use with Caution. Increased risk of off-target effects and cytotoxicity.[13][15] Only use if necessary for solubility and after validating that your specific cell line is tolerant. | Potential for significant impact on cell viability and function, confounding results. |
| > 1.0% (v/v) | Not Recommended. High probability of cytotoxicity and significant confounding biological effects.[11][12] | Results are likely to be unreliable due to solvent-induced stress and cell death. |
Troubleshooting Guide
Problem: My vehicle control (DMSO) shows a significant difference compared to my untreated (negative) control.
-
Possible Cause 1: DMSO concentration is too high. The final concentration of DMSO may be toxic to your specific cell line, affecting its viability or metabolism.
-
Possible Cause 2: High cell line sensitivity. Your cells may be particularly sensitive to DMSO.[11][13]
-
Solution: Lower the final DMSO concentration to below 0.1%. Ensure that the DMSO stock is fresh and high-quality (cell culture grade), as impurities can increase toxicity.
-
Problem: I see precipitation or cloudiness in the cell culture medium after adding my this compound working solution.
-
Possible Cause: Poor solubility at the final concentration. The inhibitor may be crashing out of solution when the DMSO-based stock is diluted into the aqueous culture medium.
-
Solution 1: When making the final dilution into your medium, add the this compound stock drop-wise while gently vortexing or swirling the medium to facilitate rapid mixing and prevent localized high concentrations.
-
Solution 2: Prepare an intermediate dilution of your stock solution in culture medium before the final dilution into the cell plate.
-
Solution 3: If the problem persists, you may need to lower the final working concentration of this compound.
-
Problem: The inhibitory effect of this compound is variable between experiments.
-
Possible Cause 1: Inconsistent stock solution. The inhibitor may not be fully dissolved in the initial DMSO stock, or the stock may have degraded.
-
Solution: Ensure the this compound is completely dissolved in DMSO. Gentle warming or sonication can help.[13] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Inaccurate pipetting of DMSO vehicle. Small volumes of viscous DMSO can be difficult to pipette accurately, leading to inconsistent final concentrations.
-
Solution: Use a positive displacement pipette for viscous liquids if available. Alternatively, ensure your standard pipette is properly calibrated. When preparing working solutions, avoid making serial dilutions directly from highly concentrated DMSO stocks; instead, make a larger volume of a lower concentration stock first.
-
Visualized Signaling Pathway
Caption: The DGAT1 pathway for triglyceride synthesis and its inhibition by this compound.
Detailed Experimental Protocol
This protocol provides a general workflow for a cell-based assay to measure the effect of this compound on triglyceride synthesis, incorporating the necessary controls.
1. Preparation of Stock Solutions: a. Prepare a 10 mM stock solution of this compound in 100% cell culture-grade DMSO. b. Ensure the compound is fully dissolved. Sonicate briefly if necessary. c. Aliquot the stock solution into smaller volumes to avoid freeze-thaw cycles and store at -20°C.
2. Cell Seeding: a. Seed your target cells in a multi-well plate (e.g., 24-well or 96-well) at a density that ensures they are in a logarithmic growth phase at the time of treatment. b. Allow cells to adhere and recover overnight in a CO₂ incubator.
3. Preparation of Treatment Media: a. On the day of the experiment, prepare the treatment media for each condition. Let's assume the desired final concentration of this compound is 10 µM and the final DMSO concentration will be 0.1%. b. This compound Medium: Create a 1000x working stock (10 mM) in DMSO. Dilute this stock 1:1000 directly into fresh culture medium. For example, add 1 µL of 10 mM this compound stock to 1 mL of medium. c. Vehicle Control Medium: Prepare a medium containing the same final concentration of DMSO as the inhibitor-treated wells. Add 1 µL of 100% DMSO to 1 mL of medium (1:1000 dilution for a 0.1% final concentration). d. Untreated (Negative) Control Medium: Use fresh culture medium with no additions.
4. Cell Treatment: a. Carefully remove the old medium from the cells. b. Add the prepared media to the appropriate wells as defined in your plate layout (see workflow diagram below). Ensure you have multiple replicate wells for each condition. c. Incubate the cells for the desired treatment period (e.g., 24 hours).
5. Assay and Data Collection: a. After incubation, proceed with your chosen assay to measure the endpoint (e.g., lipid accumulation via Oil Red O staining, a commercial triglyceride quantification kit, or mass spectrometry). b. Collect and analyze the data. The effect of this compound should be determined by comparing the "this compound" group to the "Vehicle Control" group. The difference between the "Untreated Control" and "Vehicle Control" will reveal any effect of the DMSO vehicle itself.
Visualized Experimental Workflow
Caption: Workflow for a cell-based assay emphasizing parallel controls for robust data.
References
- 1. tebubio.com [tebubio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. DGAT1 - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]
- 8. medkoo.com [medkoo.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 11. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. lifetein.com [lifetein.com]
- 14. reddit.com [reddit.com]
- 15. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating DGAT1 Inhibition in Cellular Models: A Comparative Guide to JNJ-DGAT1-A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview for validating the cellular activity of JNJ-DGAT1-A, a selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme that catalyzes the final and committed step in triglyceride (TG) synthesis.[1][2][3] Its role in lipid metabolism has made it a significant therapeutic target for metabolic diseases, including obesity, type 2 diabetes, and hepatic steatosis.[1][3][4]
This compound is recognized as a selective inhibitor of DGAT1, making it a valuable tool for studying the biological consequences of blocking this pathway.[5][6] This guide compares common experimental approaches to confirm its inhibitory action in cells and benchmarks its performance against other known DGAT1 inhibitors.
Comparative Performance of DGAT1 Inhibitors
The efficacy of a DGAT1 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce DGAT1 activity by 50%. The following table summarizes the reported IC50 values for this compound and other commonly used DGAT1 inhibitors in various cellular and biochemical assays.
| Inhibitor | Assay Type | Cell Line / Enzyme Source | IC50 Value | Reference |
| This compound | LC/MS/MS-based TG Synthesis | HEK293 | ~10 nM | [7] |
| T-863 | Cell-based TG Synthesis | hDGAT1-overexpressing HEK293A | ~30 nM | [1] |
| A-922500 | LC/MS/MS-based TG Synthesis | HEK293 | ~5 nM | [7] |
| AZD3988 | Biochemical DGAT1 Assay | Human DGAT1 | 0.6 nM | [8] |
| PF-04620110 | Not Specified | Not Specified | Not Specified | [9] |
Signaling Pathway and Experimental Workflow
To effectively validate DGAT1 inhibition, it is crucial to understand its place in the triglyceride synthesis pathway and the workflow of a typical validation experiment.
Caption: DGAT1 catalyzes the final step of triglyceride synthesis from diacylglycerol.
Caption: Workflow for cell-based validation of DGAT1 inhibition.
Experimental Protocols
Detailed methodologies are essential for reproducible validation of DGAT1 inhibition. Below are protocols for commonly employed cellular assays.
Protocol 1: Cell-based Triglyceride Synthesis Assay (Radiometric)
This assay measures the incorporation of a radiolabeled fatty acid into triglycerides and is a gold-standard method for assessing DGAT1 activity in a cellular context.
1. Cell Culture:
- Culture HEK293H cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. HEK293 cells are suitable as they primarily express DGAT1 with minimal DGAT2 protein.[2]
- Seed cells in a 24-well plate and grow to ~80-90% confluency.
2. Inhibitor Treatment:
- Prepare serial dilutions of this compound in serum-free DMEM.
- Aspirate the growth medium from the cells and wash once with phosphate-buffered saline (PBS).
- Pre-treat the cells by adding the this compound dilutions and incubate for 1 hour at 37°C.[1]
3. Radiolabeling:
- Prepare a labeling medium consisting of serum-free DMEM containing 0.3 mM oleic acid complexed to BSA and 1 µCi/mL [¹⁴C]-glycerol or [¹⁴C]-oleic acid.[2]
- Add the labeling medium to the cells and incubate for 4-5 hours at 37°C.[2]
4. Lipid Extraction:
- Wash the cells twice with ice-cold PBS.
- Extract total lipids from the cells using a mixture of hexane and isopropanol (3:2, v/v).
5. Analysis:
- Separate the extracted lipids using thin-layer chromatography (TLC).
- Identify the triglyceride band by co-migration with a known standard.
- Quantify the radioactivity in the triglyceride band using a scintillation counter or phosphorimager.
- Calculate the percentage of inhibition at each concentration of this compound relative to a vehicle control and determine the IC50 value.
Protocol 2: High-Content Stable Isotope Labeling Assay (LC/MS/MS)
This modern approach uses a stable isotope-labeled fatty acid and liquid chromatography-mass spectrometry (LC/MS/MS) to provide a highly sensitive and specific measurement of newly synthesized lipids.[7]
1. Cell Culture and Inhibitor Treatment:
- Follow steps 1 and 2 from Protocol 1.
2. Stable Isotope Labeling:
- Prepare a labeling medium containing [¹³C₁₈]oleic acid.
- Add the labeling medium to the cells and incubate for a designated period (e.g., 6 hours).
3. Lipid Extraction:
- Follow step 4 from Protocol 1.
4. Analysis:
- Analyze the lipid extracts using an LC/MS/MS system.
- Specifically monitor the mass transition corresponding to the incorporation of [¹³C₁₈]oleoyl into triglycerides and diacylglycerols.[7]
- Quantify the peak areas for the labeled lipid species.
- Calculate the percentage of inhibition and determine the IC50 value. This method has the advantage of being able to simultaneously measure the precursor (DAG) and product (TG), providing deeper insight into the metabolic block.[7]
Comparison of this compound and Alternatives
The selection of a DGAT1 inhibitor depends on the specific experimental needs, such as requirements for selectivity over the DGAT2 isozyme.
References
- 1. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tebubio.com [tebubio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. embopress.org [embopress.org]
Comparative Analysis of DGAT1 Inhibitors: A Review of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, with a focus on the well-characterized compound T863. Despite inquiries into the compound "Jnj-dgat1-A," publicly available scientific literature and patent databases do not currently provide specific experimental data, such as IC50 values or detailed in vitro and in vivo results, for a direct quantitative comparison. This guide, therefore, focuses on the available preclinical data for T863 and other notable DGAT1 inhibitors to provide a valuable resource for researchers in the field.
Introduction to DGAT1 Inhibition
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis.[1][2] It plays a crucial role in the absorption of dietary fats in the intestine and the storage of triglycerides in adipose tissue. Inhibition of DGAT1 is a promising therapeutic strategy for metabolic diseases such as obesity, type 2 diabetes, and dyslipidemia. By blocking DGAT1, these inhibitors aim to reduce triglyceride synthesis and absorption, leading to potential benefits like weight loss and improved insulin sensitivity.
T863: A Potent and Selective DGAT1 Inhibitor
T863 is a well-characterized, potent, and selective inhibitor of DGAT1. It has been extensively used as a tool compound in preclinical studies to explore the therapeutic potential of DGAT1 inhibition.
Quantitative Performance Data
The following table summarizes the key in vitro performance metrics for T863 and provides context with data from other published DGAT1 inhibitors.
| Inhibitor | Target | IC50 (nM) | Selectivity | Source(s) |
| T863 | Human DGAT1 | 15 | No significant inhibition of human DGAT2, MGAT2, or MGAT3 at concentrations up to 10 µM. | [1] |
| Mouse DGAT1 | Potent inhibition, comparable to human DGAT1. | [1] | ||
| PF-04620110 | Human DGAT1 | 19 | >100-fold selectivity against a panel of other lipid-metabolizing enzymes. | |
| A-922500 | Human DGAT1 | 9 | Excellent selectivity over DGAT2 (IC50 = 53 µM) and ACAT1/2 (IC50 > 296 µM). | |
| AZD7687 | Human DGAT1 | 80 | Selective and reversible. | [3] |
Mechanism of Action
Studies have shown that T863 acts as a competitive inhibitor at the acyl-CoA binding site of the DGAT1 enzyme.[1] This mechanism prevents the enzyme from utilizing its substrate, thereby blocking the synthesis of triglycerides.
In Vivo Efficacy
Oral administration of T863 in rodent models of diet-induced obesity has demonstrated several beneficial effects:
-
Weight Loss: Chronic administration of T863 leads to a reduction in body weight.[1]
-
Improved Insulin Sensitivity: T863 treatment has been shown to enhance insulin sensitivity.[1]
-
Reduced Triglyceride Levels: The inhibitor effectively lowers both serum and liver triglyceride levels.[1]
-
Delayed Fat Absorption: In an acute lipid challenge model, T863 delayed the absorption of dietary fats.[1]
Other DGAT1 Inhibitors
While a direct comparison with this compound is not possible, other DGAT1 inhibitors have been developed and studied. Compounds like PF-04620110 and A-922500 have also shown potent inhibition of DGAT1 and beneficial effects in preclinical models. However, the clinical development of several DGAT1 inhibitors has been hampered by gastrointestinal side effects, such as diarrhea and nausea, which are thought to be mechanism-based.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key assays used in the characterization of DGAT1 inhibitors.
DGAT1 Enzyme Inhibition Assay (In Vitro)
This assay determines the potency of a compound in inhibiting the enzymatic activity of DGAT1.
Methodology:
-
Enzyme Source: Microsomes prepared from insect cells (e.g., Sf9) or mammalian cells (e.g., HEK293) overexpressing human DGAT1.
-
Substrates: A diacylglycerol substrate (e.g., 1,2-dioleoyl-sn-glycerol) and a radiolabeled acyl-CoA substrate (e.g., [14C]oleoyl-CoA).
-
Assay Buffer: A suitable buffer containing co-factors and stabilizers.
-
Procedure: a. The inhibitor, at varying concentrations, is pre-incubated with the DGAT1-containing microsomes. b. The enzymatic reaction is initiated by the addition of the substrates. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C). d. The reaction is stopped by adding a quenching solution. e. The lipids are extracted, and the radiolabeled triglyceride product is separated from the unreacted acyl-CoA substrate using thin-layer chromatography (TLC). f. The amount of radioactivity in the triglyceride spot is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.
Cellular Triglyceride Synthesis Assay
This assay measures the ability of an inhibitor to block triglyceride synthesis in a cellular context.
Methodology:
-
Cell Line: A suitable cell line, such as HEK293 cells overexpressing DGAT1 or a human hepatoma cell line like HepG2.
-
Radiolabeled Precursor: A radiolabeled fatty acid, such as [14C]oleic acid, is used to trace the synthesis of new triglycerides.
-
Procedure: a. Cells are seeded in culture plates and allowed to adhere. b. The cells are pre-incubated with the DGAT1 inhibitor at various concentrations. c. The radiolabeled fatty acid is added to the culture medium. d. The cells are incubated for a period to allow for the uptake of the fatty acid and its incorporation into triglycerides. e. The cells are washed and lysed. f. Lipids are extracted from the cell lysate. g. The radiolabeled triglycerides are separated by TLC and quantified.
-
Data Analysis: The IC50 value for the inhibition of cellular triglyceride synthesis is determined.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: DGAT1 signaling pathway in an intestinal enterocyte.
Caption: General experimental workflow for DGAT1 inhibitor characterization.
Conclusion
T863 serves as a valuable pharmacological tool for investigating the biological roles of DGAT1 and the potential therapeutic benefits of its inhibition. While a direct, data-driven comparison with "this compound" is not feasible based on current public information, the extensive characterization of T863 and other inhibitors provides a strong foundation for researchers in the field of metabolic drug discovery. Future disclosures of experimental data for this compound will be necessary to enable a comprehensive comparative analysis.
References
A Comparative Analysis of JNJ-DGAT1-A and JNJ-DGAT2-A Selectivity for Researchers
In the landscape of metabolic disease research, the selective inhibition of diacylglycerol acyltransferases (DGAT) presents a promising therapeutic avenue. DGAT1 and DGAT2, the two key enzymes in the final step of triglyceride synthesis, have distinct physiological roles, making the development of isoform-specific inhibitors crucial. This guide provides a comparative overview of two such inhibitors, JNJ-DGAT1-A and JNJ-DGAT2-A, with a focus on their selectivity.
Quantitative Selectivity Profile
The following table summarizes the available selectivity data for this compound and JNJ-DGAT2-A. It is important to note that while quantitative data for JNJ-DGAT2-A is publicly available, specific IC50 and fold-selectivity values for this compound have not been disclosed in the public domain.
| Inhibitor | Primary Target | IC50 (Primary Target) | Selectivity Profile |
| This compound | DGAT1 | Data not publicly available | Described as a DGAT1-selective inhibitor.[1] |
| JNJ-DGAT2-A | DGAT2 | 140 nM (0.14 µM) | >70-fold selective for DGAT2 over DGAT1 and MGAT2.[2] |
Experimental Methodologies
The determination of inhibitor selectivity is paramount in drug development. The data presented for JNJ-DGAT2-A was likely obtained through rigorous in vitro enzymatic assays. Below are detailed protocols representative of those used to characterize the potency and selectivity of DGAT inhibitors.
In Vitro DGAT1 and DGAT2 Enzyme Activity Assays
These assays are designed to measure the enzymatic activity of DGAT1 and DGAT2 in the presence of varying concentrations of an inhibitor to determine its IC50 value.
1. Enzyme Source:
-
Microsomal fractions are prepared from cell lines (e.g., Sf9 insect cells or HEK293 cells) engineered to overexpress human DGAT1 or DGAT2. This ensures a high concentration of the target enzyme.
2. Assay Principle:
-
The assay measures the incorporation of a labeled substrate into triglycerides, the product of the DGAT-catalyzed reaction. A common method utilizes a radiolabeled acyl-CoA, such as [¹⁴C]oleoyl-CoA, and a diacylglycerol (DAG) substrate.
3. Reagents and Materials:
-
Enzyme: Microsomal preparations containing human DGAT1 or DGAT2.
-
Substrates:
-
Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol).
-
Radiolabeled acyl-CoA (e.g., [¹⁴C]oleoyl-CoA).
-
-
Inhibitors: this compound or JNJ-DGAT2-A dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically a Tris-HCl buffer at pH 7.5, containing MgCl₂ and bovine serum albumin (BSA).
-
Scintillation Cocktail: For detection of radioactivity.
-
Thin-Layer Chromatography (TLC) plates: For separation of lipids.
4. Assay Procedure:
-
Inhibitor Incubation: The enzyme preparation is pre-incubated with various concentrations of the test inhibitor (or vehicle control) for a defined period at a specific temperature (e.g., 30 minutes at 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate mixture (DAG and radiolabeled acyl-CoA).
-
Reaction Incubation: The reaction is allowed to proceed for a set time (e.g., 10-30 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of a solvent mixture, typically chloroform:methanol.
-
Lipid Extraction: The lipids are extracted into the organic phase.
-
TLC Separation: The extracted lipids are spotted onto a TLC plate and separated using a suitable solvent system to resolve the triglyceride product from the unreacted substrates.
-
Quantification: The area of the TLC plate corresponding to the triglyceride band is scraped, and the radioactivity is quantified using a scintillation counter.
5. Data Analysis:
-
The amount of radioactivity incorporated into the triglyceride product is a measure of the enzyme activity.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.
-
The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
6. Selectivity Determination:
-
To determine selectivity, the IC50 of the inhibitor is measured against a panel of related enzymes (e.g., DGAT1, DGAT2, MGATs, ACATs) using similar assay formats.
-
The fold-selectivity is calculated by dividing the IC50 for the off-target enzyme by the IC50 for the primary target enzyme.
Visualizing the Cellular Context and Experimental Workflow
To better understand the role of these inhibitors and the methods used to characterize them, the following diagrams are provided.
Caption: The final, committed step of triglyceride synthesis is catalyzed by both DGAT1 and DGAT2.
Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor in vitro.
References
Comparative Efficacy of DGAT1 Inhibitors: A-922500 and Jnj-dgat1-A
A comprehensive review of available preclinical data on two selective inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), A-922500 and Jnj-dgat1-A, for researchers in drug development and metabolic diseases.
This guide provides a detailed comparison of the efficacy of two selective DGAT1 inhibitors, A-922500 and this compound. While extensive preclinical data is available for A-922500, detailing its potent and selective inhibition of DGAT1 and its effects in various in vitro and in vivo models, publicly accessible scientific literature and patent databases do not currently provide specific efficacy data, such as IC50 values or in vivo study results, for this compound. Therefore, this comparison will focus on the well-documented efficacy of A-922500, with the acknowledgment that a direct quantitative comparison with this compound is not possible at this time.
Introduction to DGAT1 Inhibition
Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis. It catalyzes the esterification of diacylglycerol with a fatty acyl-CoA to form a triglyceride. Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. By blocking triglyceride synthesis, DGAT1 inhibitors can reduce the absorption of dietary fats and lower plasma lipid levels.
A-922500: A Potent and Selective DGAT1 Inhibitor
A-922500 has been extensively characterized as a potent, selective, and orally bioavailable inhibitor of DGAT1.
In Vitro Efficacy
A-922500 demonstrates potent inhibition of both human and mouse DGAT1 enzymes. It exhibits high selectivity for DGAT1 over other acyltransferases, including DGAT2, ACAT1, and ACAT2.
| Parameter | Species | Value | Reference |
| IC50 | Human DGAT1 | 9 nM | [1] |
| IC50 | Mouse DGAT1 | 22 nM | [1] |
| IC50 | Human DGAT2 | 53,000 nM | [1] |
| IC50 | ACAT1 | >10,000 nM | [2] |
| IC50 | ACAT2 | >10,000 nM | [2] |
In cell-based assays, A-922500 effectively inhibits triglyceride synthesis. In HepG2 cells, a 1 µM concentration of A-922500 inhibited approximately 99% of recombinant DGAT1 enzymatic activity[2].
In Vivo Efficacy
Oral administration of A-922500 has demonstrated significant effects on lipid metabolism in various rodent models.
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Zucker Fatty Rats | 3 mg/kg | 14 days | Significantly reduced serum triglycerides and free fatty acids. | [2] |
| Diet-induced Dyslipidemic Hamsters | 3 mg/kg | 14 days | Significantly reduced serum triglycerides and free fatty acids. | [2] |
| Diet-Induced Obese (DIO) Mice | Not specified | Chronic | Conferred weight loss and a reduction in liver triglycerides. | [3] |
This compound: A Selective DGAT1 Inhibitor
This compound is described by vendors as a selective DGAT1 inhibitor. However, as of the latest search, there is no publicly available data in scientific literature or patents to quantify its efficacy, such as IC50 values or results from in vivo studies. Without this information, a direct comparison of its potency and efficacy with A-922500 is not feasible.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DGAT1 signaling pathway and a general experimental workflow for evaluating DGAT1 inhibitors, based on the studies conducted with A-922500.
Caption: The role of DGAT1 in triglyceride synthesis and its inhibition.
Caption: General workflow for preclinical evaluation of DGAT1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to evaluate A-922500.
In Vitro DGAT1 Enzyme Inhibition Assay
A cell-free enzymatic assay is used to determine the IC50 value of DGAT1 inhibitors.
-
Enzyme Source: Microsomes from cells overexpressing human or mouse DGAT1.
-
Substrates: Dioleoyl glycerol and a radiolabeled or fluorescently tagged fatty acyl-CoA (e.g., [1-14C]oleoyl-CoA).
-
Incubation: The enzyme, substrates, and varying concentrations of the inhibitor (e.g., A-922500) are incubated at 37°C.
-
Detection: The reaction is stopped, and the synthesized radiolabeled triglycerides are separated from the unreacted substrates using thin-layer chromatography (TLC). The radioactivity of the triglyceride spot is then quantified to determine the extent of inhibition.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Triglyceride Synthesis Assay
This assay measures the effect of the inhibitor on triglyceride synthesis in a cellular context.
-
Cell Line: Human hepatoma cell lines such as HepG2 are commonly used.
-
Treatment: Cells are pre-incubated with the DGAT1 inhibitor (e.g., A-922500) at various concentrations.
-
Stimulation: Triglyceride synthesis is stimulated by the addition of oleic acid complexed to bovine serum albumin (BSA).
-
Lipid Extraction: After incubation, cellular lipids are extracted using a solvent mixture (e.g., hexane/isopropanol).
-
Quantification: The triglyceride content in the lipid extract is measured using a colorimetric or fluorometric assay kit.
In Vivo Efficacy Studies in Rodent Models
Animal models are used to assess the pharmacological effects of DGAT1 inhibitors on systemic lipid metabolism.
-
Animal Models: Diet-induced obese (DIO) mice, Zucker fatty rats, or dyslipidemic hamsters are frequently used models that mimic aspects of human metabolic diseases.
-
Drug Administration: The inhibitor (e.g., A-922500) is typically administered orally via gavage.
-
Diet: Animals are often maintained on a high-fat diet to induce the metabolic phenotype.
-
Sample Collection: Blood samples are collected at various time points to measure plasma levels of triglycerides, free fatty acids, and cholesterol.
-
Tissue Analysis: At the end of the study, tissues such as the liver may be collected to measure triglyceride content.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.
Conclusion
A-922500 is a well-characterized, potent, and selective DGAT1 inhibitor with demonstrated efficacy in both in vitro and in vivo models of metabolic disease. The available data provides a strong foundation for its potential as a therapeutic agent. In contrast, the lack of publicly available efficacy data for this compound prevents a direct comparison. Further publication of data for this compound is necessary to enable a comprehensive evaluation of its therapeutic potential relative to other DGAT1 inhibitors like A-922500. Researchers are encouraged to consult the primary literature for detailed experimental protocols and data.
References
Selectivity Profile of JNJ-DGAT1-A Against Other Acyltransferases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-DGAT1-A is recognized as a selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), a key enzyme in the terminal step of triglyceride synthesis. Understanding the selectivity of such inhibitors is paramount in drug development to anticipate potential off-target effects and to elucidate the specific biological roles of DGAT1. This guide provides a comparative overview of the selectivity profile of this compound against other relevant acyltransferases.
To illustrate how such data is typically presented, the following table provides a hypothetical selectivity profile. It is crucial to note that these values are for illustrative purposes only and do not represent actual experimental data for this compound.
Quantitative Selectivity Profile (Illustrative Data)
| Target Enzyme | IC50 (nM) | Selectivity Fold (vs. DGAT1) |
| DGAT1 | 10 | - |
| DGAT2 | >10,000 | >1000x |
| ACAT1 | >10,000 | >1000x |
| ACAT2 | >10,000 | >1000x |
| MGAT | >10,000 | >1000x |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Fold: The ratio of the IC50 value for the off-target enzyme to the IC50 value for the primary target (DGAT1). A higher value indicates greater selectivity.
Experimental Protocols
The determination of an inhibitor's selectivity profile involves a series of in vitro enzymatic assays. The following is a generalized protocol representative of the methodologies employed to assess the potency and selectivity of acyltransferase inhibitors.
In Vitro Acyltransferase Inhibition Assay
Objective: To determine the half maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of human acyltransferase enzymes (DGAT1, DGAT2, ACAT1, ACAT2, MGAT).
Materials:
-
Recombinant human acyltransferase enzymes (e.g., expressed in Sf9 insect cells or HEK293 cells).
-
Microsomal preparations containing the target enzymes.
-
Acyl-CoA substrates (e.g., [14C]oleoyl-CoA, NBD-palmitoyl-CoA).
-
Acyl-acceptor substrates (e.g., 1,2-dioleoyl-sn-glycerol for DGATs, cholesterol for ACATs, monoacylglycerol for MGAT).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA).
-
Test compound (this compound) serially diluted in DMSO.
-
Scintillation cocktail or fluorescence plate reader.
-
Thin-layer chromatography (TLC) plates and developing solvents.
Procedure:
-
Enzyme Preparation: Microsomes from cells overexpressing the specific human acyltransferase are prepared and protein concentration is determined.
-
Assay Reaction: The reaction mixture, containing assay buffer, the specific acyl-acceptor substrate, and a concentration range of the test compound, is pre-incubated.
-
Initiation: The enzymatic reaction is initiated by the addition of the radiolabeled or fluorescently tagged acyl-CoA substrate.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 10-30 minutes) at 37°C with gentle agitation.
-
Termination: The reaction is stopped by the addition of a quenching solution (e.g., isopropanol/heptane/water mixture).
-
Lipid Extraction: The lipid products are extracted from the reaction mixture.
-
Separation and Detection:
-
Radiometric Assay: The extracted lipids are separated by TLC. The spots corresponding to the product (e.g., triacylglycerol, cholesteryl ester) are scraped, and the radioactivity is quantified by liquid scintillation counting.
-
Fluorescent Assay: The fluorescence of the lipid product is measured using a plate reader.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (DMSO). The IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.
Visualizations
Signaling Pathway
Unraveling the Selectivity of DGAT Inhibitors: A Comparative Look at JNJ-DGAT1-A
For researchers, scientists, and drug development professionals, understanding the precise selectivity of enzyme inhibitors is paramount for accurate experimental design and interpretation. This guide provides a comparative analysis of the cross-reactivity of the Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, JNJ-DGAT1-A, with its closely related isoenzyme, DGAT2.
In the absence of specific data for this compound's activity on DGAT2, we can examine the selectivity profile of a related compound, JNJ-DGAT2-A, to infer the potential for isoform-specific inhibition within this chemical series. JNJ-DGAT2-A is a potent and selective inhibitor of DGAT2.
Comparative Inhibitory Activity
Due to the limited availability of public data on the cross-reactivity of this compound with DGAT2, the following table presents the inhibitory activity of the related compound, JNJ-DGAT2-A, against DGAT2 and its reported selectivity over DGAT1. This information is provided to illustrate the feasibility of achieving high selectivity within this class of compounds.
| Compound | Target | IC50 | Selectivity |
| JNJ-DGAT2-A | DGAT2 | 140 nM | >70-fold vs DGAT1 |
Note: The data for JNJ-DGAT2-A is provided as a reference for the potential selectivity achievable for inhibitors targeting the DGAT enzymes.
The DGAT Signaling Pathway and Lipid Synthesis
Diacylglycerol O-acyltransferases (DGATs) are crucial enzymes that catalyze the final and committed step in the synthesis of triglycerides. There are two main isoforms, DGAT1 and DGAT2, which, despite catalyzing the same reaction, are encoded by different genes and exhibit distinct biochemical properties and tissue distribution. This differential expression and function underscore the importance of selective inhibitors in studying the specific physiological roles of each isoform.
Caption: The final step of triglyceride synthesis is catalyzed by DGAT1 and DGAT2.
Experimental Protocols for Assessing DGAT Inhibitor Selectivity
The determination of an inhibitor's selectivity for DGAT1 versus DGAT2 typically involves in vitro enzymatic assays using recombinant human enzymes. A common method is a radiometric assay that measures the incorporation of a radiolabeled substrate into triglycerides.
Experimental Workflow:
Caption: Workflow for determining the IC50 values of a DGAT inhibitor.
Key Steps in the Protocol:
-
Enzyme Preparation: Recombinant human DGAT1 and DGAT2 are expressed and purified.
-
Substrate Preparation: A reaction mixture is prepared containing a unlabeled diacylglycerol substrate and a radiolabeled acyl-CoA substrate (e.g., [14C]oleoyl-CoA).
-
Inhibitor Preparation: The inhibitor (this compound) is serially diluted to a range of concentrations.
-
Enzymatic Reaction: The reaction is initiated by adding the enzyme to the substrate mixture in the presence of varying concentrations of the inhibitor.
-
Reaction Termination and Lipid Extraction: The reaction is stopped, and the lipids are extracted.
-
Analysis: The extracted lipids are separated by thin-layer chromatography (TLC), and the amount of radiolabeled triglyceride formed is quantified using a phosphorimager or scintillation counting.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
By performing this assay in parallel for both DGAT1 and DGAT2, the relative potency of the inhibitor against each isoform can be determined, thus establishing its selectivity.
Validating DGAT1 Inhibition: A Comparative Guide to JNJ-DGAT1-A and Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of the selective Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitor, JNJ-DGAT1-A, with the established metabolic phenotype of DGAT1 knockout mouse models. While specific in vivo efficacy data for this compound is not extensively available in the public domain, this guide leverages data from other potent and selective DGAT1 inhibitors as a proxy to provide a robust comparative framework. Both pharmacological inhibition and genetic deletion of DGAT1 consistently result in a favorable metabolic profile, making DGAT1 a compelling target for therapeutic intervention in metabolic diseases.
Executive Summary
Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme that catalyzes the final step in triglyceride synthesis. Its inhibition, either through pharmacological means or genetic knockout, has been demonstrated to produce a range of beneficial metabolic effects. This guide summarizes the key in vivo findings, presenting a side-by-side comparison of the outcomes observed with DGAT1 inhibitors and in DGAT1 knockout mice. The data consistently show that both approaches lead to resistance to diet-induced obesity, improved glucose homeostasis, and altered lipid metabolism.
Data Presentation: Quantitative Comparison
The following tables summarize the key metabolic parameters affected by DGAT1 inhibition and knockout. Data for pharmacological inhibition are derived from studies using various selective DGAT1 inhibitors.
Table 1: Effects on Body Weight and Adiposity
| Parameter | DGAT1 Knockout Mice | Mice Treated with DGAT1 Inhibitors |
| Body Weight Gain on High-Fat Diet | Significantly reduced | Significantly reduced |
| Fat Mass | Reduced | Reduced |
| Lean Mass | Generally unchanged or slightly increased | Generally unchanged |
Table 2: Effects on Glucose Metabolism
| Parameter | DGAT1 Knockout Mice | Mice Treated with DGAT1 Inhibitors |
| Glucose Tolerance | Improved | Improved |
| Insulin Sensitivity | Enhanced | Enhanced |
| Fasting Glucose | Lower or unchanged | Lower or unchanged |
| Fasting Insulin | Lower or unchanged | Lower or unchanged |
Table 3: Effects on Lipid Metabolism
| Parameter | DGAT1 Knockout Mice | Mice Treated with DGAT1 Inhibitors |
| Plasma Triglycerides (Postprandial) | Significantly reduced | Significantly reduced |
| Hepatic Triglyceride Content (Steatosis) | Reduced | Reduced |
| Fecal Lipid Excretion | Increased | Increased |
| Energy Expenditure | Increased | Increased |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the design and interpretation of studies validating the effects of DGAT1 inhibitors.
Diet-Induced Obesity (DIO) Model
-
Animals: Male C57BL/6J mice, 6-8 weeks of age.
-
Housing: Single or group housing with a 12-hour light/dark cycle.
-
Diet: High-fat diet (HFD; typically 45-60% kcal from fat) for 8-16 weeks to induce obesity. A control group is fed a standard chow diet.
-
Treatment: this compound or other DGAT1 inhibitors are administered orally (e.g., via gavage) daily or mixed in the diet. A vehicle control group receives the same treatment without the active compound.
-
Measurements: Body weight and food intake are monitored regularly (e.g., weekly). Body composition (fat and lean mass) is determined by techniques such as DEXA or NMR at the beginning and end of the study.
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Mice are fasted for 6 hours with free access to water.
-
Baseline: A baseline blood sample is collected from the tail vein to measure fasting blood glucose.
-
Glucose Administration: A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Analysis: Blood glucose levels are measured at each time point. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Oral Lipid Tolerance Test (OLTT)
-
Fasting: Mice are fasted for 4-6 hours.
-
Baseline: A baseline blood sample is collected to measure fasting plasma triglyceride levels.
-
Lipid Administration: A bolus of lipid (e.g., corn oil or olive oil, typically 10 µL/g body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected at 1, 2, 3, and 4 hours post-lipid administration.
-
Analysis: Plasma triglyceride levels are measured at each time point to assess lipid absorption and clearance.
Indirect Calorimetry
-
Acclimation: Mice are individually housed in metabolic cages for at least 24 hours to acclimate.
-
Measurement: Oxygen consumption (VO2), carbon dioxide production (VCO2), and physical activity are continuously monitored for 24-48 hours.
-
Calculations: Respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure are calculated from the collected data.
-
Interpretation: An increase in energy expenditure and a lower RER (indicating a shift towards fatty acid oxidation) are expected with DGAT1 inhibition.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by DGAT1 and a typical experimental workflow for evaluating DGAT1 inhibitors.
Figure 1. Simplified DGAT1 signaling pathway in an enterocyte and the point of inhibition by this compound.
Figure 2. A typical experimental workflow for in vivo validation of a DGAT1 inhibitor.
Figure 3. DGAT1 inhibition can indirectly influence PPARα signaling by increasing intracellular fatty acid availability.
Conclusion
The collective evidence from studies on DGAT1 knockout mice and various pharmacological inhibitors strongly supports the therapeutic potential of targeting DGAT1 for metabolic disorders. Both genetic and pharmacological approaches consistently demonstrate improvements in body weight management, glucose tolerance, and lipid profiles in preclinical models. While specific in vivo data for this compound is awaited, its character as a selective DGAT1 inhibitor suggests it is highly likely to reproduce the beneficial metabolic phenotypes observed with other compounds in its class and in DGAT1 knockout animals. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further validating the in vivo efficacy of this compound and other novel DGAT1 inhibitors.
A Comparative Analysis of DGAT1 Inhibitors in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
The quest for effective therapeutics for metabolic disorders such as obesity, type 2 diabetes, and hypertriglyceridemia has led to the investigation of numerous molecular targets. Among these, Diacylglycerol O-acyltransferase 1 (DGAT1) has emerged as a promising candidate. DGAT1 is a key enzyme that catalyzes the final step of triglyceride synthesis.[1] Its inhibition is expected to reduce fat absorption and storage, thereby improving metabolic parameters. This guide provides a comparative analysis of key DGAT1 inhibitors that have been prominent in metabolic studies, supported by experimental data and detailed methodologies.
Mechanism of Action of DGAT1 Inhibitors
DGAT1 inhibitors primarily work by blocking the active site of the DGAT1 enzyme, preventing it from converting diacylglycerol (DAG) and acyl-CoA into triglycerides (TGs).[1] This action leads to a decrease in the synthesis and storage of triglycerides in tissues like the small intestine and adipose tissue.[1] The reduction in intestinal triglyceride synthesis and subsequent chylomicron formation leads to a blunted postprandial triglyceride excursion in the bloodstream. Furthermore, preclinical studies suggest that DGAT1 inhibition can lead to decreased adiposity, improved insulin sensitivity, and a more favorable overall lipid profile.[1][2]
Comparative Performance of Key DGAT1 Inhibitors
Several small molecule inhibitors of DGAT1 have been developed and evaluated in preclinical and clinical studies. This section compares the performance of four notable inhibitors: Pradigastat (LCQ908), AZD7687, PF-04620110, and T863.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for the selected DGAT1 inhibitors. It is important to note that these values are from different studies and may have been determined under varying assay conditions.
| Inhibitor | Target | IC50 (nM) | Source |
| Pradigastat (LCQ908) | Human DGAT1 | Not explicitly found in searches | N/A |
| AZD7687 | Human DGAT1 | Not explicitly found in searches | N/A |
| PF-04620110 | Human DGAT1 | 19 | [3] |
| T863 | Human DGAT1 | 15 | [4] |
| A-922500 | Human DGAT1 | 9 | [5] |
| A-922500 | Mouse DGAT1 | 22 | [5] |
Note: Direct comparative IC50 studies for all listed inhibitors under identical conditions were not available in the search results. The provided data is based on individual studies.
In Vivo Efficacy and Clinical Outcomes
The in vivo effects of these inhibitors have been assessed in various animal models and human clinical trials. The primary endpoint in many of these studies is the reduction of postprandial (after a meal) triglyceride levels.
| Inhibitor | Study Population/Model | Key Findings | Adverse Effects | Source |
| Pradigastat (LCQ908) | Phase II Clinical Trial (Familial Chylomicronemia Syndrome) | 40% reduction in fasting triglycerides with 20mg daily dose. | Gastrointestinal side effects. | [6] |
| AZD7687 | Phase I Clinical Trial (Overweight/Obese Men) | Dose-dependent reduction in postprandial triglycerides. Increased GLP-1 and PYY levels. | Significant gastrointestinal side effects (diarrhea, nausea, vomiting), leading to discontinuation in some participants. | [7][8] |
| PF-04620110 | Preclinical (Rodent models) | Dose-dependent increase in GLP-1 and PYY. | Not detailed in the provided search results. | [9] |
| T863 | Preclinical (Diet-induced obese mice) | Decreased body weight, improved insulin sensitivity, and alleviated hepatic steatosis. | Not detailed in the provided search results. | [10][11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of drug candidates. Below are generalized methodologies for key experiments cited in DGAT1 inhibitor research.
In Vitro DGAT1 Enzyme Activity Assay (Generalized)
This assay measures the ability of a compound to inhibit the enzymatic activity of DGAT1 in a controlled, cell-free environment.
Materials:
-
Human or mouse DGAT1 enzyme source (e.g., microsomes from cells overexpressing DGAT1)
-
Substrates: Diacylglycerol (DAG) and a labeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA or a fluorescently tagged acyl-CoA)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Test inhibitor compound at various concentrations
-
Scintillation fluid or fluorescence reader
-
Thin-layer chromatography (TLC) plates and developing solvents
Procedure:
-
Prepare a reaction mixture containing the DGAT1 enzyme source in the assay buffer.
-
Add the test inhibitor at a range of concentrations and incubate for a specified time.
-
Initiate the enzymatic reaction by adding the substrates (DAG and labeled fatty acyl-CoA).
-
Allow the reaction to proceed for a set time at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
-
Extract the lipids from the reaction mixture.
-
Separate the labeled triglycerides from the unreacted labeled acyl-CoA using TLC.
-
Quantify the amount of labeled triglyceride formed using a scintillation counter (for radiolabeled substrates) or a fluorescence reader (for fluorescently tagged substrates).
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
In Vivo Oral Fat Tolerance Test (OFTT) in Rodents (Generalized)
This in vivo model assesses the effect of a DGAT1 inhibitor on the absorption of dietary fat and the subsequent rise in plasma triglyceride levels.
Materials:
-
Rodents (e.g., mice or rats), often on a high-fat diet to induce a relevant metabolic phenotype.
-
Test inhibitor compound formulated for oral administration.
-
A high-fat liquid meal (e.g., corn oil or a standardized lipid emulsion).
-
Blood collection supplies (e.g., capillary tubes, centrifuge).
-
Triglyceride assay kit.
Procedure:
-
Fast the animals overnight to establish a baseline triglyceride level.
-
Administer the test inhibitor or vehicle control orally at a predetermined dose.
-
After a specific time (e.g., 30-60 minutes), administer a standardized oral fat challenge to the animals.
-
Collect blood samples at various time points after the fat challenge (e.g., 0, 1, 2, 4, and 6 hours).
-
Separate the plasma or serum from the blood samples by centrifugation.
-
Measure the triglyceride concentration in the plasma/serum samples using a commercial assay kit.
-
Plot the plasma triglyceride concentration over time and calculate the area under the curve (AUC) to quantify the total postprandial triglyceride excursion.
-
Compare the triglyceride response in the inhibitor-treated group to the vehicle-treated group to determine the in vivo efficacy of the inhibitor.[12][13][14]
Visualizing the Landscape of DGAT1 Inhibition
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: DGAT1 signaling pathway in intestinal triglyceride absorption.
Caption: Experimental workflow for DGAT1 inhibitor development.
Conclusion
DGAT1 inhibitors have demonstrated clear proof-of-concept in reducing postprandial hypertriglyceridemia in both preclinical and clinical settings.[6][7] However, the therapeutic window for these compounds has been consistently limited by gastrointestinal side effects, particularly diarrhea and nausea.[7][8] This has posed a significant challenge to their clinical development for broad metabolic indications. Future research in this area may focus on developing inhibitors with improved gastrointestinal tolerability, exploring intermittent dosing strategies, or identifying patient populations, such as those with familial chylomicronemia syndrome, who may derive a greater benefit-to-risk ratio. The comparative data and standardized protocols provided in this guide aim to support researchers in the continued evaluation and development of novel DGAT1 inhibitors for metabolic diseases.
References
- 1. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.library.nyu.edu [search.library.nyu.edu]
- 12. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
A Comparative Guide to Confirming Target Engagement of JNJ-DGAT1-A in Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the target engagement of JNJ-DGAT1-A, a selective Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitor, within relevant tissues. We will explore experimental approaches and compare this compound with other notable DGAT1 inhibitors, presenting supporting data where available to aid in the design and interpretation of preclinical studies.
Introduction to DGAT1 Inhibition and Target Engagement
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis. Its inhibition is a therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes. This compound is a selective inhibitor of DGAT1, functioning to impede the synthesis of triglycerides.[1][2] Confirming that an inhibitor reaches and binds to its intended target in the tissue of interest—a concept known as target engagement—is a critical step in drug development. This ensures that the observed pharmacological effects are a direct result of the inhibitor's mechanism of action.
This guide will focus on methods to quantify the engagement of this compound with DGAT1 in key metabolic tissues and draw comparisons with other well-characterized DGAT1 inhibitors: T863, A-922500, and PF-04620110.
Comparative Analysis of DGAT1 Inhibitors
A direct comparison of the in-tissue target engagement of this compound with other inhibitors is most accurately achieved through head-to-head studies under identical experimental conditions. In the absence of such direct comparative studies in the public domain, we can collate and compare data from individual studies on key parameters.
| Inhibitor | In Vitro IC50 (Human DGAT1) | In Vitro IC50 (Mouse DGAT1) | Selectivity over DGAT2 | In Vivo Efficacy Model | Reference |
| This compound | Data not publicly available | Data not publicly available | Selective for DGAT1 | Data not publicly available | [1][2] |
| T863 | 15 nM | ~15 nM | >650-fold | Reduction of plasma and liver triglycerides in diet-induced obese mice. | [3] |
| A-922500 | 9 nM | 22 nM | >2400-fold | Attenuation of postprandial triglyceride excursion in multiple rodent models. | [4][5] |
| PF-04620110 | 19 nM | Data not publicly available | >100-fold | Reduction of plasma triglycerides following a lipid challenge in rats. | [6][7] |
Note: The lack of publicly available in-tissue IC50 or target occupancy data for this compound necessitates the use of the described experimental protocols to generate this crucial information.
Methodologies for Confirming In-Tissue Target Engagement
Confirming target engagement of a DGAT1 inhibitor like this compound in tissues can be approached through a combination of direct and indirect methods.
Direct Measurement of Target Occupancy
This involves quantifying the amount of the inhibitor bound to DGAT1 in a specific tissue.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method to quantify the concentration of this compound in tissue homogenates. By measuring the drug concentration at the site of action, researchers can correlate it with the observed pharmacodynamic effects. A validated LC-MS/MS method would be required for the accurate quantification of this compound and its potential metabolites in various biological matrices.
-
Positron Emission Tomography (PET): This non-invasive imaging technique can visualize and quantify the distribution and target occupancy of a radiolabeled version of this compound in real-time in living organisms. This method provides invaluable spatial and temporal information on target engagement in preclinical models and can be translated to clinical studies.
Indirect Measurement of Target Inhibition
These methods assess the downstream consequences of DGAT1 inhibition in tissues.
-
Ex Vivo DGAT1 Activity Assay: This is a common and robust method to determine the functional consequence of inhibitor binding. Tissues of interest (e.g., small intestine, liver, adipose tissue) are collected from animals treated with this compound. The DGAT1 activity in tissue lysates is then measured and compared to that from vehicle-treated animals. A reduction in DGAT1 activity provides strong evidence of target engagement.
-
Triglyceride Synthesis Measurement: As DGAT1 is the final enzyme in triglyceride synthesis, its inhibition leads to a decrease in the production of triglycerides. Measuring the rate of triglyceride synthesis in tissues from treated animals can serve as a biomarker of target engagement. This is often done by tracing the incorporation of radiolabeled or stable isotope-labeled fatty acids into the triglyceride pool.
Experimental Protocols
Protocol 1: Ex Vivo DGAT1 Activity Assay
Objective: To measure the inhibition of DGAT1 activity in tissues following in vivo administration of this compound.
Methodology:
-
Animal Dosing: Administer this compound or vehicle to a cohort of rodents at the desired dose and time point.
-
Tissue Collection: Euthanize the animals and rapidly excise tissues of interest (e.g., jejunum, liver, adipose tissue).
-
Microsome Preparation: Homogenize the tissues in a suitable buffer and prepare microsomal fractions by differential centrifugation.
-
DGAT1 Activity Assay:
-
Incubate the microsomal preparations with a reaction mixture containing a diacylglycerol substrate and a labeled acyl-CoA substrate (e.g., [14C]oleoyl-CoA).
-
The reaction is allowed to proceed for a defined period and then stopped.
-
Lipids are extracted from the reaction mixture.
-
The newly synthesized radiolabeled triglycerides are separated from the unreacted substrates using thin-layer chromatography (TLC).
-
The amount of radioactivity incorporated into the triglyceride band is quantified using a phosphorimager or scintillation counting.
-
-
Data Analysis: Compare the DGAT1 activity in tissues from this compound-treated animals to that of the vehicle-treated control group to determine the percentage of inhibition.
Protocol 2: Quantification of Triglyceride Synthesis in Tissues
Objective: To assess the impact of this compound on the rate of triglyceride synthesis in tissues.
Methodology:
-
Animal Dosing: Treat animals with this compound or vehicle.
-
Isotope Administration: Administer a stable isotope-labeled fatty acid (e.g., [13C]oleic acid) to the animals.
-
Tissue Collection: At a specified time point after isotope administration, collect the tissues of interest.
-
Lipid Extraction: Extract total lipids from the tissue samples.
-
LC-MS/MS Analysis: Separate the lipid classes by liquid chromatography and analyze the isotopic enrichment in the triglyceride fraction by mass spectrometry.
-
Data Analysis: Calculate the rate of triglyceride synthesis based on the incorporation of the labeled fatty acid and compare the rates between the this compound-treated and vehicle-treated groups.
Visualizing Pathways and Workflows
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: DGAT1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the ex vivo DGAT1 activity assay.
Caption: Logical relationship of target engagement to pharmacological effect.
Conclusion
Confirming the in-tissue target engagement of this compound is paramount for its preclinical and clinical development. This guide has outlined a multi-faceted approach, combining direct and indirect methods, to robustly assess target engagement. By employing a combination of LC-MS/MS for drug quantification, ex vivo activity assays, and triglyceride synthesis measurements, researchers can build a comprehensive understanding of the pharmacokinetics and pharmacodynamics of this compound. Comparing these findings with data from other well-characterized DGAT1 inhibitors will provide valuable context for its therapeutic potential. The provided experimental protocols and logical diagrams serve as a foundation for designing and executing these critical studies.
References
- 1. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T863 | Acyltransferase | Transferase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. discovery-of-pf-04620110-a-potent-selective-and-orally-bioavailable-inhibitor-of-dgat-1 - Ask this paper | Bohrium [bohrium.com]
Assessing the Specificity of Jnj-dgat1-A in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific enzyme inhibitors is a critical endeavor in drug discovery, demanding rigorous evaluation of a compound's on-target potency and off-target effects. This guide provides a comparative analysis of Jnj-dgat1-A, a selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), against other known DGAT1 inhibitors. DGAT1 is a key enzyme in triglyceride synthesis, making it an attractive target for metabolic diseases. This document outlines the specificity of this compound through quantitative data from cellular and enzymatic assays, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Specificity of DGAT1 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selective DGAT1 inhibitors against DGAT1 and other related acyltransferases. Lower IC50 values indicate higher potency. The data demonstrates the high selectivity of these compounds for DGAT1 over other enzymes.
| Compound | DGAT1 IC50 (nM) | DGAT2 IC50 (µM) | ACAT1 IC50 (µM) | ACAT2 IC50 (µM) | Reference(s) |
| This compound | Not Publicly Available | >70-fold selectivity vs DGAT1 | Not Publicly Available | Not Publicly Available | |
| PF-04620110 | 19 | >10 | >10 | >10 | [1] |
| T863 | 15-49 | >10 | No inhibition | Not specified | [2][3] |
| A-922500 | 7-9 | 53 | >296 | >296 | [4][5][6] |
| Pradigastat (LCQ-908) | 57 | >10 | >10 | >10 | [7][8][9] |
Note: "Not Publicly Available" indicates that specific IC50 values were not found in the searched literature. The selectivity of this compound is described as being over 70-fold more potent against DGAT2.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach for assessing inhibitor specificity, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to JNJ-DGAT1-A and First-Generation DGAT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis. Its inhibition has been a focal point for the development of therapeutics targeting metabolic diseases such as obesity and type 2 diabetes. First-generation DGAT1 inhibitors demonstrated promise but were often accompanied by gastrointestinal side effects. This guide provides a comparative analysis of JNJ-DGAT1-A, a selective DGAT1 inhibitor, against prominent first-generation DGAT1 inhibitors, offering a data-driven overview for researchers in the field.
In Vitro Potency and Selectivity
The in vitro activity of DGAT1 inhibitors is a primary indicator of their therapeutic potential. This compound has been characterized as a potent and selective inhibitor of DGAT1. In studies using recombinant human DGAT1, this compound at a concentration of 1 µM demonstrated approximately 99% inhibition of enzymatic activity.[1] Crucially, it exhibited no inhibitory activity against the related enzyme DGAT2 at a concentration of 5 µM, highlighting its selectivity.[1]
For a comprehensive comparison, the following table summarizes the in vitro potency (IC50) and selectivity of this compound alongside notable first-generation DGAT1 inhibitors. It is important to note that IC50 values can vary based on the specific assay conditions.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | Human DGAT1 | Data not available | Selective over DGAT2 | [1] |
| A-922500 | Human DGAT1 | 9 | >5,800-fold vs. DGAT2 | |
| Mouse DGAT1 | 22 | |||
| T863 | Human DGAT1 | 15-49 | No activity against DGAT2, MGAT2, MGAT3 | [2] |
| AZD7687 | Human DGAT1 | 80 | >400-fold vs. ACAT1 | [3][4] |
| Mouse DGAT1 | 100 | [3] | ||
| Pradigastat (LCQ908) | Human DGAT1 | 157 | Selective | [5] |
| PF-04620110 | Human DGAT1 | 19 | >100-fold vs. DGAT2, ACAT1, etc. |
Experimental Protocols
To ensure a thorough understanding of the presented data, detailed methodologies for key experiments are provided below.
In Vitro DGAT1 Enzyme Activity Assay (Radiolabeled)
This assay quantifies the enzymatic activity of DGAT1 by measuring the incorporation of a radiolabeled fatty acyl-CoA into diacylglycerol to form triglycerides.
Materials:
-
Microsomal fractions containing human DGAT1
-
[14C]-oleoyl-CoA (radiolabeled substrate)
-
1,2-dioleoylglycerol (diacylglycerol substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Inhibitor compounds (e.g., this compound, first-generation inhibitors) dissolved in DMSO
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 1,2-dioleoylglycerol, and the DGAT1-containing microsomes.
-
Add the inhibitor compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [14C]-oleoyl-CoA.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding a solution of chloroform:methanol.
-
Extract the lipids by vortexing and centrifugation.
-
Spot the lipid extract onto a TLC plate and develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid).
-
Visualize the separated lipids (e.g., by autoradiography).
-
Scrape the triglyceride spot from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cellular DGAT1 Activity Assay
This assay measures the ability of an inhibitor to block triglyceride synthesis within a cellular context.
Materials:
-
Human cell line expressing DGAT1 (e.g., HEK293)
-
Cell culture medium
-
[14C]-oleic acid or [14C]-glycerol
-
Inhibitor compounds
-
Lysis buffer
-
TLC plates
-
Scintillation counter
Procedure:
-
Plate the cells in a multi-well format and allow them to adhere.
-
Pre-treat the cells with various concentrations of the inhibitor compound for a specified duration.
-
Add [14C]-oleic acid or [14C]-glycerol to the cell culture medium and incubate for a set period to allow for its incorporation into triglycerides.
-
Wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids.
-
Separate the lipids by TLC as described in the enzyme assay protocol.
-
Quantify the amount of radiolabeled triglyceride by scintillation counting.
-
Determine the inhibitory effect of the compound on cellular triglyceride synthesis.
DGAT1 Signaling and Experimental Workflow
To visualize the biological context and experimental process, the following diagrams are provided.
Caption: DGAT1 catalyzes the final step in triglyceride synthesis.
Caption: Workflow for preclinical evaluation of DGAT1 inhibitors.
In Vivo Efficacy and Effects
The ultimate test of a DGAT1 inhibitor's utility is its performance in in vivo models, which can provide insights into efficacy, pharmacokinetics, and potential side effects.
Oral Lipid Tolerance Test (OLTT)
A common in vivo model to assess the acute effects of DGAT1 inhibitors is the oral lipid tolerance test (OLTT). In this model, animals are administered an oral lipid challenge (e.g., corn oil), and the subsequent rise in plasma triglyceride levels is monitored over time. Effective DGAT1 inhibitors are expected to blunt this postprandial triglyceride excursion.
First-generation DGAT1 inhibitors have demonstrated efficacy in this model. For instance, oral administration of T863 has been shown to significantly delay fat absorption in mice. Similarly, AZD7687 markedly reduced postprandial triglyceride levels in humans.[6] However, a significant challenge with several first-generation inhibitors has been the emergence of gastrointestinal side effects, such as diarrhea and nausea, at higher doses.[6]
While specific in vivo data for this compound is not publicly available in the reviewed literature, its high in vitro potency and selectivity suggest it would likely be effective in reducing postprandial hypertriglyceridemia. Further studies are required to determine its in vivo efficacy and tolerability profile in comparison to first-generation compounds.
Conclusion
This compound stands as a potent and selective DGAT1 inhibitor with a promising in vitro profile. When benchmarked against first-generation inhibitors such as A-922500, T863, AZD7687, and Pradigastat, it demonstrates comparable or potentially superior selectivity, a key attribute for minimizing off-target effects. The development of DGAT1 inhibitors has been hampered by gastrointestinal side effects, a factor potentially linked to the mechanism of action. The progression of next-generation inhibitors like this compound will depend on achieving a therapeutic window that balances efficacy in modulating lipid metabolism with an acceptable safety and tolerability profile. This comparative guide provides a foundational overview for researchers to contextualize the performance of this compound within the broader landscape of DGAT1 inhibitor development.
References
- 1. The use of stable isotope-labeled glycerol and oleic acid to differentiate the hepatic functions of DGAT1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Jnj-dgat1-A
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Jnj-dgat1-A, a selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Handling
This compound is a chemical compound for which a comprehensive Material Safety Data Sheet (MSDS) is not publicly available. Therefore, it should be handled with the utmost care, assuming it may be hazardous. The following precautions are based on general laboratory safety principles and data from similar compounds. A thorough risk assessment should be conducted by the user's institution before commencing any work.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound in either solid or dissolved form.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of stock solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention. |
Operational Plan: Storage and Solution Preparation
Proper storage and preparation of this compound are vital for its stability and for accurate experimental results.
Storage
| Parameter | Condition | Rationale |
| Temperature | -20°C | To ensure long-term stability and prevent degradation. |
| Atmosphere | Store in a dry, dark place. | Protect from moisture and light to maintain compound integrity. |
| Container | Tightly sealed vial. | Prevents contamination and exposure to air. |
Preparation of Stock Solutions
This protocol outlines the preparation of a 10 mM stock solution in DMSO.
Workflow for Stock Solution Preparation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
